Aripiprazole Metabolite
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLAHJYNQOJXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58899-27-7 | |
| Record name | 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058899277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3DEA9SHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Metabolic Pathways of Aripiprazole in Humans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the metabolic pathways of aripiprazole (B633) in humans. The information is curated for researchers, scientists, and professionals involved in drug development, offering a comprehensive understanding of the drug's biotransformation, the enzymes involved, and the resulting metabolites. This guide includes quantitative data summarized in structured tables, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows using the DOT language.
Introduction
Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic efficacy is influenced by its pharmacokinetic profile, which is largely determined by its extensive metabolism in the liver. A thorough understanding of these metabolic pathways is crucial for optimizing drug therapy, predicting potential drug-drug interactions, and understanding interindividual variability in patient response.
Core Metabolic Pathways of Aripiprazole
Aripiprazole undergoes extensive biotransformation in the liver primarily through three main pathways: dehydrogenation, hydroxylation, and N-dealkylation.[3] The cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP2D6, plays a central role in its metabolism.[4][5]
-
Dehydrogenation: This is a major metabolic route for aripiprazole, leading to the formation of its principal active metabolite, dehydro-aripiprazole (OPC-14857).[1][6] This reaction is catalyzed by both CYP3A4 and CYP2D6.[3] Dehydro-aripiprazole exhibits a pharmacological profile similar to the parent drug and contributes significantly to the overall therapeutic effect.[7][8] At steady state, dehydro-aripiprazole accounts for approximately 40% of the aripiprazole area under the curve (AUC) in plasma.[3][9]
-
Hydroxylation: Aripiprazole can be hydroxylated at various positions on the molecule. This process is also mediated by CYP3A4 and CYP2D6 enzymes.[3]
-
N-dealkylation: The N-dealkylation of aripiprazole is catalyzed by CYP3A4.[1][3]
The following diagram illustrates the primary metabolic pathways of aripiprazole.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of aripiprazole and its active metabolite, dehydro-aripiprazole, are summarized in the tables below. These values are essential for understanding the drug's absorption, distribution, metabolism, and excretion profile.
Table 1: Key Pharmacokinetic Parameters of Aripiprazole and Dehydro-aripiprazole
| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference(s) |
| Mean Elimination Half-life (t½) | ~75 hours | ~94 hours | [3][10] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours (oral) | - | [11][12] |
| Absolute Oral Bioavailability | 87% | - | [3] |
| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | [3] |
| Steady-State Concentration | Attained within 14 days | Attained within 14 days | [3][12] |
| Metabolite to Parent Drug Ratio (AUC) | - | ~40% | [3][7] |
Table 2: Influence of CYP2D6 Polymorphisms on Aripiprazole Pharmacokinetics
| CYP2D6 Phenotype | Effect on Aripiprazole Metabolism | Impact on Plasma Concentrations | Reference(s) |
| Poor Metabolizers (PM) | Significantly reduced metabolism | ~80% increase in aripiprazole exposure | [13] |
| Intermediate Metabolizers (IM) | Reduced metabolism | - | [14] |
| Extensive Metabolizers (EM) | Normal metabolism | - | [14] |
| Ultrarapid Metabolizers (UM) | Increased metabolism | Potentially lower plasma concentrations | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the metabolic pathways of aripiprazole.
In Vitro Metabolism of Aripiprazole using Human Liver Microsomes (HLMs)
This protocol is designed to determine the metabolic profile of aripiprazole and identify the major metabolites formed by the mixed CYP enzymes present in HLMs.[4]
Materials:
-
Aripiprazole
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724)
-
Internal standard (e.g., aripiprazole-d8)
-
Microcentrifuge tubes
-
Shaking water bath
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, HLMs (final protein concentration typically 0.2-1.0 mg/mL), and aripiprazole at various concentrations (e.g., 1-100 µM).[4]
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.[4]
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[4]
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.[4]
-
Terminate Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an appropriate internal standard.[4]
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.[4]
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis: Analyze the samples for the disappearance of aripiprazole and the formation of its metabolites, such as dehydro-aripiprazole.[4]
Determination of Specific CYP Enzyme Contribution using Recombinant Human CYPs
This protocol is used to determine the specific contribution of CYP2D6 and CYP3A4 to the metabolism of aripiprazole.[4]
Materials:
-
Aripiprazole
-
Recombinant human CYP2D6 and CYP3A4 enzymes (co-expressed with NADPH-cytochrome P450 reductase)
-
Control microsomes (without CYP expression)
-
Other materials as listed in Protocol 4.1
Procedure:
-
Follow the same procedure as outlined in Protocol 4.1, but replace the Human Liver Microsomes with either recombinant human CYP2D6, CYP3A4, or control microsomes.
-
By comparing the rate of metabolite formation in the presence of the active recombinant enzymes to that in the control microsomes, the specific contribution of each CYP isozyme to aripiprazole metabolism can be determined.
Conclusion
The metabolism of aripiprazole is a complex process primarily mediated by CYP3A4 and CYP2D6 enzymes, leading to the formation of an active metabolite, dehydro-aripiprazole, and other inactive metabolites. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these metabolic pathways is critical for optimizing therapeutic strategies, minimizing adverse drug reactions, and advancing the development of new and improved antipsychotic agents.
References
- 1. ClinPGx [clinpgx.org]
- 2. Aripiprazole - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. researchgate.net [researchgate.net]
- 12. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Pharmacokinetics of aripiprazole, a new antipsychotic, following oral dosing in healthy adult Japanese volunteers: influence of CYP2D6 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
The Identification and Characterization of Aripiprazole's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, quantification, and pharmacological characterization of the active metabolites of aripiprazole (B633), an atypical antipsychotic. The document focuses on dehydroaripiprazole (B194390), the principal active metabolite, and outlines the experimental protocols and key data essential for its study.
Introduction to Aripiprazole Metabolism
Aripiprazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] This biotransformation results in several metabolites, with dehydroaripiprazole (also known as OPC-14857) being the most significant in terms of pharmacological activity.[4][5] Dehydroaripiprazole exhibits a pharmacological profile strikingly similar to the parent drug and contributes significantly to the overall therapeutic effect.[2][4] At steady state, the plasma concentration of dehydroaripiprazole is approximately 40% of the aripiprazole concentration.[2][3] Another metabolite, OPC-3373, has been identified, particularly in urine, but dehydroaripiprazole is the focus of this guide due to its pronounced pharmacological activity.
Pharmacological Profile of Aripiprazole and Dehydroaripiprazole
Both aripiprazole and dehydroaripiprazole are characterized as dopamine (B1211576) D2 receptor partial agonists and serotonin (B10506) 5-HT1A receptor partial agonists, and 5-HT2A receptor antagonists.[4] This unique "dopamine-serotonin system stabilizer" profile is believed to underpin their therapeutic efficacy and favorable side-effect profile compared to other antipsychotics.[4]
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of aripiprazole and dehydroaripiprazole for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Dehydroaripiprazole (Ki, nM) |
| Dopamine D2 | 0.34 | 0.43 |
| Dopamine D3 | 0.8 | 1.3 |
| Serotonin 5-HT1A | 1.7 | 1.6 |
| Serotonin 5-HT2A | 3.4 | 3.2 |
| Serotonin 5-HT2B | 0.4 | 0.5 |
| Serotonin 5-HT7 | 19 | 25 |
Data compiled from multiple sources.
Pharmacokinetic Properties
The pharmacokinetic profiles of aripiprazole and dehydroaripiprazole are crucial for understanding their clinical effects. The long half-lives of both compounds contribute to their sustained therapeutic action.
| Parameter | Aripiprazole | Dehydroaripiprazole |
| Half-life (t½) | ~75 hours | ~94 hours |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours (oral) | Not explicitly detailed |
| Steady State | ~14 days | ~14 days |
| Protein Binding | >99% | >99% |
| Apparent Clearance (CL/F) | 2.37 L/h (CYP2D6 EMs) | Not explicitly detailed |
| Apparent Volume of Distribution (Vd/F) | 192 L | Not explicitly detailed |
Data compiled from multiple sources.[3][6][7]
Experimental Protocols
The identification and quantification of aripiprazole and its metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma.
4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spike the plasma sample with an appropriate internal standard (e.g., aripiprazole-d8).
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether) and vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
4.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). A typical gradient elution is employed.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4.1.3. MRM Transitions
The following precursor to product ion transitions are typically monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aripiprazole | 448.1 | 285.2 |
| Dehydroaripiprazole | 446.0 | 285.2 |
| Aripiprazole-d8 (IS) | 456.2 | 285.2 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
4.1.4. Data Analysis
-
Integrate the peak areas for the MRM transitions of aripiprazole, dehydroaripiprazole, and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentrations of aripiprazole and dehydroaripiprazole in the unknown samples by interpolation from the calibration curve.
Visualizations
Aripiprazole Metabolism and Primary Active Metabolite
Caption: Metabolic conversion of aripiprazole to dehydroaripiprazole.
Aripiprazole and Dehydroaripiprazole Signaling Pathway at the D2 Receptor
References
- 1. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Dehydro-aripiprazole: A Comprehensive Technical Guide on its Discovery and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro-aripiprazole (OPC-14857) is the principal active metabolite of the atypical antipsychotic aripiprazole (B633).[1] Following oral administration of aripiprazole, dehydro-aripiprazole is formed via dehydrogenation, a process primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] This metabolite is of significant clinical interest as it contributes substantially to the overall therapeutic effect of aripiprazole, exhibiting a similar pharmacological profile to the parent compound.[1] This technical guide provides an in-depth overview of the discovery and pharmacology of dehydro-aripiprazole, with a focus on its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.
Discovery of Aripiprazole and its Active Metabolite, Dehydro-aripiprazole
The discovery of aripiprazole by Otsuka Pharmaceutical in the late 1980s and early 1990s marked a significant advancement in antipsychotic therapy. The research, led by Inji Tenmyo, aimed to develop a compound with a novel mechanism of action that would effectively treat schizophrenia while minimizing the extrapyramidal side effects and hyperprolactinemia associated with existing antipsychotics.[2] The team focused on creating a dopamine (B1211576) partial agonist, a molecule that could modulate dopamine activity by acting as either an agonist or an antagonist depending on the endogenous dopamine levels. After screening numerous compounds, OPC-14597, later named aripiprazole, was identified as a promising candidate.[2]
During the preclinical and clinical development of aripiprazole, its metabolic fate was extensively studied. These investigations revealed the presence of a major active metabolite, dehydro-aripiprazole. It was found to accumulate in plasma, reaching approximately 40% of the parent drug's concentration at steady state.[3] Further pharmacological characterization demonstrated that dehydro-aripiprazole possesses a pharmacological profile remarkably similar to aripiprazole, contributing significantly to its overall clinical efficacy.[1]
Pharmacological Profile
Dehydro-aripiprazole, like its parent compound, is characterized as a dopamine-serotonin system stabilizer.[1] Its primary mechanism of action involves partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, coupled with antagonist activity at serotonin 5-HT2A receptors.[1]
Receptor Binding Affinity
The affinity of dehydro-aripiprazole for various neurotransmitter receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity.
| Receptor Subtype | Dehydro-aripiprazole Ki (nM) | Aripiprazole Ki (nM) | Reference Radioligand |
| Dopamine | |||
| D2 | 1.5 | 0.34 - 1.2 | [3H]Spiperone |
| D3 | 0.8 | 0.8 - 4.1 | [3H]Spiperone |
| Serotonin | |||
| 5-HT1A | 4.4 | 1.7 - 4.2 | [3H]8-OH-DPAT |
| 5-HT2A | 8.7 | 3.4 - 9.0 | [3H]Ketanserin |
| 5-HT2B | 0.38 | 0.22 | [3H]LSD |
| 5-HT2C | 30 | 15 - 87 | [3H]Mesulergine |
| 5-HT7 | 15 | 19 - 33 | [3H]LSD |
| Adrenergic | |||
| α1A | 26 | 26 - 57 | [3H]Prazosin |
| Histamine | |||
| H1 | 19 | 19 - 61 | [3H]Pyrilamine |
Note: Ki values can vary between studies depending on the experimental conditions.
Functional Activity
The functional activity of dehydro-aripiprazole at key receptors has been characterized using in vitro cellular assays, such as those measuring the modulation of second messengers like cyclic AMP (cAMP). These assays determine whether the compound acts as an agonist, antagonist, or partial agonist and quantify its potency (EC50 or IC50) and intrinsic activity (Emax).
| Receptor | Assay Type | Dehydro-aripiprazole Activity | EC50/IC50 (nM) | Emax (%) |
| Dopamine D2 | cAMP Inhibition | Partial Agonist | 1.7 | 28 |
| Dopamine D3 | cAMP Inhibition | Partial Agonist | 2.0 | 46 |
| Serotonin 5-HT1A | cAMP Inhibition | Partial Agonist | 12 | 60 |
| Serotonin 5-HT2A | Calcium Mobilization | Antagonist | 7.9 | N/A |
Emax is expressed relative to the maximal response of the endogenous full agonist (e.g., dopamine or serotonin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by dehydro-aripiprazole and the workflows of the experimental protocols used to characterize its pharmacology.
Signaling Pathways
Caption: Signaling pathways for Dopamine D2/Serotonin 5-HT1A and Serotonin 5-HT2A receptors.
Experimental Workflows
Caption: Workflows for competitive radioligand binding and cAMP functional assays.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of dehydro-aripiprazole for a specific G-protein coupled receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).
-
Unlabeled Ligand: Dehydro-aripiprazole.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Cell harvester.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of a known unlabeled ligand for the receptor to saturate all specific binding sites.
-
Competition: Receptor membranes, radioligand, and serial dilutions of dehydro-aripiprazole.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the dehydro-aripiprazole concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of dehydro-aripiprazole that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay (for Gi-coupled Receptors)
This protocol is a generalized method to determine the partial agonist activity of dehydro-aripiprazole at Gi-coupled receptors like dopamine D2 and serotonin 5-HT1A.
1. Materials:
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human receptor of interest (D2 or 5-HT1A).
-
Dehydro-aripiprazole.
-
Forskolin: An adenylyl cyclase activator.
-
Cell culture medium and supplements.
-
Assay Buffer: e.g., HBSS with 20 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
cAMP detection kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based.
-
White, opaque 96-well or 384-well microplates.
-
Plate reader compatible with the chosen detection method.
2. Procedure:
-
Cell Culture: Seed the cells into the microplates and grow them to near confluency.
-
Compound Preparation: Prepare serial dilutions of dehydro-aripiprazole in assay buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
Aspirate the cell culture medium.
-
Add the dehydro-aripiprazole dilutions to the respective wells and incubate for a short period.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader (e.g., fluorescence ratio for HTRF) to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the dehydro-aripiprazole concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (intrinsic activity) of dehydro-aripiprazole. The Emax is typically expressed as a percentage of the maximal inhibition achieved by a full agonist.
Conclusion
Dehydro-aripiprazole is a pharmacologically active metabolite that plays a crucial role in the therapeutic effects of aripiprazole. Its unique profile as a dopamine-serotonin system stabilizer, characterized by partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, has been elucidated through a combination of in vitro binding and functional assays. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of neuropsychopharmacology and drug development, facilitating a deeper understanding of this important therapeutic agent.
References
In-depth Technical Guide: The Role of CYP2D6 and CYP3A4 in Aripiprazole Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole (B633), an atypical antipsychotic, is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4.[1][2][3][4] The polymorphic nature of the CYP2D6 gene and the susceptibility of CYP3A4 to drug-drug interactions significantly influence aripiprazole's pharmacokinetics, thereby impacting its efficacy and safety profile. This technical guide provides a comprehensive overview of the roles of CYP2D6 and CYP3A4 in aripiprazole metabolism, presenting quantitative data from in vitro and in vivo studies, detailing relevant experimental protocols, and offering visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a core resource for professionals engaged in the study of antipsychotic drug metabolism and pharmacogenetics.
Introduction
Aripiprazole is a widely prescribed second-generation antipsychotic for the treatment of schizophrenia, bipolar disorder, major depressive disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic action is mediated through partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at 5-HT2A receptors.[4] The clinical response to aripiprazole exhibits significant inter-individual variability, a substantial portion of which is attributable to differences in its metabolic clearance.
The primary metabolic pathways of aripiprazole are dehydrogenation, hydroxylation, and N-dealkylation, with the cytochrome P450 enzyme system playing a pivotal role.[4][5][6] Specifically, CYP2D6 and CYP3A4 are the two main enzymes responsible for its biotransformation.[1][2][3][4] CYP2D6 primarily mediates the dehydrogenation of aripiprazole to its major active metabolite, dehydro-aripiprazole.[5][7] CYP3A4 is involved in both the N-dealkylation and hydroxylation of aripiprazole.[4][5] Understanding the precise contributions and interplay of these two enzymes is critical for dose optimization, predicting drug-drug interactions (DDIs), and personalizing therapy based on patient-specific factors such as pharmacogenomic profiles.
Aripiprazole Metabolism Pathways
Aripiprazole undergoes extensive hepatic metabolism, with CYP2D6 and CYP3A4 being the key enzymes involved.[1][2][3][4]
-
CYP2D6-Mediated Dehydrogenation: This pathway leads to the formation of dehydro-aripiprazole, the principal active metabolite. Dehydro-aripiprazole exhibits a similar affinity for D2 receptors as the parent drug and contributes significantly to the overall therapeutic effect.[1][4]
-
CYP3A4-Mediated N-dealkylation and Hydroxylation: CYP3A4 is responsible for the N-dealkylation and hydroxylation of aripiprazole, leading to the formation of various inactive metabolites.[4][5]
The balance between these two major metabolic routes dictates the overall clearance of aripiprazole and the plasma concentrations of both the parent drug and its active metabolite.
Caption: Primary metabolic pathways of aripiprazole.
Quantitative Data on Aripiprazole Metabolism
The relative contributions of CYP2D6 and CYP3A4 to aripiprazole metabolism have been elucidated through in vitro and in vivo studies.
In Vitro Studies
In vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes have been fundamental in characterizing the roles of individual enzymes in aripiprazole metabolism.
Table 1: In Vitro Metabolism of Aripiprazole
| Enzyme | Metabolic Pathway | Contribution | Reference |
| CYP2D6 | Dehydrogenation, Hydroxylation | Major | [3][4][5] |
| CYP3A4 | N-dealkylation, Hydroxylation | Major | [3][4][5] |
| Other CYPs | (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2C19) | Negligible | [8] |
In Vivo Studies
In vivo studies involving human subjects with varying CYP2D6 genotypes and those receiving co-administered CYP3A4 inhibitors or inducers have provided clinical context to the in vitro findings.
Table 2: Influence of CYP2D6 and CYP3A4 on Aripiprazole Pharmacokinetics In Vivo
| Factor | Effect on Aripiprazole Exposure (AUC) | Effect on Dehydro-aripiprazole Exposure (AUC) | Clinical Recommendation | Reference |
| CYP2D6 Poor Metabolizers (PMs) | Increased (~1.5-fold) | Decreased | Dose reduction to 50% | [1][2] |
| CYP2D6 Intermediate Metabolizers (IMs) | Increased (~1.5-fold) | Moderately Decreased | Dose adjustment may be needed | [1][9] |
| Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) | Increased by 63% | Increased by 77% | Dose reduction to 50% | [8] |
| Co-administration with strong CYP3A4 inducers (e.g., carbamazepine) | Decreased by ~70% | Decreased by ~70% | Dose increase | [8] |
| Co-administration with strong CYP2D6 inhibitors (e.g., quinidine) | Increased by 112% | Decreased by 35% | Dose reduction to 50% | [8] |
Experimental Protocols
The methodologies outlined below are standard approaches for investigating the metabolism of aripiprazole.
In Vitro Metabolism Protocol
Objective: To determine the specific contributions of CYP2D6 and CYP3A4 to aripiprazole metabolism and to calculate kinetic parameters (Km and Vmax).
Methodology:
-
System: Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4).
-
Incubation: Aripiprazole is incubated with the enzyme system in the presence of an NADPH-regenerating system at 37°C for a defined period.[10]
-
Reaction Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile.[10]
-
Analysis: Following protein precipitation via centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify aripiprazole and its metabolites.[10]
-
Data Analysis: The rate of metabolite formation is used to determine the kinetic parameters.
Caption: In vitro metabolism experimental workflow.
In Vivo Pharmacokinetic Study Protocol
Objective: To assess the impact of genetic polymorphisms and drug-drug interactions on aripiprazole pharmacokinetics in human subjects.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients are genotyped for CYP2D6 and/or enrolled in a drug-drug interaction study.
-
Drug Administration: Subjects receive a single oral dose of aripiprazole, with or without a co-administered CYP inhibitor or inducer.
-
Blood Sampling: Serial blood samples are collected over a specified time course.
-
Bioanalysis: Plasma concentrations of aripiprazole and dehydro-aripiprazole are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Parameters such as AUC, Cmax, and half-life are calculated from the plasma concentration-time data.
-
Statistical Analysis: Pharmacokinetic parameters are compared between different genotype groups or treatment arms.
Caption: In vivo pharmacokinetic study workflow.
Impact of CYP2D6 Genetic Polymorphisms
The CYP2D6 gene is highly polymorphic, with different alleles resulting in varying enzyme activity. This genetic variability is a major determinant of aripiprazole exposure and clinical outcomes.
Table 3: CYP2D6 Phenotypes and their Impact on Aripiprazole Metabolism
| Phenotype | CYP2D6 Activity | Impact on Aripiprazole Metabolism | Reference |
| Poor Metabolizer (PM) | Absent | Significantly reduced clearance, higher plasma concentrations. The mean elimination half-life can be extended to approximately 146 hours. | [1][2][11] |
| Intermediate Metabolizer (IM) | Decreased | Moderately reduced clearance, higher plasma concentrations. | [1][9] |
| Normal Metabolizer (NM) | Normal | "Standard" metabolism. | [1] |
| Ultrarapid Metabolizer (UM) | Increased | Increased clearance, lower plasma concentrations. | [1] |
Drug-Drug Interactions Involving CYP3A4
Aripiprazole's metabolism via CYP3A4 makes it susceptible to clinically significant drug-drug interactions.
Table 4: Clinically Relevant Drug-Drug Interactions with Aripiprazole
| Interacting Drug Class | Mechanism | Effect on Aripiprazole | Reference |
| Strong CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) | Inhibition of CYP3A4-mediated metabolism | Increased plasma concentrations | [8][11] |
| Strong CYP3A4 Inducers (e.g., carbamazepine, rifampin) | Induction of CYP3A4-mediated metabolism | Decreased plasma concentrations | [8][11] |
| Strong CYP2D6 Inhibitors (e.g., quinidine, fluoxetine, paroxetine) | Inhibition of CYP2D6-mediated metabolism | Increased plasma concentrations | [8][11] |
Conclusion
The metabolism of aripiprazole is a complex process dominated by the polymorphic enzyme CYP2D6 and the inducible/inhibitable enzyme CYP3A4. The quantitative data and experimental protocols summarized in this guide underscore the critical roles of these enzymes in the pharmacokinetic variability of aripiprazole. For drug development professionals, a thorough understanding of these pathways is essential for designing and interpreting clinical trials. For researchers and scientists, this knowledge is fundamental for investigating the mechanisms of drug action and for the development of novel therapeutic strategies. Ultimately, the integration of pharmacogenetic information and the careful management of drug-drug interactions are paramount for the safe and effective use of aripiprazole in clinical practice.
References
- 1. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mims.com [mims.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. droracle.ai [droracle.ai]
Pharmacological Profile of Dehydro-aripiprazole: A Technical Guide
Executive Summary: Dehydro-aripiprazole (OPC-14857) is the principal, pharmacologically active metabolite of the atypical antipsychotic aripiprazole (B633). It is formed via dehydrogenation by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, and contributes substantially to the therapeutic effect of the parent drug, accounting for approximately 40% of the active moiety in plasma at steady state. This document provides a comprehensive overview of the pharmacological characteristics of dehydro-aripiprazole, including its receptor binding affinity, functional activity, and pharmacokinetic profile. Detailed experimental methodologies for key assays are described, and relevant pathways are visualized to support research and development efforts in neuropsychopharmacology.
Receptor Binding and Functional Activity Profile
Dehydro-aripiprazole's mechanism of action is defined by its unique interactions with key neurotransmitter receptors. Its receptor binding affinity and functional activity profile are considered to be virtually identical to those of its parent compound, aripiprazole.[1] This profile is characterized by partial agonism at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors.[1][2]
Quantitative Receptor Binding Affinities
The binding affinity of a ligand for a receptor is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values for aripiprazole at various human (h) or rat (r) receptors, which are representative of dehydro-aripiprazole's profile. The specific Kᵢ for dehydro-aripiprazole at the dopamine D₂ receptor is included for direct comparison.
| Receptor Subtype | Aripiprazole Kᵢ (nM) | Dehydro-aripiprazole Kᵢ (nM) | Reference Compound |
| Dopamine | |||
| Dopamine D₂ | 0.34 | 4.2[3] | [³H]Spiperone |
| Dopamine D₃ | 0.8 | - | [³H]Spiperone |
| Dopamine D₄ | 25 | - | [³H]Spiperone |
| Serotonin | |||
| Serotonin 5-HT₁ₐ | 1.7 | - | [³H]8-OH-DPAT |
| Serotonin 5-HT₂ₐ | 3.4 | - | [³H]Ketanserin |
| Serotonin 5-HT₂ₙ | 0.36 | - | [³H]LSD |
| Serotonin 5-HT₂C | 15 | - | [³H]Mesulergine |
| Serotonin 5-HT₇ | 10.3 | - | [³H]LSD |
| Adrenergic | |||
| Adrenergic α₁ₐ | 26 | - | [³H]Prazosin |
| Histamine | |||
| Histamine H₁ | 28 | - | [³H]Pyrilamine |
| Muscarinic | |||
| Muscarinic M₁ | >1,000 | - | [³H]Pirenzepine |
| Note: The receptor binding profile of dehydro-aripiprazole is qualitatively and functionally similar to that of aripiprazole.[1][4][5] Data for aripiprazole is presented for comprehensive receptor context. |
Functional Activity at Key Receptors
Functional assays determine the cellular response elicited by a compound upon binding to a receptor. Dehydro-aripiprazole's functional profile as a "dopamine-serotonin system stabilizer" is critical to its therapeutic action.[1]
| Receptor | Action | Intrinsic Activity |
| Dopamine D₂ (D₂ₗ & D₂ₛ) | Partial Agonist | Similar to aripiprazole; lower than dopamine.[4][5] |
| Serotonin 5-HT₁ₐ | Partial Agonist | Contributes to clinical profile.[2] |
| Serotonin 5-HT₂ₐ | Antagonist / Inverse Agonist | Potent antagonism.[2] |
Pharmacokinetic Profile
The pharmacokinetic properties of dehydro-aripiprazole are characterized by a long half-life, extensive protein binding, and metabolism primarily through the CYP450 system.
| Parameter | Value | Details |
| Metabolism | Hepatic via CYP2D6 & CYP3A4 | Formed by dehydrogenation of aripiprazole.[3] |
| Elimination Half-Life (t½) | ~94 hours | Longer than the parent drug, aripiprazole (~75 hours).[6] |
| Time to Steady State | ~14 days | The long half-life contributes to a prolonged time to reach steady-state concentrations. |
| Protein Binding | >99% | Highly bound to serum proteins, primarily albumin. |
Key Experimental Methodologies
The characterization of dehydro-aripiprazole's pharmacological profile relies on standardized in vitro assays.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of dehydro-aripiprazole at a target receptor.
Methodology:
-
Receptor Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cell lines (e.g., CHO, HEK293) or tissue homogenates. Membranes are isolated via centrifugation and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup (Competition Binding): The assay is performed in a 96-well plate format. Each well contains:
-
Receptor membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors).
-
Varying concentrations of the unlabeled test compound (dehydro-aripiprazole).
-
-
Incubation: The plates are incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is subtracted from total binding to yield specific binding.
-
The concentration of dehydro-aripiprazole that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay Protocol (for Gᵢ-coupled D₂ Receptors)
This assay measures the functional effect of a compound on a G-protein coupled receptor (GPCR) by quantifying changes in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). For Gᵢ-coupled receptors like the dopamine D₂, agonists inhibit cAMP production.
Objective: To determine the potency (EC₅₀) and intrinsic activity (Eₘₐₓ) of dehydro-aripiprazole at the D₂ receptor.
Methodology:
-
Cell Preparation: A cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-hD₂L) is cultured and seeded into 96-well plates.
-
Compound Addition: Cells are pre-treated with varying concentrations of dehydro-aripiprazole (to measure agonist effects) or a fixed concentration of a full agonist plus varying concentrations of dehydro-aripiprazole (to measure antagonist effects).
-
Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) to induce a measurable production of cAMP. The Gᵢ-signaling initiated by D₂ receptor agonists will inhibit this forskolin-stimulated cAMP accumulation.
-
Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for cAMP modulation.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-fragment complementation (e.g., GloSensor™).
-
Data Analysis:
-
The percent inhibition of forskolin-stimulated cAMP levels is calculated for each concentration of dehydro-aripiprazole.
-
Data is plotted against the log of the compound concentration and fitted to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
The intrinsic activity is expressed as the Eₘₐₓ of dehydro-aripiprazole relative to that of a full agonist like dopamine.
-
Pathway and Workflow Visualizations
The following diagrams illustrate key processes related to the pharmacology of dehydro-aripiprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biotransformation of Aripiprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication utilized in the management of a variety of psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its clinical efficacy and safety profile are significantly influenced by its biotransformation, which is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] Understanding the in vitro metabolism of aripiprazole is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth overview of the in vitro studies on aripiprazole's biotransformation, detailing the enzymatic pathways, resultant metabolites, and the experimental protocols employed in their investigation.
Core Concepts in Aripiprazole Biotransformation
In vitro studies, predominantly utilizing human liver microsomes (HLMs) and recombinant CYP enzymes, have elucidated the primary metabolic pathways of aripiprazole.[3][4] The biotransformation of aripiprazole is characterized by three main processes:
-
Dehydrogenation: This is a major metabolic route that leads to the formation of dehydroaripiprazole (B194390) (OPC-14857), the principal active metabolite of aripiprazole.[3][4] Dehydroaripiprazole exhibits a pharmacological profile similar to the parent drug and contributes significantly to its overall therapeutic effect.[5]
-
Hydroxylation: This process involves the addition of hydroxyl groups to the aripiprazole molecule, leading to the formation of various hydroxylated metabolites.[3][4]
-
N-dealkylation: This pathway involves the removal of an alkyl group from the nitrogen atom of the piperazine (B1678402) ring.[3][4]
The key enzymes responsible for these transformations are CYP2D6 and CYP3A4 .[1][2] Both enzymes are involved in the dehydrogenation and hydroxylation of aripiprazole, while N-dealkylation is primarily catalyzed by CYP3A4.[3][4] The significant contribution of CYP2D6, a highly polymorphic enzyme, to aripiprazole metabolism is a major factor contributing to the observed inter-individual variability in drug response.[1]
Quantitative Data on Aripiprazole Biotransformation
The following tables summarize the available quantitative data from in vitro studies on aripiprazole's biotransformation. It is important to note that specific enzyme kinetic parameters for all metabolic pathways are not consistently available in the published literature.
Table 1: Enzyme Kinetic Parameters for Aripiprazole Metabolism
| Enzyme | Metabolite | K_m_ (µM) | V_max_ (pmol/min/pmol CYP) | Source |
| CYP2D6 | Dehydroaripiprazole | Data not available | Data not available | [3] |
| CYP3A4 | Dehydroaripiprazole | Data not available | Data not available | [3] |
| CYP2D6 | Hydroxy-aripiprazole | Data not available | Data not available | [3] |
| CYP3A4 | Hydroxy-aripiprazole | Data not available | Data not available | [3] |
| CYP3A4 | N-dealkylated metabolites | Data not available | Data not available | [3] |
Table 2: Inhibition Constants (K_i_ and IC_50_) for Inhibitors of Aripiprazole Metabolism
| Enzyme | Inhibitor | K_i_ (µM) | IC_50_ (µM) | Source |
| CYP2D6 | Risperidone | 8.4 ± 2.64 | - | [3] |
| CYP2D6 | 9-Hydroxy-risperidone | 9.3 ± 2.97 | - | [3] |
| CYP2D6 | Propranolol | 48.2 ± 9.16 | - | [3] |
| CYP2D6 | Metoprolol | 13.4 ± 2.80 | - | [3] |
| CYP2D6 | Quinidine | - | ~0.04 | [3] |
| CYP3A4 | Ketoconazole | - | ~0.05 | [3] |
Note: The table is not exhaustive and the inhibitory potential of other compounds should be determined experimentally.[3]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to study the biotransformation of aripiprazole.
Protocol 1: Aripiprazole Metabolism in Human Liver Microsomes (HLMs)
This protocol is designed to determine the metabolic profile of aripiprazole and identify the major metabolites formed by the mixed CYP enzymes present in HLMs.[3]
Materials:
-
Aripiprazole
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724)
-
Internal standard (e.g., aripiprazole-d8)
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs (final protein concentration typically 0.2-1.0 mg/mL), and aripiprazole at various concentrations (e.g., 1-100 µM).[3]
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.[3]
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[3]
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.[3]
-
Terminate Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an appropriate internal standard.[3]
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.[3]
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis: Analyze the samples for the disappearance of aripiprazole and the formation of its metabolites, such as dehydroaripiprazole.
Protocol 2: Reaction Phenotyping with Recombinant Human CYP Enzymes
This protocol is used to determine the specific contribution of individual CYP isoforms (e.g., CYP2D6 and CYP3A4) to the metabolism of aripiprazole.[3]
Materials:
-
Aripiprazole
-
Recombinant human CYP2D6 and CYP3A4 enzymes (co-expressed with NADPH-cytochrome P450 reductase)
-
Control microsomes (without CYP expression)
-
Other materials as listed in Protocol 1
Procedure:
-
Follow the same procedure as in Protocol 1, but replace the HLMs with individual recombinant CYP enzymes or control microsomes.
-
The concentration of the recombinant enzymes should be optimized for each CYP isoform.[3]
-
Compare the rate of metabolite formation in the presence of active recombinant CYP2D6 and CYP3A4 to that in the control microsomes to determine the contribution of each enzyme to the specific metabolic pathway.[3]
Protocol 3: CYP Inhibition Assay (IC_50_ and K_i_ Determination)
This protocol is designed to evaluate the inhibitory potential of aripiprazole on the activity of specific CYP isoforms using known probe substrates.
Materials:
-
Aripiprazole (as the potential inhibitor)
-
Known CYP2D6 substrate (e.g., dextromethorphan) and a known inhibitor (e.g., quinidine) for positive control.
-
Known CYP3A4 substrate (e.g., midazolam) and a known inhibitor (e.g., ketoconazole) for positive control.
-
Human Liver Microsomes or recombinant CYP enzymes.
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare Incubation Mixtures: Prepare incubation mixtures containing buffer, HLMs or recombinant CYP enzyme, and the specific probe substrate at a concentration close to its K_m_ value.
-
Add Inhibitor: Add varying concentrations of aripiprazole (or the positive control inhibitor) to the incubation mixtures. A vehicle control (without inhibitor) should also be included.
-
Pre-incubation: Pre-incubate the mixtures for a short period at 37°C.
-
Initiate Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Process the samples as described in Protocol 1 and analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC_50_ value by plotting the percentage of inhibition versus the logarithm of the aripiprazole concentration. The K_i_ value can be determined using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff plots) by performing the experiment with multiple substrate concentrations.
Visualizations
Aripiprazole Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of aripiprazole.
Aripiprazole Metabolic Pathways
Experimental Workflow for In Vitro Metabolism Study
The diagram below outlines a typical experimental workflow for an in vitro study of aripiprazole biotransformation using human liver microsomes.
Experimental Workflow for In Vitro Metabolism Study
Conclusion
The in vitro biotransformation of aripiprazole is a complex process primarily mediated by CYP2D6 and CYP3A4, leading to the formation of an active metabolite, dehydroaripiprazole, and other hydroxylated and N-dealkylated products. The methodologies outlined in this guide provide a robust framework for researchers to investigate the metabolism of aripiprazole and other xenobiotics. A thorough understanding of these in vitro processes is fundamental for the rational development of new drugs, the prediction of clinical pharmacokinetics, and the personalization of pharmacotherapy to optimize patient outcomes. Further research is warranted to fully elucidate the enzyme kinetics of all metabolic pathways and the inhibitory potential of aripiprazole and its metabolites on a broader range of CYP enzymes.
References
- 1. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Guide: Exploratory Analysis of Novel Aripiprazole Metabolites in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aripiprazole (B633) is an atypical antipsychotic agent widely used in the treatment of various psychiatric disorders. Its complex metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, results in the formation of several metabolites. While dehydro-aripiprazole is the major active metabolite, a thorough understanding of the complete metabolic profile, including novel and minor metabolites, is crucial for comprehensive safety and efficacy assessments in drug development. This guide provides a technical overview of the methodologies employed in the exploratory analysis of novel aripiprazole metabolites in human plasma, with a focus on data presentation, experimental protocols, and workflow visualization.
Quantitative Analysis of Aripiprazole and its Metabolites
Quantitative bioanalysis is essential for pharmacokinetic and toxicokinetic studies. Below is a summary of typical quantitative data obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of aripiprazole and its key metabolites in plasma.
Table 1: Exemplary Quantitative LC-MS/MS Method Parameters for Aripiprazole and Metabolites
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| Aripiprazole | 0.1 | 100 | < 15% | ± 15% |
| Dehydro-aripiprazole | 0.1 | 100 | < 15% | ± 15% |
| Aripiprazole N-oxide | 0.5 | 50 | < 15% | ± 15% |
| OPC-3373 | 0.5 | 50 | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias.
Experimental Protocols
A robust and reliable analytical method is fundamental for the exploratory analysis of novel metabolites. The following sections detail a typical experimental protocol for the extraction and quantification of aripiprazole and its metabolites from plasma samples.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly used technique for the purification and concentration of analytes from complex biological matrices like plasma.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 0.5 mL of plasma sample, add an internal standard and 0.5 mL of 4% phosphoric acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for the detection and quantification of drug metabolites.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Aripiprazole: m/z 448.2 → 285.2
-
Dehydro-aripiprazole: m/z 446.2 → 285.2
-
Internal Standard (e.g., Aripiprazole-d8): m/z 456.2 → 293.2
-
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.
-
Visualizations
Aripiprazole Metabolic Pathway
The metabolic fate of aripiprazole is complex, involving multiple enzymatic reactions. The following diagram illustrates the major metabolic pathways.
Caption: Major metabolic pathways of aripiprazole.
Experimental Workflow for Metabolite Analysis
The following diagram outlines the typical workflow for the exploratory analysis of aripiprazole metabolites in plasma.
Aripiprazole's Metabolic Journey: An In-depth Technical Guide to Metabolite Formation and Elimination Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic processes involved in the formation and elimination of aripiprazole (B633) metabolites. Aripiprazole, an atypical antipsychotic, undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6, leading to the formation of its major active metabolite, dehydro-aripiprazole, and other minor metabolites. Understanding the kinetics of these processes is crucial for optimizing therapeutic strategies and predicting potential drug-drug interactions.
Aripiprazole Metabolism: A Multi-Pathway Process
Aripiprazole is metabolized in the liver through three main biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[1][2]
-
Dehydrogenation: This is a major pathway leading to the formation of dehydro-aripiprazole (OPC-14857), the principal active metabolite. Both CYP3A4 and CYP2D6 are responsible for this reaction.[2][3] Dehydro-aripiprazole exhibits a similar pharmacological profile to the parent drug and contributes significantly to the overall therapeutic effect, representing approximately 40% of the aripiprazole exposure in plasma at steady state.[4][5]
-
Hydroxylation: This process is also mediated by CYP2D6 and results in the formation of various hydroxylated metabolites.
-
N-dealkylation: Catalyzed by CYP3A4, this pathway leads to the formation of other metabolites, including an inactive metabolite OPC-1451.[6]
Genetic polymorphisms, particularly in the CYP2D6 gene, can significantly impact aripiprazole metabolism, leading to variations in plasma concentrations and clinical outcomes.[3] Individuals who are poor metabolizers of CYP2D6 may have significantly higher exposure to aripiprazole.[7]
Pharmacokinetic Profile of Aripiprazole and Dehydro-aripiprazole
The pharmacokinetic properties of aripiprazole and its active metabolite, dehydro-aripiprazole, are characterized by long elimination half-lives, contributing to the need for once-daily dosing.
| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference |
| Mean Elimination Half-life (t½) | ~75 hours | ~94 hours | [1][8] |
| Time to Peak Plasma Concentration (Tmax) | 3 to 5 hours | - | [8] |
| Oral Bioavailability | 87% | - | [4] |
| Volume of Distribution (Vd) | 4.9 L/kg | - | [8] |
| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | [8] |
| Contribution to Active Moiety at Steady State | ~60% | ~40% | [4][9] |
Table 1: Summary of key pharmacokinetic parameters for aripiprazole and dehydro-aripiprazole in humans.
| Population | Apparent Clearance (CL/F) of Aripiprazole (L/h) | Apparent Volume of Distribution (V/F) of Aripiprazole (L) | Elimination Half-life of Aripiprazole (h) | Elimination Half-life of Dehydro-aripiprazole (h) | Reference |
| Psychiatric Patients | 2.37 | 192 | 56.2 | 83.4 | [4] |
Table 2: Population pharmacokinetic parameter estimates of aripiprazole and dehydro-aripiprazole in psychiatric patients.
Visualizing the Metabolic and Signaling Pathways
To illustrate the complex processes of aripiprazole metabolism and its mechanism of action, the following diagrams are provided.
Aripiprazole's therapeutic effects are mediated through its interaction with dopamine (B1211576) and serotonin (B10506) receptors. Its partial agonism at the D2 receptor and its effects on 5-HT1A and 5-HT2A receptors are key to its mechanism of action.[10][11]
Experimental Protocols
Protocol 1: In Vitro Metabolism of Aripiprazole using Human Liver Microsomes
Objective: To determine the metabolic profile of aripiprazole and identify the major metabolites formed by human liver microsomes (HLM).
Materials:
-
Aripiprazole
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., aripiprazole-d8)
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLM (final protein concentration typically 0.2-1.0 mg/mL), and aripiprazole at various concentrations (e.g., 1-100 µM).
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.[3]
-
Terminate Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[3]
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes).
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples for the disappearance of aripiprazole and the formation of its metabolites, such as dehydro-aripiprazole.
Protocol 2: Quantification of Aripiprazole and Dehydro-aripiprazole in Human Plasma by LC-MS/MS
Objective: To accurately quantify the concentrations of aripiprazole and its active metabolite, dehydro-aripiprazole, in human plasma samples.
Materials:
-
Human plasma samples
-
Aripiprazole and dehydro-aripiprazole analytical standards
-
Internal standard (e.g., aripiprazole-d8)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Extraction solvent (e.g., methyl tert-butyl ether)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of extraction solvent, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[12]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[12]
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.[13]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for aripiprazole, dehydro-aripiprazole, and the internal standard. For aripiprazole, a common transition is m/z 448.1 → 285.2, and for dehydro-aripiprazole, it is m/z 446.0 → 285.2.[4]
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentrations of aripiprazole and dehydro-aripiprazole in the plasma samples by interpolation from the calibration curves.
-
Conclusion
The metabolism of aripiprazole is a complex process involving multiple enzymatic pathways, leading to the formation of an active metabolite that significantly contributes to its therapeutic effect. The long half-lives of both the parent drug and dehydro-aripiprazole are key pharmacokinetic features. A thorough understanding of these metabolic and kinetic properties, facilitated by robust in vitro and in vivo experimental methodologies, is essential for the continued development and optimization of treatments involving aripiprazole and for ensuring patient safety and efficacy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Modeling and Exposure‐Response Analysis for Aripiprazole Once Monthly in Subjects With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. benchchem.com [benchchem.com]
- 10. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetic Modeling of Aripiprazole and its Active Metabolite, Dehydro-aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and modeling of aripiprazole (B633), an atypical antipsychotic, and its principal active metabolite, dehydro-aripiprazole. This document is intended to serve as a resource for professionals in the fields of pharmacology, clinical research, and drug development.
Aripiprazole's unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors, has made it a widely prescribed medication for a range of psychiatric disorders.[1][2] Understanding its pharmacokinetic behavior is crucial for optimizing dosing strategies, minimizing adverse effects, and personalizing treatment. Dehydro-aripiprazole is a significant contributor to the overall therapeutic effect, exhibiting a similar affinity for D2 receptors as the parent drug and accounting for approximately 40% of the total drug exposure in plasma at a steady state.[1][3][4]
Pharmacokinetic Profile
The pharmacokinetic characteristics of aripiprazole and dehydro-aripiprazole have been extensively studied, revealing a complex interplay of absorption, distribution, metabolism, and elimination. Population pharmacokinetic (PopPK) models have been instrumental in elucidating the sources of variability in drug exposure among patients.[5][6]
Absorption
Following oral administration, aripiprazole is well absorbed, with an absolute oral bioavailability of 87%.[3][4] Peak plasma concentrations are typically reached within 3 to 5 hours.[3][4][7] The administration of aripiprazole with or without food does not significantly impact its absorption.[8]
Distribution
Both aripiprazole and dehydro-aripiprazole are extensively distributed throughout the body, as indicated by a large steady-state volume of distribution for aripiprazole of 404 L (4.9 L/kg).[3][4] This suggests significant penetration into extravascular tissues. Furthermore, both compounds are highly bound to serum proteins (>99%), primarily albumin.[3][4][7]
Metabolism and Elimination
The elimination of aripiprazole is predominantly through hepatic metabolism, with less than 1% of the unchanged drug excreted in the urine.[3] The two primary cytochrome P450 (CYP) isoenzymes responsible for its metabolism are CYP2D6 and CYP3A4.[1][4][9][10] These enzymes mediate the dehydrogenation and hydroxylation of aripiprazole, leading to the formation of dehydro-aripiprazole and other metabolites.[4][9] N-dealkylation is another metabolic pathway, catalyzed by CYP3A4.[4][9]
Dehydro-aripiprazole itself is also metabolized by CYP2D6 and CYP3A4.[10] The mean elimination half-life is approximately 75 hours for aripiprazole and a longer 94 hours for dehydro-aripiprazole.[4][7][10] Due to these long half-lives, steady-state concentrations for both the parent drug and its active metabolite are typically achieved within 14 days of initiating consistent dosing.[4][10]
Genetic polymorphisms in the CYP2D6 gene can significantly impact the pharmacokinetics of aripiprazole.[11] Individuals who are CYP2D6 poor metabolizers (PMs) may have substantially higher plasma concentrations of aripiprazole compared to extensive metabolizers (EMs).[12]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for aripiprazole and dehydro-aripiprazole based on data from various studies.
Table 1: Key Pharmacokinetic Parameters of Aripiprazole and Dehydro-aripiprazole
| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference(s) |
| Half-life (t½) | ~75 hours | ~94 hours | [4][7][10] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours | Dependent on aripiprazole metabolism | [3][4][7] |
| Absolute Oral Bioavailability | 87% | N/A | [3][4] |
| Volume of Distribution (Vd) | 404 L (4.9 L/kg) | N/A | [3][4] |
| Protein Binding | >99% | >99% | [3][4][7] |
| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | CYP2D6, CYP3A4 | [1][4][9][10] |
Table 2: Population Pharmacokinetic Model Parameters for Aripiprazole
| Parameter | Typical Value | Inter-individual Variability (CV%) | Reference(s) |
| Apparent Clearance (CL/F) | 2.37 L/h | 37.8% (unexplained) | [1] |
| Apparent Volume of Distribution (V/F) | 192 L | <40% | [1][11] |
| Absorption Rate Constant (ka) | 1.06 h⁻¹ (fixed) | N/A | [1][11] |
Note: These values are from a specific population pharmacokinetic study and may vary depending on the patient population and modeling methodology.
Experimental Protocols
Accurate pharmacokinetic modeling relies on robust experimental data. The following outlines a typical methodology for the quantification of aripiprazole and dehydro-aripiprazole in plasma, a crucial step in any pharmacokinetic study.
Plasma Concentration Measurement by LC-MS/MS
A common and highly sensitive method for determining the plasma concentrations of aripiprazole and its metabolite is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
1. Sample Preparation:
- Objective: To extract the analytes (aripiprazole and dehydro-aripiprazole) from the plasma matrix and remove interfering substances.
- Procedure (Liquid-Liquid Extraction):
- To a 0.5 mL plasma sample, add an internal standard (a structurally similar compound not present in the sample) to correct for extraction variability.
- Alkalinize the plasma sample, for example, by adding a small volume of sodium hydroxide (B78521) solution.
- Add an immiscible organic solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and n-hexane).
- Vortex the mixture vigorously to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.
- Centrifuge the mixture to separate the aqueous and organic layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.
2. Chromatographic Separation (LC):
- Objective: To separate aripiprazole, dehydro-aripiprazole, and the internal standard before they enter the mass spectrometer.
- Typical Components:
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The gradient is programmed to change the solvent composition over time to achieve optimal separation.
- Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
3. Detection (MS/MS):
- Objective: To detect and quantify the separated analytes with high specificity and sensitivity.
- Procedure:
- The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is typically used.
- In the first quadrupole (Q1), a specific precursor ion (the protonated molecule, [M+H]⁺) for each analyte is selected. For aripiprazole, this is typically m/z 448.1, and for dehydro-aripiprazole, it is m/z 446.0.[1]
- In the second quadrupole (Q2), the precursor ions are fragmented by collision with an inert gas (e.g., argon).
- In the third quadrupole (Q3), a specific product ion for each analyte is monitored. For both aripiprazole and dehydro-aripiprazole, a common product ion is m/z 285.2.[1]
- The detector measures the intensity of the product ions, which is proportional to the concentration of the analyte in the sample.
4. Data Analysis:
- A calibration curve is constructed by analyzing samples with known concentrations of aripiprazole and dehydro-aripiprazole.
- The concentrations in the unknown patient samples are then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
The following diagrams illustrate key aspects of aripiprazole's pharmacokinetics and the modeling process.
Caption: Metabolic pathway of aripiprazole.
Caption: Workflow for population pharmacokinetic modeling.
Caption: A simplified one-compartment pharmacokinetic model.
Conclusion
The pharmacokinetic modeling of aripiprazole and dehydro-aripiprazole is a complex yet essential field of study. The information presented in this guide highlights the key parameters and methodologies that are fundamental to understanding the disposition of these compounds in the body. Population pharmacokinetic models, in particular, offer a powerful tool for identifying sources of inter-individual variability and for optimizing dosing regimens to improve therapeutic outcomes and minimize risks.[6] Continued research in this area, particularly focusing on the impact of genetic factors and drug-drug interactions, will further enhance our ability to use aripiprazole safely and effectively in clinical practice.
References
- 1. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Towards precision medicine of long-acting aripiprazole through population pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Abilify (Aripiprazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. ClinPGx [clinpgx.org]
- 10. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetic Modeling and Exposure-Response Analysis for Aripiprazole Once Monthly in Subjects With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Population Pharmacokinetic Analysis of Dehydro-aripiprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the population pharmacokinetic (PopPK) analysis of dehydro-aripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole (B633). Understanding the pharmacokinetics of dehydro-aripiprazole is crucial for optimizing therapeutic outcomes and ensuring patient safety, as it contributes significantly to the overall pharmacological effect of aripiprazole.[1][2][3] This document details quantitative pharmacokinetic parameters, experimental methodologies, and key metabolic pathways, presenting the information in a structured and accessible format for professionals in drug development and clinical research.
Introduction to Dehydro-aripiprazole Pharmacokinetics
Dehydro-aripiprazole is formed through the hepatic metabolism of aripiprazole and exhibits a similar affinity for D2 dopamine (B1211576) receptors as the parent drug.[2] At steady state, it accounts for approximately 40% of the total drug exposure in plasma.[1][2][4] The long elimination half-life of both aripiprazole (around 75 hours) and dehydro-aripiprazole (around 94 hours) means that steady-state concentrations are typically reached within 14 days of consistent dosing.[2] The significant contribution of dehydro-aripiprazole to the overall therapeutic effect necessitates a thorough understanding of its pharmacokinetic profile.
Quantitative Pharmacokinetic Data
Population pharmacokinetic models have been developed to characterize the disposition of both aripiprazole and dehydro-aripiprazole. These models, often implemented using software like NONMEM, allow for the estimation of key pharmacokinetic parameters and the identification of sources of variability in drug exposure among patients.[1][5]
A combined one-compartment model with first-order kinetics for both aripiprazole and dehydro-aripiprazole has been shown to adequately describe their concentration data in psychiatric patients.[1][5] The following tables summarize the typical population pharmacokinetic parameters for aripiprazole and dehydro-aripiprazole from a representative study.
Table 1: Population Pharmacokinetic Parameters of Aripiprazole
| Parameter | Typical Value | Inter-individual Variability (CV%) |
| Apparent Clearance (CL/F) | 2.37 L/h | 37.8% |
| Apparent Volume of Distribution (V/F) | 192 L | - |
| Absorption Rate Constant (ka) | 1.06 h-1 (fixed) | - |
| Elimination Half-life | 56.2 h | - |
Data sourced from Kim et al. (2008).[1]
Table 2: Population Pharmacokinetic Parameters of Dehydro-aripiprazole
| Parameter | Description | Typical Value |
| CL(m)/fm | Apparent clearance of aripiprazole to dehydro-aripiprazole | - |
| V(m)/fm | Apparent volume of distribution of dehydro-aripiprazole | - |
| Elimination Half-life | Calculated from the model | 83.4 h |
| Metabolic Ratio (MR) | Ratio of dehydro-aripiprazole to aripiprazole exposure | 0.26 |
Data sourced from Kim et al. (2008).[1]
Experimental Protocols
The foundation of a robust population pharmacokinetic analysis lies in well-designed clinical studies and precise analytical methodologies.
Study Design and Patient Population
Population pharmacokinetic studies for aripiprazole and dehydro-aripiprazole typically involve collecting sparse blood samples from psychiatric patients receiving multiple oral doses of aripiprazole (e.g., 10–30 mg/day) as part of their routine clinical care.[1][5] Data is often collected at steady state.[1] These studies aim to include a diverse patient population to identify potential covariates that may influence drug exposure.
Bioanalytical Method for Quantification
The accurate measurement of aripiprazole and dehydro-aripiprazole concentrations in plasma is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and reliable method.[1]
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction.
-
Chromatographic Separation: The analytes are separated on a C18 reverse-phase column.
-
Mass Spectrometric Detection: Detection is performed using an electrospray in positive ionization mode. The precursor-to-product ion reactions monitored are m/z 448.1→285.2 for aripiprazole and 446.0→285.2 for dehydro-aripiprazole.[1]
-
Assay Performance: The lower limit of quantification is typically around 0.1 ng/mL for both analytes, with intra- and inter-assay precision being less than 10%.[1]
Population Pharmacokinetic Modeling
The analysis is performed using nonlinear mixed-effects modeling software, with NONMEM being the industry standard.[1][5] The process involves developing a structural pharmacokinetic model, a statistical model to describe inter-individual and residual variability, and identifying significant covariates.
Metabolic Pathway and Influence of Covariates
The primary pathway for the formation of dehydro-aripiprazole from aripiprazole is through dehydrogenation, a process primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[3][4][6][7][8]
Genetic polymorphisms in the CYP2D6 enzyme can significantly impact the clearance of aripiprazole.[1] Individuals who are CYP2D6 intermediate metabolizers (IMs) have been shown to have approximately 60% of the apparent clearance of extensive metabolizers (EMs).[1][5] This can lead to increased exposure to aripiprazole. Interestingly, the plasma concentration to dose ratios of dehydro-aripiprazole do not appear to differ significantly across CYP2D6 genotypes.[1][5]
Co-administration of drugs that are potent inhibitors or inducers of CYP3A4 or CYP2D6 can also alter the pharmacokinetics of aripiprazole and dehydro-aripiprazole.[7] For instance, co-administration of a CYP3A4 inducer can result in approximately 60% lower mean concentration-to-dose ratios of both aripiprazole and dehydro-aripiprazole.[7] Conversely, a CYP2D6 inhibitor can lead to a 45% higher mean concentration-to-dose ratio of aripiprazole.[7]
Conclusion
The population pharmacokinetic analysis of dehydro-aripiprazole, in conjunction with its parent compound aripiprazole, is a critical tool for understanding the sources of variability in drug response. By integrating patient-specific factors such as genetics and co-medications into pharmacokinetic models, there is a potential to personalize dosing regimens, thereby maximizing therapeutic efficacy and minimizing adverse effects. The methodologies and data presented in this guide provide a foundation for researchers and clinicians working to optimize the use of aripiprazole in psychiatric care.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Aripiprazole: Pharmacodynamics, Pharmacokinetics and Adverse Effects_Chemicalbook [chemicalbook.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Aripiprazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the pharmacokinetics of aripiprazole (B633) and its principal active metabolite, dehydro-aripiprazole. It addresses the interpretation of its kinetic profile, factors contributing to variability, and the methodologies employed in its study.
Executive Summary: Addressing the Question of Non-Linearity
Aripiprazole, an atypical antipsychotic, is characterized by a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. A crucial aspect of its clinical use is its pharmacokinetic (PK) behavior. Contrary to the implication of non-linearity, extensive clinical data demonstrates that aripiprazole exhibits linear and dose-proportional pharmacokinetics at steady state within the typical clinical dose range of 5 to 30 mg per day.[1] This means that as the dose is increased, the resulting plasma concentrations of both aripiprazole and its active metabolite, dehydro-aripiprazole, increase proportionally.
Non-linear pharmacokinetics, also known as dose-dependent pharmacokinetics, typically arise when a component of a drug's absorption, distribution, metabolism, or excretion (ADME) becomes saturated.[2] This can include saturation of metabolic enzymes, plasma protein binding sites, or transporters.[2] While theoretically possible for any drug undergoing metabolism, clinically significant saturation does not appear to occur with aripiprazole in its therapeutic dosage range. The concept of non-linearity would become relevant primarily in scenarios of significant overdose or in the presence of potent drug-drug interactions that saturate the metabolic pathways.
This guide will first detail the established linear pharmacokinetics of aripiprazole and dehydro-aripiprazole, and then explore the theoretical underpinnings of non-linear kinetics and how they might be interpreted if observed under atypical conditions.
Metabolism and Pharmacokinetic Pathways
Aripiprazole is extensively metabolized in the liver, primarily through three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[1] The two key enzymes responsible for its metabolism are Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 3A4 (CYP3A4) .[1]
The principal active metabolite, dehydro-aripiprazole , is formed mainly through dehydrogenation catalyzed by CYP3A4 and CYP2D6.[1] Dehydro-aripiprazole exhibits a similar affinity for D2 receptors as the parent drug and contributes significantly to the overall therapeutic effect, with its steady-state plasma concentration representing about 40% of the aripiprazole concentration.[1]
Due to their long elimination half-lives—approximately 75 hours for aripiprazole and 94 hours for dehydro-aripiprazole—steady-state concentrations for both moieties are typically achieved within 14 days of initiating or adjusting the dose.[1]
References
Methodological & Application
Application Note and Protocol: A Validated LC-MS/MS Method for the Simultaneous Quantification of Aripiprazole and Dehydro-aripiprazole in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring of aripiprazole and its primary active metabolite, dehydro-aripiprazole, is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs in biological matrices due to its high sensitivity, selectivity, and accuracy.[1] This application note provides a detailed protocol for a robust and validated LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydro-aripiprazole in human plasma. The method described herein is based on a compilation of validated procedures and is intended to guide researchers, scientists, and drug development professionals in establishing their own bioanalytical assays.[2][1][3]
Experimental Workflow
The overall experimental workflow for the quantification of aripiprazole and dehydro-aripiprazole in human plasma involves sample preparation, LC-MS/MS analysis, and data processing. A schematic of the workflow is presented below.
Caption: General experimental workflow for aripiprazole and dehydro-aripiprazole quantification.
Materials and Reagents
-
Aripiprazole reference standard (≥99% purity)
-
Dehydro-aripiprazole reference standard (≥98% purity)
-
Aripiprazole-d8 (B1662822) (internal standard, IS) (≥98% purity)
-
HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (≥98% purity)
-
Ammonium formate (B1220265) (≥99% purity)
-
Ultrapure water
-
Drug-free human plasma with K2EDTA as anticoagulant
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve aripiprazole, dehydro-aripiprazole, and aripiprazole-d8 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the aripiprazole and dehydro-aripiprazole stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the aripiprazole-d8 stock solution with methanol to obtain a working solution of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL for aripiprazole and 0.1 to 50 ng/mL for dehydro-aripiprazole.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 10 ng/mL
-
High QC (HQC): 80 ng/mL
-
Sample Preparation (Liquid-Liquid Extraction)
The following diagram outlines the liquid-liquid extraction procedure.
Caption: Liquid-liquid extraction workflow for aripiprazole and dehydro-aripiprazole.
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL aripiprazole-d8) and vortex briefly.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex.
-
Add 1 mL of methyl tert-butyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| System | UPLC System |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water with 10 mM Ammonium Formate[5][6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometry
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp | 500°C |
| Capillary Voltage | 3.5 kV |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Aripiprazole | 448.3 | 285.2 |
| Dehydro-aripiprazole | 446.3 | 285.2 |
| Aripiprazole-d8 (IS) | 456.4 | 293.3 |
Method Validation Summary
The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Aripiprazole | 0.1 - 100 | >0.998 |
| Dehydro-aripiprazole | 0.1 - 50 | >0.997 |
Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Aripiprazole | LLOQ | 0.1 | <10 | <12 | 90-110 |
| LQC | 0.3 | <8 | <10 | 92-108 | |
| MQC | 10 | <6 | <8 | 95-105 | |
| HQC | 80 | <5 | <7 | 96-104 | |
| Dehydro-aripiprazole | LLOQ | 0.1 | <12 | <14 | 88-112 |
| LQC | 0.3 | <9 | <11 | 91-109 | |
| MQC | 10 | <7 | <9 | 94-106 | |
| HQC | 40 | <6 | <8 | 95-105 |
Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Aripiprazole | LQC | >85 | 93-107 |
| HQC | >85 | 94-106 | |
| Dehydro-aripiprazole | LQC | >80 | 91-109 |
| HQC | >80 | 92-108 | |
| Aripiprazole-d8 (IS) | - | >85 | 95-105 |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of aripiprazole and its active metabolite, dehydro-aripiprazole, in human plasma. The method utilizes a straightforward liquid-liquid extraction procedure and has been validated to demonstrate excellent linearity, precision, accuracy, and recovery.[2][3] This protocol provides a reliable foundation for researchers and scientists to implement in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[2][3]
References
- 1. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction Protocol for Aripiprazole and its Metabolites from Human Serum
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring of aripiprazole and its primary active metabolite, dehydroaripiprazole (B194390), is crucial for optimizing dosage regimens and ensuring patient safety and efficacy. Accurate quantification of these compounds in serum requires a robust and reliable sample preparation method to remove endogenous interferences. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices. This application note provides a detailed protocol for the extraction of aripiprazole and dehydroaripiprazole from human serum using reversed-phase SPE, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This protocol utilizes a polymeric reversed-phase SPE sorbent. After pre-treatment, the serum sample is loaded onto the SPE cartridge. Aripiprazole and dehydroaripiprazole, being relatively nonpolar, are retained on the sorbent while polar matrix components like salts, proteins, and phospholipids (B1166683) are washed away. The retained analytes are then eluted with an organic solvent. This method offers high recovery and clean extracts, minimizing matrix effects in the subsequent LC-MS/MS analysis.
Experimental Protocol
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 3 cc, 60 mg)[1]
-
Aripiprazole and Dehydroaripiprazole analytical standards
-
Internal Standard (IS): Aripiprazole-d8 or a structurally similar compound (e.g., loxapine)[2]
-
Methanol (B129727) (HPLC grade) [1]
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent) [1]
-
Formic Acid (88-98%) [1]
-
n-Hexane (HPLC grade) [1]
-
Ammonia (B1221849) solution (25%)
-
Human Serum: Blank serum for calibration standards and quality controls.
-
Positive pressure manifold or vacuum manifold for SPE
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
-
Autosampler vials
Sample Pre-treatment
-
Allow serum samples, calibration standards, and quality controls to thaw at room temperature.
-
To 500 µL of serum in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 500 µL of 2% formic acid in water and vortex for 30 seconds to mix and precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
The following steps should be performed using a positive pressure or vacuum manifold.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1] Ensure the sorbent bed does not go dry between these steps.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated serum supernatant from step 2.5 onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
Data Presentation
The following table summarizes the quantitative performance data for the solid-phase extraction of aripiprazole and dehydroaripiprazole from serum, as reported in various studies.
| Analyte | Mean Extraction Recovery (%) | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Aripiprazole | 75.4 - 79.57 | 0.20 - 60.01 | 0.20 | [1][2] |
| 75.4 | 16 - 500 | 14.4 | [4][5] | |
| 95.2 ± 4.5 | 2 - 1000 | N/A | [6][7] | |
| >96 | 0.05 - 80 | 0.05 | [8] | |
| Dehydroaripiprazole | 102.3 | 8 - 250 | 6.9 | [4][5] |
| 97.6 ± 7.2 | 3.5 - 500 | N/A | [6][7] | |
| >85 | 0.01 - 60 | 0.01 | [9] |
N/A: Not Available in the cited reference.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Aripiprazole Metabolites.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS for Aripiprazole Metabolite Analysis in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Monitoring the levels of aripiprazole and its metabolites in urine is crucial for assessing patient adherence, conducting pharmacokinetic studies, and in forensic toxicology.[2][3] Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5] The primary active metabolite, dehydroaripiprazole (B194390), contributes significantly to the drug's overall therapeutic effect and has a similar affinity for D2 receptors as the parent drug.[1][4][5] Another major metabolite frequently detected in urine is OPC-3373.[6][7]
This application note provides a detailed protocol for the simultaneous quantification of aripiprazole and its key metabolites, dehydroaripiprazole and OPC-3373, in human urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The "dilute and shoot" method detailed here offers a rapid and simple approach suitable for high-throughput analysis.[2]
Aripiprazole Metabolic Pathway
Aripiprazole undergoes three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[4] The dehydrogenation process, mediated by CYP3A4 and CYP2D6, leads to the formation of the active metabolite dehydroaripiprazole.[1][4] N-dealkylation, catalyzed by CYP3A4, is another significant metabolic route.[1] The resulting metabolites are then excreted, with OPC-3373 being one of the most consistently detected metabolites in urine samples.[7]
Experimental Protocols
This section details the complete workflow for the analysis, from sample preparation to UPLC-MS/MS data acquisition.
Materials and Reagents
-
Standards: Aripiprazole, Dehydroaripiprazole, OPC-3373, and Aripiprazole-d8 (Internal Standard, IS) reference standards.
-
Solvents: HPLC-grade methanol (B129727) and acetonitrile.
-
Water: Deionized water, Type 1.
-
Buffers: Formic acid and ammonium (B1175870) acetate.
-
Urine: Drug-free human urine for calibration standards and quality controls.
Sample Preparation: Dilute and Shoot Method
This method is designed for its simplicity and speed, minimizing sample handling and potential for error.[2][8]
-
Thaw Samples: Allow frozen urine samples, calibrators, and quality control (QC) samples to thaw completely at room temperature.
-
Vortex: Vortex all samples for 10-15 seconds to ensure homogeneity.
-
Prepare Internal Standard (IS) Working Solution: Prepare a working solution of Aripiprazole-d8 in methanol (e.g., at 100 ng/mL).
-
Dilution: In a clean microcentrifuge tube or autosampler vial, combine:
-
50 µL of urine sample (or calibrator/QC).
-
50 µL of the IS working solution.
-
400 µL of deionized water.
-
-
Vortex: Vortex the mixture for 10 seconds.
-
Centrifuge (Optional but Recommended): Centrifuge the samples at 8,000-10,000 x g for 5-10 minutes to pellet any particulate matter.[8]
-
Transfer: Transfer the supernatant to a clean autosampler vial for analysis.
Note: While "dilute and shoot" is efficient, for samples with significant matrix effects, Solid Phase Extraction (SPE) using a mixed-mode cation exchange sorbent (like Oasis MCX) can provide a cleaner extract and increase sensitivity.
Experimental Workflow Diagram
UPLC-MS/MS Instrumentation and Conditions
The following tables outline the recommended starting conditions. These parameters should be optimized for the specific instrument in use.
Table 1: UPLC Conditions
| Parameter | Setting |
|---|---|
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Analytical Column | ACQUITY UPLC BEH C18 or Phenyl (2.1 x 50 mm, 1.7 µm)[6][9] |
| Column Temperature | 40°C[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Flow Rate | 0.5 mL/min[9] |
| Injection Volume | 5 µL[9] |
| Gradient Elution | Start at 30% B, increase to 80% B over 3 min, hold for 1 min, return to initial conditions, and re-equilibrate for 1.5 min. |
| Total Run Time | ~6 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Waters Xevo TQD, Sciex API 3000, or equivalent[10] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[9][11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[9][11] |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | 150 - 160°C[6] |
| Desolvation Temp. | 350 - 500°C[6][11] |
| Desolvation Gas Flow | ~800 L/hr (Nitrogen)[6] |
| Collision Gas | Argon |
Data Presentation and Quantification
Quantification is performed by monitoring specific precursor-to-product ion transitions (MRM) for each analyte and the internal standard.
Table 3: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Aripiprazole | 448.2 | 285.2 | 50-100 | Optimize per instrument |
| Dehydroaripiprazole | 446.1 | 285.1 | 50-100 | Optimize per instrument |
| OPC-3373 | Determine empirically | Determine empirically | 50-100 | Optimize per instrument |
| Aripiprazole-d8 (IS) | 456.3 | 293.1 | 50-100 | Optimize per instrument |
Note: The provided MRM transitions are based on published data and should be confirmed and optimized on the specific mass spectrometer being used.[9][11][12] The MRM for OPC-3373 should be determined by infusing a pure standard.
Calibration and Quality Control
-
Calibration Curve: Prepare a series of calibration standards by spiking drug-free urine with known concentrations of aripiprazole, dehydroaripiprazole, and OPC-3373. A typical range might be 1 - 250 ng/mL. The curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with 1/x² weighting is commonly used.[13]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.
-
Acceptance Criteria: For method validation, the accuracy of the back-calculated calibrators and QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and selective approach for the quantitative analysis of aripiprazole and its major metabolites in urine. The simple "dilute and shoot" sample preparation protocol is well-suited for clinical and forensic laboratories requiring high sample throughput. Proper method validation is essential to ensure the reliability and accuracy of the results for its intended purpose.
References
- 1. ClinPGx [clinpgx.org]
- 2. A Dilute and Shoot LC-MS/MS Method for Antipsychotics in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. calonmedical.com [calonmedical.com]
- 7. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. akjournals.com [akjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Dehydro-aripiprazole by Gas Chromatography-Mass Spectrometry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of dehydro-aripiprazole, the primary active metabolite of the atypical antipsychotic drug aripiprazole (B633).
Introduction
Aripiprazole is widely prescribed for the treatment of various psychiatric disorders. Its clinical efficacy is attributed to both the parent drug and its principal metabolite, dehydro-aripiprazole. Monitoring the plasma concentrations of both compounds is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient compliance. Gas chromatography-mass spectrometry offers a robust and reliable analytical method for the simultaneous determination of aripiprazole and dehydro-aripiprazole in biological matrices.[1][2][3] This document outlines the necessary protocols and expected quantitative outcomes for this application.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from a validated GC-MS method for the analysis of aripiprazole and dehydro-aripiprazole in human plasma/serum.[2][3]
Table 1: Linearity and Quantification Limits
| Analyte | Linear Range (ng/mL) | r² | Limit of Quantification (LOQ) (ng/mL) |
| Aripiprazole | 16 - 500 | 0.999 | 14.4 |
| Dehydro-aripiprazole | 8 - 250 | 0.999 | 6.9 |
Table 2: Recovery and Mass Spectrometric Data
| Analyte | Extraction Recovery (%) | Characteristic Mass Spectra Ions (m/z) |
| Aripiprazole | 75.4 | 306, 292, 218 |
| Dehydro-aripiprazole | 102.3 | 304, 290, 218 |
Experimental Protocols
This section details the methodology for the analysis of dehydro-aripiprazole using GC-MS.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction (SPE) technique is employed to extract aripiprazole and dehydro-aripiprazole from plasma samples.[1][2]
-
Materials:
-
SPE cartridges (specific type to be optimized based on local availability and matrix)
-
Deionized water
-
Elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol)
-
Nitrogen gas evaporator
-
-
Procedure:
-
Condition the SPE cartridge by washing with methanol followed by deionized water.
-
Load the plasma sample (e.g., 0.5 mL) onto the conditioned cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge thoroughly.
-
Elute the analytes with the appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Derivatization
To enhance the volatility and thermal stability of the analytes for GC analysis, a derivatization step is necessary.
-
Reagent:
-
Procedure:
-
Reconstitute the dried extract from the SPE step in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Add MSTFA to the reconstituted sample.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of the derivatized analytes.
-
Suggested GC Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at a rate of 20°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
GC Column: A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
-
-
Suggested MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic ions listed in Table 2 should be monitored.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Visualizations
References
Application Note: A Validated Bioanalytical Method for the Quantification of Aripiprazole and its Novel Metabolites in Human Plasma using LC-MS/MS
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. Its clinical efficacy and safety are influenced by its metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] Beyond the well-characterized active metabolite, dehydroaripiprazole (B194390) (OPC-14857), recent research has identified other metabolites that may be relevant to the drug's overall pharmacological profile. This application note provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of aripiprazole and its novel metabolites, including 1-(2,3-dichlorophenyl) piperazine (B1678402) (DCPP) and 3,4-dihydro-7-(3′carboxy) propoxy-2(1H) quinolinone (DCPQ), in human plasma.[3] This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of aripiprazole.
Metabolic Pathway of Aripiprazole
Aripiprazole undergoes extensive metabolism in the liver through several pathways, including dehydrogenation, hydroxylation, and N-dealkylation.[4] The dehydrogenation of aripiprazole, primarily by CYP3A4 and CYP2D6, leads to the formation of its major active metabolite, dehydroaripiprazole.[4] Further metabolism results in the formation of other metabolites such as DCPP and DCPQ.[3] Understanding this metabolic pathway is crucial for a comprehensive assessment of aripiprazole's pharmacokinetics.
Aripiprazole Signaling Pathway
Aripiprazole's therapeutic effects are attributed to its unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This modulation of dopaminergic and serotonergic signaling pathways is central to its mechanism of action. Chronic administration of aripiprazole has been shown to activate downstream signaling cascades, including the Akt-GSK3β pathway.
Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the simultaneous determination of aripiprazole, dehydroaripiprazole, DCPP, and DCPQ in human plasma.[3]
Materials and Reagents
-
Aripiprazole, dehydroaripiprazole, DCPP, and DCPQ reference standards
-
Aripiprazole-d8 (B1662822) (internal standard)
-
HPLC-grade acetonitrile (B52724), methanol, and formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of aripiprazole, dehydroaripiprazole, DCPP, DCPQ, and aripiprazole-d8 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (1:1 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the aripiprazole-d8 stock solution with the same diluent to a suitable concentration.
Sample Preparation (Protein Precipitation)
The following workflow details the sample preparation process.
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add acetonitrile for protein precipitation.[3]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 3 µm particle size)[3] |
| Mobile Phase | Isocratic mixture of 30% acetonitrile containing 0.1% formic acid[3] |
| Flow Rate | As appropriate for the column dimensions |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 5-10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Aripiprazole | 448.2 | 285.2 |
| Dehydroaripiprazole | To be determined | To be determined |
| DCPP | To be determined | To be determined |
| DCPQ | To be determined | To be determined |
| Aripiprazole-d8 | 456.3 | 293.07 |
Note: Specific MRM transitions for dehydroaripiprazole, DCPP, and DCPQ should be optimized based on the instrument and experimental conditions.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described bioanalytical method, compiled from published data.[3]
Table 1: Calibration Curve and LLOQ
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Aripiprazole | 2 - 2000 | 2 |
| Dehydroaripiprazole | 1 - 1000 | 1 |
| DCPP | 1 - 1000 | 1 |
| DCPQ | 1 - 1000 | 1 |
Table 2: Precision and Accuracy
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| Aripiprazole | 1.7 - 9.6 | 3.1 - 9.1 | 86.9 - 105.9 | 87.4 - 102.4 |
| Dehydroaripiprazole | 1.7 - 9.6 | 3.1 - 9.1 | 86.9 - 105.9 | 87.4 - 102.4 |
| DCPP | 1.7 - 9.6 | 3.1 - 9.1 | 86.9 - 105.9 | 87.4 - 102.4 |
| DCPQ | 1.7 - 9.6 | 3.1 - 9.1 | 86.9 - 105.9 | 87.4 - 102.4 |
Table 3: Recovery
| Analyte | Pretreatment Recovery (%) |
| Aripiprazole | 88.3 - 102.7 |
| Dehydroaripiprazole | 88.3 - 102.7 |
| DCPP | 88.3 - 102.7 |
| DCPQ | 88.3 - 102.7 |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of aripiprazole and its novel metabolites in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation, making it suitable for a wide range of clinical and research applications. This comprehensive approach to analyzing aripiprazole and its metabolites will enable a more thorough understanding of its pharmacokinetic profile and its relationship to clinical outcomes.
References
Application Notes and Protocols: Aripiprazole-d8 as an Internal Standard for Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing aripiprazole-d8 (B1662822) as an internal standard for the accurate quantification of aripiprazole (B633) and its primary active metabolite, dehydroaripiprazole (B194390), in biological matrices. The protocols outlined below are predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical studies due to its high sensitivity and selectivity.[1][2][3]
Introduction
Aripiprazole is an atypical antipsychotic medication extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6.[4][5][6][7] The main active metabolite, dehydroaripiprazole, contributes significantly to the overall therapeutic effect.[7][8][9] Accurate quantification of both aripiprazole and dehydroaripiprazole is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[7][10]
The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is the preferred method for quantitative bioanalysis.[1][9][10] Aripiprazole-d8, a deuterated analog of aripiprazole, exhibits nearly identical chemical and physical properties to the parent drug.[7][9] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample processing, thereby leading to highly accurate and precise quantification.[1][9][10][11]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of aripiprazole using aripiprazole-d8 as an internal standard.
Table 1: Performance of LC-MS/MS Methods Utilizing Aripiprazole-d8
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.10 - 100 | 0.5 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.10 | 0.5 |
| Intra-day Precision (%CV) | < 15% | ≤ 4.8% | < 14% |
| Inter-day Precision (%CV) | < 15% | ≤ 4.8% | < 14% |
| Accuracy (%) | 85 - 115% | Within ±15% of nominal | Better than 14% |
| Mean Recovery (%) | > 85% | > 96% | > 72% |
Data compiled from multiple independent validation studies.[1][10]
Table 2: Comparative Performance with Other Internal Standards
| Parameter | Aripiprazole-d8 | Propranolol |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 2.02 | |
| Linearity Range (ng/mL) | 0.1 - 1025 | |
| Precision (%CV) | ≤ 15% | |
| Accuracy (%Bias) | Within ±15% | |
| Mean Recovery (%) | >85% |
This table highlights the robust performance of aripiprazole-d8 compared to a non-isotopically labeled internal standard.[1]
Aripiprazole Metabolism
Aripiprazole undergoes extensive metabolism in the liver primarily through three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[8] The cytochrome P450 enzymes CYP3A4 and CYP2D6 are responsible for the dehydrogenation and hydroxylation of aripiprazole, while N-dealkylation is catalyzed by CYP3A4.[4][8] The major active metabolite formed through dehydrogenation is dehydroaripiprazole (OPC-14857).[4]
Caption: Metabolic pathway of aripiprazole.
Experimental Protocols
The following is a representative protocol for the quantification of aripiprazole and its metabolites in human plasma using aripiprazole-d8 as an internal standard.
1. Materials and Reagents
-
Aripiprazole reference standard
-
Dehydroaripiprazole reference standard
-
Aripiprazole-d8 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[12]
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of aripiprazole, dehydroaripiprazole, and aripiprazole-d8 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the aripiprazole and dehydroaripiprazole stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of aripiprazole-d8 (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add 50 µL of the aripiprazole-d8 internal standard working solution.[10]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate buffer (e.g., 25 mM Ammonium Formate, pH ~3.5).[10]
-
Elute the analytes with an appropriate elution solvent (e.g., a mixture of acetonitrile and methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm) or equivalent.[10][12]
-
Mobile Phase: Methanol: 10mM Ammonium Formate (85:15, v/v) with isocratic elution.[10][12]
-
Flow Rate: 0.250 mL/min.[10]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions:
5. Data Analysis
-
Integrate the peak areas for aripiprazole, dehydroaripiprazole, and aripiprazole-d8.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of aripiprazole and its metabolites using aripiprazole-d8 as an internal standard.
Caption: Bioanalytical workflow for aripiprazole quantification.
Conclusion
The use of aripiprazole-d8 as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust, accurate, and precise approach for the quantification of aripiprazole and its active metabolite, dehydroaripiprazole. The detailed protocols and methodologies presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and therapeutic drug monitoring, ensuring reliable and high-quality data generation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for Aripiprazole Metabolite Studies in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633), an atypical antipsychotic, is extensively used in the treatment of various psychiatric disorders. Understanding its distribution and the concentration of its primary active metabolite, dehydroaripiprazole, within the brain is crucial for elucidating its pharmacokinetic and pharmacodynamic relationships. This document provides detailed application notes and protocols for the sample preparation of brain tissue for the quantitative analysis of aripiprazole and dehydroaripiprazole, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail three common extraction techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Signaling Pathways of Aripiprazole
Aripiprazole's unique pharmacological profile is characterized by its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This dual action allows it to function as a dopamine-serotonin system stabilizer.
Application of Capillary Electrophoresis for the Separation of Aripiprazole and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication widely prescribed for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[1][2] The clinical efficacy and potential side effects of aripiprazole are influenced not only by the parent drug but also by its principal active metabolite, dehydroaripiprazole (B194390).[1][2] Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, through dehydrogenation, hydroxylation, and N-dealkylation pathways.[1][2] Dehydroaripiprazole, formed through dehydrogenation, exhibits pharmacological activity similar to the parent compound and contributes significantly to the overall therapeutic effect.[1] Therefore, the simultaneous monitoring of both aripiprazole and dehydroaripiprazole concentrations in biological matrices, such as plasma, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dose optimization to ensure efficacy and minimize adverse reactions.
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of pharmaceuticals and their metabolites.[3] CE offers several advantages over traditional chromatographic methods, including high separation efficiency, short analysis times, low consumption of reagents and samples, and operational simplicity.[3] This application note provides a detailed overview and protocols for the application of capillary electrophoresis in the separation and analysis of aripiprazole and its primary metabolite, dehydroaripiprazole.
Metabolic Pathway of Aripiprazole
Aripiprazole undergoes extensive metabolism in the liver, primarily mediated by CYP3A4 and CYP2D6 enzymes. The major metabolic pathways include dehydrogenation to form the active metabolite dehydroaripiprazole, hydroxylation, and N-dealkylation.[1][2]
Metabolic pathway of aripiprazole.
Experimental Workflow for Capillary Electrophoresis Analysis
The general workflow for the analysis of aripiprazole and its metabolites in plasma using capillary electrophoresis involves sample preparation, CE separation, and data analysis.
Experimental workflow for CE analysis.
Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Sample Preparation
This protocol is adapted from a method utilizing diethyl ether for the extraction of aripiprazole and dehydroaripiprazole from human plasma.[4][5]
Materials:
-
Human plasma
-
Aripiprazole and dehydroaripiprazole reference standards
-
Internal standard (IS) solution (e.g., amlodipine)
-
Diethyl ether
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Running buffer for CE analysis
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 100 µL of 0.1 M NaOH to basify the sample and vortex for 30 seconds.
-
Add 2 mL of diethyl ether and vortex vigorously for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 50 µL of a 1:1 (v/v) mixture of methanol and the CE running buffer.[6]
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to a micro-vial for CE analysis.[6]
Protocol 2: Capillary Electrophoresis Separation of Aripiprazole and Dehydroaripiprazole
This protocol describes a capillary zone electrophoresis (CZE) method with field-amplified sample injection (FASI) for the simultaneous determination of aripiprazole and dehydroaripiprazole.[4][5]
Instrumentation and Consumables:
-
Capillary electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 60.2 cm total length)
-
Data acquisition and analysis software
Reagents:
-
Background Electrolyte (BGE): 150 mM phosphate (B84403) buffer (pH 3.5) containing 40% methanol and 0.02% polyvinyl alcohol (PVA).[4][5]
-
Methanol
Procedure:
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 30 minutes, followed by deionized water for 30 minutes, and finally with the BGE for 30 minutes.
-
Pre-run Conditioning: At the beginning of each run, rinse the capillary with the BGE for 2 minutes.
-
Field-Amplified Sample Injection (FASI):
-
Separation: Apply a separation voltage of 20 kV.[4][5] The temperature of the capillary should be maintained at 25°C.
-
Detection: Monitor the separation at a wavelength of 214 nm.[4][5]
-
Post-run Wash: After each analysis, rinse the capillary with deionized water for 2 minutes, followed by 1 M NaOH for 2 minutes, deionized water again for 2 minutes, and finally with the BGE for 3 minutes to prepare for the next injection.
Data Presentation
The following tables summarize the quantitative data from various studies on the capillary electrophoresis of aripiprazole and its metabolites.
Table 1: Capillary Electrophoresis Method Parameters
| Parameter | Method 1 | Method 2 |
| Reference | Tsai et al., 2011[7][8] | Chen et al., 2010[4][5] |
| Mode | Capillary Zone Electrophoresis (CZE) | CZE with Field-Amplified Sample Injection (FASI) |
| Background Electrolyte (BGE) | 80 mM phosphate buffer with 2-3% DMSO, pH 3.0 | 150 mM phosphate buffer with 40% methanol and 0.02% PVA, pH 3.5 |
| Applied Voltage | 15 kV | 20 kV |
| Capillary Temperature | 20°C | Not Specified |
| Detection Wavelength | 214 nm | 214 nm |
| Internal Standard | Not specified | Amlodipine |
Table 2: Quantitative Performance Data
| Parameter | Aripiprazole | Dehydroaripiprazole |
| Linearity Range (ng/mL) | 0.5 - 50[7][8] | 0.5 - 50[7][8] |
| Linearity Range (ng/mL) | 5.0 - 100.0[4][5] | 5.0 - 100.0[4][5] |
| Limit of Detection (LOD) (ng/mL) | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) (ng/mL) | Not Reported | Not Reported |
Conclusion
Capillary electrophoresis is a highly effective and efficient technique for the simultaneous separation and quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in biological samples. The methods presented in this application note, including detailed protocols for sample preparation and CE analysis, demonstrate the robustness and sensitivity of CE for therapeutic drug monitoring and pharmacokinetic studies. The high separation efficiency, short analysis time, and low sample and reagent consumption make CE an attractive alternative to conventional chromatographic techniques for the analysis of aripiprazole and its metabolites in clinical and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02457H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in plasma by capillary electrophoresis combining on-column field-amplified sample injection and application in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. The quantitative detection of aripiprazole and its main metabolite by using capillary-electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Statistical Analysis of Aripiprazole and its Metabolite Dehydro-aripiprazole from Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the statistical analysis of aripiprazole (B633) and its primary active metabolite, dehydro-aripiprazole, using data obtained from clinical trials. This document outlines key pharmacokinetic parameters, detailed experimental protocols for drug quantification, and visual representations of signaling pathways and experimental workflows.
Introduction
Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to form its major active metabolite, dehydro-aripiprazole.[3][4] Dehydro-aripiprazole exhibits pharmacological activity similar to the parent drug and contributes significantly to the overall therapeutic effect.[4] At steady-state, the concentration of dehydro-aripiprazole is approximately 40% of the aripiprazole concentration.[5][6] Understanding the pharmacokinetic relationship between aripiprazole and dehydro-aripiprazole is crucial for optimizing dosing strategies and personalizing treatment.
Quantitative Data from Clinical Trials
The following tables summarize key pharmacokinetic parameters for aripiprazole and dehydro-aripiprazole derived from various clinical trials. These data highlight the variability in drug exposure and response among different patient populations.
Table 1: Pharmacokinetic Parameters of Aripiprazole and Dehydro-aripiprazole
| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference |
| Half-life (t½) | ~75 hours | ~94 hours | [7][8] |
| Time to Peak Plasma Concentration (Tmax) - Oral | 3 - 5 hours | - | [7] |
| Time to Peak Plasma Concentration (Tmax) - Intramuscular | 1 - 3 hours | - | [7] |
| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | [7] |
| Metabolizing Enzymes | CYP3A4, CYP2D6 | - | [3][4] |
Table 2: Plasma Concentrations of Aripiprazole and Dehydro-aripiprazole in Psychiatric Patients
| Patient Population | Daily Dose (mg) | Aripiprazole Concentration (ng/mL) | Dehydro-aripiprazole Concentration (ng/mL) | Key Findings | Reference |
| Schizophrenia Patients (Responders) | 15.0 ± 5.9 | 234.4 ± 156.7 | 101.6 ± 58.0 | Responders showed significantly higher plasma concentrations of dehydro-aripiprazole. | [5][9] |
| Schizophrenia Patients (Non-responders) | 12.9 ± 6.9 | 163.5 ± 77.2 | 66.0 ± 48.4 | [5][9] | |
| Psychiatric Patients | 10-30 | Interquartile range: 230-960 nmol/L | - | The pharmacokinetic variability of the sum of aripiprazole and dehydro-aripiprazole is 25-30% less than that of aripiprazole alone. | [5][10] |
| Psychiatric Patients | 20 ± 8 | 214 ± 140 | ~40% of aripiprazole concentration | Optimal clinical improvement was observed in patients with aripiprazole serum levels between 150 and 300 ng/mL. | [5] |
| Schizophrenia Patients | 18.4 ± 7.9 | 417.9 ± 362.4 | 117.5 ± 116.1 | A combined determination of aripiprazole and dehydro-aripiprazole is advisable for accurate therapeutic drug monitoring. | [5] |
Experimental Protocols
The accurate quantification of aripiprazole and dehydro-aripiprazole in biological matrices is essential for pharmacokinetic analysis. The most common analytical methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][11]
Sample Collection and Preparation
-
Blood Sample Collection: Draw blood samples from patients into EDTA-containing tubes. For steady-state analysis, samples are typically collected within 14 days of consistent dosing.
-
Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.[5]
-
Storage: Store the plasma or serum samples at -20°C or lower until analysis.
Quantification by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of aripiprazole and dehydro-aripiprazole using LC-MS/MS, a highly sensitive and specific method.[12]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of aripiprazole, dehydro-aripiprazole, and a suitable internal standard (e.g., aripiprazole-d8) in an appropriate solvent (e.g., methanol).
-
Prepare calibration standards and QCs by spiking known concentrations of the analytes into blank plasma.
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
To a 100 µL aliquot of plasma (sample, standard, or QC), add the internal standard solution.
-
Perform a solid-phase extraction using a suitable SPE cartridge to remove proteins and other interfering substances.[11]
-
Wash the cartridge to remove impurities.
-
Elute the analytes and the internal standard from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.[13]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).[13]
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: Inject a small volume of the reconstituted sample onto the column.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.[12]
-
Detection: Monitor the specific precursor-to-product ion transitions for aripiprazole, dehydro-aripiprazole, and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of aripiprazole and dehydro-aripiprazole in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualization of Pathways and Workflows
Aripiprazole Signaling Pathway
Aripiprazole's therapeutic effects are mediated through its interaction with various neurotransmitter receptors. It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors.[3][8]
Caption: Aripiprazole's mechanism of action at key neurotransmitter receptors.
Experimental Workflow for Aripiprazole Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of aripiprazole and dehydro-aripiprazole from clinical trial samples.
Caption: A streamlined workflow for the analysis of aripiprazole and its metabolite.
Conclusion
The statistical analysis of aripiprazole and its active metabolite, dehydro-aripiprazole, from clinical trial data is fundamental for understanding their pharmacokinetic and pharmacodynamic profiles. The provided data tables, experimental protocols, and visual workflows serve as a valuable resource for researchers and drug development professionals. Adherence to robust analytical methods and a systematic approach to data analysis will ensure the generation of high-quality, reliable results, ultimately contributing to the safe and effective use of aripiprazole in clinical practice. The significant inter-individual variability in plasma concentrations underscores the importance of therapeutic drug monitoring to personalize treatment and optimize clinical outcomes.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Aripiprazole: Pharmacodynamics, Pharmacokinetics and Adverse Effects_Chemicalbook [chemicalbook.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 9. Aripiprazole and dehydroaripiprazole plasma concentrations and clinical responses in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIMULTANEOUS ASSAY OF ARIPIPRAZOLE AND ITS ACTIVE METABOLITE IN SERUM BY HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is a third-generation atypical antipsychotic utilized in the management of various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its unique pharmacological profile as a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and an antagonist at serotonin 5-HT₂ₐ receptors, allows for modulation of neurotransmission, offering a "dopamine stabilizer" effect.[1][3] Aripiprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, to its main active metabolite, dehydroaripiprazole (B194390).[4][5][6] Dehydroaripiprazole exhibits a pharmacological profile similar to the parent drug and contributes to the overall therapeutic effect.[4][7]
Therapeutic Drug Monitoring (TDM) of aripiprazole and dehydroaripiprazole is a valuable tool for optimizing treatment by ensuring drug concentrations are within the therapeutic window, thereby maximizing efficacy while minimizing the risk of adverse effects.[8][9] TDM is particularly beneficial due to the significant interindividual variability in aripiprazole pharmacokinetics, which can be influenced by factors such as genetic polymorphisms in CYP2D6, drug-drug interactions, and patient adherence.[7][10] These application notes provide a comprehensive overview of the data interpretation for aripiprazole TDM, including detailed experimental protocols for its quantification.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the therapeutic drug monitoring of aripiprazole.
Table 1: Therapeutic Reference Ranges for Aripiprazole and its Active Moiety
| Analyte | Therapeutic Range (ng/mL) | Notes |
| Aripiprazole | 100 - 350 | General recommendation for schizophrenia.[7] |
| Aripiprazole | 120 - 270 | Suggested revised range for schizophrenia.[7] |
| Aripiprazole | 150 - 300 | Associated with good therapeutic response.[11][12] |
| Active Moiety (Aripiprazole + Dehydroaripiprazole) | 150 - 500 | General recommendation for schizophrenia.[7][13] |
| Active Moiety (Aripiprazole + Dehydroaripiprazole) | 180 - 380 | Suggested revised range for schizophrenia.[7][13] |
| Aripiprazole (for mild side effects) | 110 - 249 | Range associated with no or only mild side effects.[11][12] |
Table 2: Pharmacokinetic Parameters of Aripiprazole and Dehydroaripiprazole
| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |
| Half-life | ~75 hours | ~94 hours | [1][14] |
| Time to Peak Plasma Concentration (Oral) | 3 - 5 hours | - | [14] |
| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | [14] |
| Bioavailability (Oral) | 87% | - | [15] |
| Metabolism | Primarily via CYP2D6 and CYP3A4 | - | [4][5][6] |
Table 3: Influence of CYP2D6 Metabolizer Status on Aripiprazole Pharmacokinetics
| CYP2D6 Metabolizer Status | Effect on Aripiprazole Plasma Concentrations | Dosing Recommendation | Reference |
| Poor Metabolizers (PM) | ~80% increase in aripiprazole exposure, ~30% decrease in dehydroaripiprazole exposure | Administer half of the usual dose. | [5][6] |
| Intermediate Metabolizers (IM) | 1.5-fold increase in aripiprazole exposure compared to normal metabolizers | No specific dose adjustment, but monitoring is recommended. | [6] |
| Extensive Metabolizers (EM) | Normal exposure | Standard dosing. | [16] |
| Ultrarapid Metabolizers (UM) | Decreased exposure | Dose increase may be necessary, guided by TDM. | [10] |
Experimental Protocols
Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in human plasma. This method is highly sensitive and specific, making it the gold standard for TDM.[17]
1. Materials and Reagents
-
Aripiprazole reference standard
-
Dehydroaripiprazole reference standard
-
Aripiprazole-d8 (B1662822) (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Methyl tert-butyl ether
-
Human plasma (drug-free)
-
Deionized water
2. Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[13]
3. Preparation of Stock Solutions and Standards
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve aripiprazole, dehydroaripiprazole, and aripiprazole-d8 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the aripiprazole and dehydroaripiprazole stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the aripiprazole-d8 stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL aripiprazole-d8) to each tube and vortex briefly.
-
Add 100 µL of 0.1 M NaOH to basify the sample and vortex.[17]
-
Add 1 mL of methyl tert-butyl ether and vortex for 10 minutes to extract the analytes.[17][18]
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
LC Conditions:
-
MS/MS Conditions:
6. Data Analysis and Interpretation
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model for the calibration curve.
-
Determine the concentration of aripiprazole and dehydroaripiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The sum of the aripiprazole and dehydroaripiprazole concentrations constitutes the active moiety.
-
Compare the measured concentrations to the established therapeutic reference ranges (Table 1) to guide clinical decision-making.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aripiprazole's primary mechanism of action.
Caption: Workflow for aripiprazole quantification.
Caption: Metabolic pathways of aripiprazole.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Aripiprazole - Wikipedia [en.wikipedia.org]
- 3. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Therapeutic Reference Range for Aripiprazole in Schizophrenia Revised: a Systematic Review and Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Serum levels of aripiprazole and dehydroaripiprazole, clinical response and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. Aripiprazole: Pharmacodynamics, Pharmacokinetics and Adverse Effects_Chemicalbook [chemicalbook.com]
- 16. The Influence of the CYP3A4*22 Polymorphism and CYP2D6 Polymorphisms on Serum Concentrations of Aripiprazole, Haloperidol, Pimozide, and Risperidone in Psychiatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Aripiprazole in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
Troubleshooting & Optimization
overcoming matrix effects in aripiprazole metabolite LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of aripiprazole (B633) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a significant challenge in the bioanalysis of aripiprazole and its metabolites, potentially compromising accuracy and sensitivity.[1][2] Phospholipids (B1166683) are a major contributor to these effects in plasma and serum samples.[1] The following table outlines common problems, their potential causes related to matrix effects, and recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting endogenous matrix components, particularly phospholipids, compete with the analyte for ionization in the MS source.[1][3] | 1. Enhance Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interferences.[4] Techniques like HybridSPE are specifically designed for phospholipid depletion.[1] 2. Optimize Chromatography: Modify the LC gradient to separate the analyte peak from regions of significant ion suppression. A post-column infusion experiment can identify these regions.[2][3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Aripiprazole-d8 (B1662822) is the gold standard IS as it co-elutes with the analyte and experiences similar matrix effects, providing effective compensation.[4][5] 4. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4] |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: Differences in the composition of the biological matrix between samples, lots, or patients can lead to varying degrees of ion suppression or enhancement.[2] | 1. Implement a Robust Sample Cleanup: A consistent and efficient sample preparation method like SPE is crucial for minimizing sample-to-sample variability.[6][7] 2. Employ a Co-eluting Internal Standard: The use of a SIL-IS like aripiprazole-d8 is highly recommended to correct for variations in matrix effects and extraction efficiency.[4][5] 3. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for matrix effects.[8] |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload: High concentrations of co-eluting matrix components can affect the column chemistry and lead to distorted peak shapes. Secondary Interactions: Aripiprazole, being a basic compound, can interact with residual silanols on the column, causing tailing, which can be exacerbated by matrix components.[3][4] | 1. Improve Sample Cleanup: Reduce the amount of matrix components injected onto the column using SPE or LLE.[4][6] 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 3-4) by adding an acid like formic acid (0.02% to 0.1%) to promote the protonation of aripiprazole and improve peak shape.[3] 3. Column Selection: Use a high-quality C18 column suitable for basic compounds or consider a column with different chemistry.[3] Consider metal-free columns if metal chelation is suspected.[9] |
| Shifting Retention Times | Column Fouling: Accumulation of matrix components, especially phospholipids, on the analytical column can alter its chemistry and lead to retention time shifts.[1] | 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[4] 2. Thorough Sample Cleanup: Implement a more effective sample preparation technique to remove matrix components that can foul the column.[1][6] 3. Column Washing: Incorporate a robust column wash step in your gradient or perform regular column flushing to remove accumulated contaminants.[4] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do I identify them in my aripiprazole analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.[2]
A common method to identify matrix effects is through a post-column infusion experiment .[2][3] In this experiment, a constant flow of a pure aripiprazole solution is infused into the mobile phase after the analytical column, while a blank, extracted matrix sample is injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[2][10] By comparing the retention time of aripiprazole to these regions, you can determine if it is eluting in an area affected by matrix effects.[10]
Another method is the post-extraction spike method .[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte concentration in a pure solvent. A significant difference in the peak areas indicates the presence of matrix effects.[4]
Q2: Which sample preparation technique is best for minimizing matrix effects for aripiprazole and its metabolites?
A2: The choice of sample preparation technique is critical and depends on the required sensitivity and throughput. While Protein Precipitation (PPT) is fast, it is the least effective at removing matrix components, often leading to significant matrix effects from phospholipids.[11][12]
Liquid-Liquid Extraction (LLE) offers a better cleanup than PPT.[3][6] LLE with solvents like methyl tert-butyl ether under alkaline conditions has been shown to provide high recovery for aripiprazole.[3][13]
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing interfering components and minimizing matrix effects.[4][6][7] SPE methods, particularly those using cartridges that can remove phospholipids, provide a cleaner extract, leading to improved data quality.[1][14] A microelution-SPE method has been successfully used for the simultaneous quantification of aripiprazole and dehydro-aripiprazole, effectively removing phospholipids.[14]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like aripiprazole-d8 recommended?
A3: A SIL-IS, such as aripiprazole-d8, is considered the "gold standard" for quantitative LC-MS/MS analysis.[4][5] Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes from the LC column and experiences the same degree of ionization suppression or enhancement.[4][5] This co-behavior allows the SIL-IS to accurately compensate for variations in both sample preparation (e.g., extraction recovery) and matrix effects, leading to highly accurate and precise quantification.[5] While other structural analogs like papaverine (B1678415) or propranolol (B1214883) have been used, they may not compensate for matrix effects as effectively as a SIL-IS.[4][15]
Q4: Can I overcome matrix effects by just optimizing my LC-MS/MS parameters?
A4: Optimizing LC-MS/MS parameters is a crucial part of mitigating matrix effects, but it is often most effective when combined with efficient sample cleanup.
-
Chromatography: Adjusting the mobile phase gradient can help to chromatographically separate aripiprazole and its metabolites from the regions of the chromatogram where significant ion suppression occurs.[2][3] Using a different column chemistry or a longer column can also improve separation from interfering matrix components.[4]
-
Mass Spectrometry: While in the positive electrospray ionization (ESI) mode, which is suitable for aripiprazole, optimizing source parameters like ion spray voltage and temperature can help, it may not completely eliminate matrix effects caused by co-eluting interferences.[3]
Therefore, a combined approach of robust sample preparation and optimized chromatography is the most effective strategy.[2]
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the extraction of aripiprazole from human plasma using SPE.[16]
Materials:
-
Human plasma samples
-
Aripiprazole-d8 internal standard (IS) solution
-
10mM Ammonium Formate
-
SPE cartridges (e.g., Phenomenex Strata-X, 30mg/1cc)[16]
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add the aripiprazole-d8 internal standard solution. Vortex briefly to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water or an aqueous buffer.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove unretained matrix components. A typical wash solution might be a low percentage of organic solvent in an aqueous buffer.
-
Elution: Elute aripiprazole, its metabolites, and the IS from the cartridge using an appropriate elution solvent (e.g., methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase (e.g., 100-200 µL of Methanol:10mM Ammonium Formate, 85:15, v/v).[16]
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary from a Validated SPE Method [16]
| Parameter | Result |
| Linearity Range | 0.05 - 80 ng/mL |
| Mean Extraction Recovery | > 96% |
| Intra-day Precision (%CV) | 1.20 - 3.72% |
| Inter-day Precision (%CV) | 1.20 - 3.72% |
| Accuracy | 97.4 - 101.9% |
| Relative Matrix Effect (%CV of slopes) | 1.08% |
Visualized Workflows
Troubleshooting Workflow for Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your LC-MS/MS analysis.
Caption: A step-by-step workflow for troubleshooting matrix effects.
Sample Preparation Method Selection
This diagram outlines the decision-making process for selecting an appropriate sample preparation technique based on analytical requirements.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02457H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lctsbible.com [lctsbible.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dehydro-aripiprazole Peak Shape in Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when analyzing dehydro-aripiprazole using reverse-phase high-performance liquid chromatography (RP-HPLC). Our goal is to help you achieve optimal peak shape for reliable and accurate quantification.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: My dehydro-aripiprazole peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like dehydro-aripiprazole is a common issue in RP-HPLC and is often attributed to secondary interactions with the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve this problem:
-
Cause 1: Silanol (B1196071) Interactions. Residual silanol groups on the surface of silica-based C18 columns can interact with the basic amine functional groups of dehydro-aripiprazole, leading to peak tailing.
-
Solution A: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1] Adding an acidic modifier like formic acid (0.02% to 0.1%) to the mobile phase is a common and effective strategy.[1]
-
Solution B: Use an End-Capped Column. Modern, high-purity silica (B1680970) columns that are "end-capped" have a reduced number of free silanol groups, which significantly improves the peak shape of basic compounds.
-
Solution C: Add a Competing Base. Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites, thereby minimizing their interaction with dehydro-aripiprazole.
-
-
Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Cause 3: Inappropriate Mobile Phase Composition. The choice and ratio of organic modifier to aqueous buffer can impact peak shape.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and optimize the gradient or isocratic conditions.
-
Issue 2: The peak shape for dehydro-aripiprazole is acceptable, but the resolution from aripiprazole (B633) or other impurities is poor.
Poor resolution can compromise the accuracy of quantification. Here are some strategies to improve the separation:
-
Solution A: Optimize the Mobile Phase.
-
Adjusting the pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds like dehydro-aripiprazole and its related substances, thereby improving resolution.
-
Gradient Elution: Employing a gradient elution program, where the concentration of the organic solvent is gradually increased, can often provide better separation of closely eluting peaks compared to an isocratic method.
-
-
Solution B: Evaluate Different Stationary Phases. The choice of HPLC column has a significant impact on selectivity and resolution.
-
Different C18 Chemistries: Not all C18 columns are the same. Consider columns with different bonding technologies (e.g., polar-embedded or phenyl-hexyl) which can offer alternative selectivities.
-
Particle Size: Using a column with smaller particle sizes (e.g., sub-2 µm) can lead to higher efficiency and improved resolution, although this will also increase backpressure.
-
Issue 3: I'm observing peak fronting for my dehydro-aripiprazole peak.
Peak fronting is less common than tailing but can still affect data quality.
-
Cause 1: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[1]
-
-
Cause 2: Column Collapse. This is a less common issue with modern, robust columns but can occur under extreme pH or temperature conditions.
-
Solution: Ensure your method operates within the column manufacturer's recommended pH and temperature ranges.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for dehydro-aripiprazole?
A1: The most frequent cause is the interaction between the basic dehydro-aripiprazole molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. This interaction leads to peak tailing.
Q2: How does mobile phase pH affect the peak shape of dehydro-aripiprazole?
A2: Dehydro-aripiprazole is a basic compound. At a low mobile phase pH (e.g., 3-4), both the analyte and the residual silanols on the column are protonated. This reduces the undesirable secondary ionic interactions and generally results in a more symmetrical peak shape. Conversely, at mid-range pH values, the silanol groups can become deprotonated and interact more strongly with the protonated analyte, leading to increased tailing.[1][2]
Q3: What are some recommended mobile phase additives to improve peak shape?
A3: Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are commonly added to the mobile phase at low concentrations (e.g., 0.1%) to suppress silanol activity and improve peak shape. Alternatively, a small amount of a basic additive like triethylamine (TEA) can be used to compete with the analyte for active silanol sites.
Q4: Can the choice of organic solvent in the mobile phase impact peak shape?
A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile often provides better peak efficiency (narrower peaks) than methanol. The optimal choice will depend on the specific column and other method parameters.
Q5: Are there specific types of HPLC columns that are better for analyzing basic compounds like dehydro-aripiprazole?
A5: Yes, columns with high-purity silica and effective end-capping are highly recommended. Additionally, columns with novel bonding technologies, such as those with a charged surface or polar-embedded ligands, are designed to provide improved peak shape for basic analytes.
Data Presentation
Table 1: Impact of Different C18 Columns on Dehydro-aripiprazole Peak Shape
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Observed Peak Shape for Dehydro-aripiprazole |
| Capcell Pak C18 MGIII | 5 | 2.0 x 150 | Symmetrical |
| XSelect HSS T3 | 2.5 | 2.1 x 150 | Symmetrical |
| Scherzo SM-C18 | 3 | 2.0 x 100 | Symmetrical |
| Luna Phenyl-Hexyl | 5 | 2.0 x 100 | Symmetrical |
| Zorbax Eclipse XDB-C18 | 5 | 2.0 x 100 | Symmetrical |
| XTerra MS C8 | 3.5 | 2.1 x 150 | Symmetrical |
Based on visual inspection of chromatograms presented in a study by M. Nagae et al. (2018). All methods used a mobile phase containing 0.1% formic acid.[3]
Table 2: Qualitative Impact of Mobile Phase Parameters on Peak Shape
| Parameter | Condition | Effect on Dehydro-aripiprazole Peak Shape |
| Mobile Phase pH | Low pH (e.g., 3-4) | Generally improves peak symmetry by reducing silanol interactions.[1][2] |
| Mid-range pH | Can lead to increased peak tailing.[2] | |
| High pH | Can also improve peak shape by neutralizing the basic analyte, but column stability must be considered. | |
| Acidic Additive | 0.02-0.1% Formic Acid | Commonly used to improve peak shape for basic compounds.[1] |
| Basic Additive | Triethylamine (TEA) | Can reduce tailing by competing for active silanol sites. |
| Organic Modifier | Acetonitrile vs. Methanol | Acetonitrile often results in sharper peaks. |
Experimental Protocols
Below are examples of detailed methodologies for the analysis of dehydro-aripiprazole.
Protocol 1: UPLC-MS/MS Method for Dehydro-aripiprazole
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase:
-
Gradient: 30% B to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 45°C.[4]
-
Injection Volume: 5 µL.[4]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). A common transition for dehydro-aripiprazole is m/z 446.0 -> 285.1.[1]
Protocol 2: HPLC-UV Method for Dehydro-aripiprazole
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 STR ODS-II analytical column (5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate).[6] The ratio should be optimized for desired retention and resolution.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 254 nm.[5]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizations
Caption: Troubleshooting workflow for improving peak shape in RP-HPLC.
Caption: Chemical interactions leading to poor peak shape for dehydro-aripiprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A sensitive column-switching HPLC method for aripiprazole and dehydroaripiprazole and its application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Concentration Aripiprazole Metabolite Analysis in Biofluids
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the detection of low-concentration aripiprazole (B633) and its metabolites in biological fluids. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and commonly used analytical method for quantifying aripiprazole and its active metabolite, dehydro-aripiprazole, in biofluids?
A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and robust method for the simultaneous quantification of aripiprazole and dehydro-aripiprazole.[1][2] It is widely regarded as the gold standard in bioanalytical studies due to its superior sensitivity and selectivity.[1][3] While other methods like High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) exist, LC-MS/MS offers the highest sensitivity for detecting low concentrations.[1][4][5]
Q2: Why is it important to quantify both aripiprazole and its active metabolite, dehydro-aripiprazole?
A2: Aripiprazole is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4) into dehydro-aripiprazole, which is also pharmacologically active.[1] To obtain a complete understanding of the therapeutic exposure and pharmacological effect, it is crucial to measure the "active moiety," which is the sum of the parent drug and its active metabolite.[1]
Q3: What is a suitable internal standard (IS) for the analysis of aripiprazole and its metabolites?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as aripiprazole-d8 (B1662822).[1] This is because its chemical properties and chromatographic behavior are nearly identical to the analyte, allowing it to effectively compensate for variations during sample preparation and potential matrix effects.[1] Other compounds like papaverine (B1678415) and propranolol (B1214883) have also been used successfully.[1][4]
Q4: Which biological matrices are typically used for the analysis of aripiprazole and its metabolites?
A4: Human plasma and serum are the most common matrices for therapeutic drug monitoring and pharmacokinetic studies of aripiprazole.[1][2] Urine can also be used for quantitative analysis of the parent drug and its metabolites.[6]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor or Inconsistent Chromatographic Peak Shapes (e.g., Tailing or Fronting)
-
Question: My chromatogram is showing significant peak tailing for aripiprazole and dehydro-aripiprazole. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like aripiprazole can stem from several factors:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions with residual silanols on the C18 column.
-
Solution: Ensure the mobile phase pH is sufficiently low (e.g., around 3-4) to promote the protonation of aripiprazole. Adding a small amount of an acid like formic acid (0.02% to 0.1%) can significantly improve peak shape.[7]
-
-
Column Choice: Not all C18 columns are suitable for analyzing basic compounds.
-
Solution: Consider using a column with end-capping or one specifically designed for basic compound analysis. An Aquasil C18 column has been shown to provide good peak shape for aripiprazole.[7]
-
-
Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.
-
Column Health: The analytical column may be degraded or contaminated.
-
Solution: Try flushing the column or replacing it. Using a guard column can help extend the lifespan of your analytical column.[1]
-
-
Issue 2: Low Sensitivity and Difficulty in Detecting Low Concentrations of Metabolites
-
Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for dehydro-aripiprazole. How can I enhance the signal intensity?
-
Answer: Improving sensitivity requires optimization of both chromatographic and mass spectrometric conditions:
-
Ionization Mode: Aripiprazole and its metabolites are basic compounds and ionize well in positive ion mode.[7]
-
Mass Spectrometry Parameters: Proper tuning of MS parameters is crucial for sensitivity. This includes optimizing the spray voltage, gas flows, and collision energy for the specific analytes.
-
Sample Preparation: The choice of extraction method can significantly impact recovery and cleanliness of the sample, thereby affecting sensitivity.
-
Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of the analytes, leading to ion suppression or enhancement and thus affecting sensitivity and accuracy.
-
Solution: To mitigate matrix effects, improve chromatographic separation to better resolve analytes from interfering components. Additionally, using a stable isotope-labeled internal standard like aripiprazole-d8 is highly recommended to compensate for these effects.[1]
-
-
Issue 3: Inconsistent and Shifting Retention Times
-
Question: I am observing a drift in the retention times for my analytes between injections. What are the possible reasons and solutions?
-
Answer: Retention time shifts can compromise the reliability of your results. Here are some common causes and their solutions:
-
Insufficient Column Equilibration: Inadequate equilibration of the column between injections can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[7]
-
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can cause shifts.
-
Solution: Prepare fresh mobile phase daily, ensure accurate mixing of all components, and degas the mobile phase to prevent bubble formation.[7]
-
-
Data Presentation
The following tables summarize quantitative data from various validated methods for the analysis of aripiprazole and its metabolites.
Table 1: Performance of LC-MS/MS Methods for Aripiprazole and Dehydro-aripiprazole in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | Aripiprazole: 0.1 - 600Dehydro-aripiprazole: 0.01 - 60[4][9] | Aripiprazole: 0.1 - 100Dehydro-aripiprazole: 0.1 - 100[8] | Aripiprazole: 2 - 1000Dehydro-aripiprazole: 3.5 - 500[10] | Aripiprazole: 0.10 - 100[11] |
| LLOQ (ng/mL) | Aripiprazole: 0.1Dehydro-aripiprazole: 0.01[4][9] | Aripiprazole: 0.1Dehydro-aripiprazole: 0.1[8] | Aripiprazole: 2Dehydro-aripiprazole: 3.5[10] | Aripiprazole: 0.10[11] |
| Extraction Method | Liquid-Liquid Extraction | Not Specified | Minimal Sample Preparation | Liquid-Liquid Extraction[11] |
| Internal Standard | Papaverine[4][9] | Not Specified | Not Specified | Propranolol[11] |
| Mean Recovery (%) | > 85[4][9] | Not Specified | Aripiprazole: 95.2 ± 4.5Dehydro-aripiprazole: 97.6 ± 7.2[10] | > 96[11] |
Table 2: Performance of Other Analytical Methods
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) |
| GC-MS | Serum | Aripiprazole: 16 - 500Dehydro-aripiprazole: 8 - 250[12] | Aripiprazole: 14.4Dehydro-aripiprazole: 6.9[12] | Aripiprazole: 75.4Dehydro-aripiprazole: 102.3[12] |
| Column-Switching HPLC-UV | Plasma | 1 - 500 | 0.5 | Aripiprazole: 74.0Dehydro-aripiprazole: 74.7[13] |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the sensitive quantification of aripiprazole and its metabolites.
Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is a common and effective method for extracting aripiprazole and its metabolites from plasma.
-
Sample Preparation:
-
Extraction:
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1][7]
-
Reconstitute the dried residue in 100-300 µL of the mobile phase.[1][7]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE can provide cleaner extracts compared to LLE, which can be beneficial for enhancing sensitivity.
-
Conditioning: Condition the SPE cartridge (e.g., Strata-X) with methanol (B129727) followed by equilibration with water.
-
Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 25 mM Ammonium Formate, pH ~3.5) to remove interfering substances.
-
Elution: Elute the analytes of interest using a stronger solvent mixture (e.g., 5% Ammonium Hydroxide in Acetonitrile/Methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for aripiprazole metabolite analysis.
Caption: Troubleshooting workflow for common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive column-switching HPLC method for aripiprazole and dehydroaripiprazole and its application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor recovery of aripiprazole metabolites during liquid-liquid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the liquid-liquid extraction (LLE) of aripiprazole (B633) and its metabolites, particularly focusing on issues of poor recovery.
Troubleshooting Guides & FAQs
This section addresses specific issues users may encounter during the liquid-liquid extraction of aripiprazole and its primary active metabolite, dehydro-aripiprazole.
Q1: My recovery for dehydro-aripiprazole is consistently lower than for aripiprazole. What is the likely cause and how can I improve it?
A: This is a common issue and is often related to the difference in polarity between the two compounds. Dehydro-aripiprazole is formed by the dehydrogenation of aripiprazole, which introduces a double bond. This structural change can slightly increase the polarity of the metabolite compared to the parent drug. A more polar compound will have a lower affinity for nonpolar organic solvents used in LLE, resulting in lower extraction efficiency.
Troubleshooting Steps:
-
Optimize Solvent Polarity: While a nonpolar solvent is appropriate for the lipophilic aripiprazole, a slightly more polar solvent or a solvent mixture might be necessary to efficiently extract the more polar dehydro-aripiprazole. Consider testing solvent systems like methyl tert-butyl ether (MTBE) mixed with a small percentage of a more polar solvent like ethyl acetate (B1210297) or dichloromethane.
-
Salting-Out Effect: Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the recovery of more polar analytes. The salt reduces the solubility of the organic solvent in the aqueous layer and decreases the solubility of the analyte in the aqueous phase, driving it into the organic phase.
Q2: What is the optimal pH for the aqueous sample before extraction, and why is it critical?
A: The optimal pH is basic, typically in the range of 9-11. Aripiprazole is a basic compound with a pKa of approximately 7.5.[1] To ensure maximum partitioning into the organic solvent, the analyte should be in its neutral, un-ionized form. Adjusting the pH of the sample to at least two units above the pKa ensures that the vast majority of aripiprazole and dehydro-aripiprazole molecules are uncharged and therefore more soluble in the organic phase.[2] Using a pH below the pKa would result in the compounds being in their ionized (protonated) form, making them more water-soluble and leading to very poor recovery.
Q3: I'm observing emulsion at the solvent interface after vortexing. How can I prevent or resolve this?
A: Emulsion formation is a frequent problem in LLE, especially with biological matrices like plasma that contain proteins and lipids.
Prevention:
-
Gentler Mixing: Instead of vigorous vortexing, use gentle, end-over-end mixing for a longer duration (e.g., 10-20 minutes).
-
Solvent Choice: Some solvents are more prone to emulsion than others. MTBE is often preferred over diethyl ether as it is less prone to emulsion formation.
Resolution:
-
Centrifugation: Centrifuging at a higher speed or for a longer duration can help break the emulsion.
-
Salting Out: Adding a small amount of salt can help disrupt the emulsion.
-
Temperature Change: Briefly cooling the sample in an ice bath or gently warming it may help break the emulsion.
-
Filtration: Filtering the organic layer through a bed of sodium sulfate (B86663) can both remove residual water and help break up emulsions.
Q4: My recovery is variable and not reproducible. What are the potential sources of this inconsistency?
A: Inconsistent recovery can stem from several factors in the LLE workflow.
Troubleshooting Checklist:
-
pH Control: Ensure the pH of every sample is consistently adjusted and measured. Small variations in pH can lead to significant differences in extraction efficiency.
-
Solvent Volumes: Use precise, calibrated pipettes for adding both the sample and the extraction solvent. Inconsistent phase ratios will lead to variable recovery.
-
Mixing: Standardize the mixing time and method for all samples.
-
Evaporation Step: If you are evaporating the organic solvent, ensure it is done to complete dryness for all samples. Any residual solvent can affect the reconstitution step. Also, avoid excessive heat, which could degrade the analytes.
-
Reconstitution: Ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing thoroughly. Incomplete reconstitution is a common cause of low and variable recovery.
Quantitative Data Summary
The following table summarizes typical recovery rates for aripiprazole and dehydro-aripiprazole from plasma using LLE, as reported in various studies. This can serve as a benchmark for your own experiments.
| Analyte | Extraction Solvent | pH Condition | Reported Recovery (%) | Reference |
| Aripiprazole | Methyl tert-butyl ether (MTBE) | Alkaline | > 96% | [2] |
| Aripiprazole | Not Specified | Not Specified | 75.56 - 79.57% | |
| Dehydro-aripiprazole | Not Specified | Not Specified | ~40% of Aripiprazole concentration | [3][4] |
Experimental Protocols
Detailed Protocol for LLE of Aripiprazole and Dehydro-aripiprazole from Human Plasma
This protocol provides a general framework. Optimization may be required based on your specific laboratory conditions and analytical instrumentation.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Aripiprazole and Dehydro-aripiprazole reference standards
-
Internal Standard (IS) solution (e.g., aripiprazole-d8)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Reconstitution Solvent (e.g., 50:50 Methanol:Water)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
2. Procedure:
-
Sample Preparation: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution to each plasma sample, standard, and quality control sample. Vortex briefly.
-
Alkalinization: Add 100 µL of 0.1 M NaOH to each tube to raise the pH. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube.
-
Mixing: Cap the tubes and mix using an end-over-end rotator for 15 minutes to ensure thorough extraction without forming a significant emulsion.
-
Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent. Vortex for 1 minute to ensure the analytes are fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or another appropriate technique.
Visualizations
Caption: A standard workflow for liquid-liquid extraction of aripiprazole.
Caption: A logical flowchart for troubleshooting poor LLE recovery.
Caption: Simplified mechanism of action for aripiprazole.
References
Technical Support Center: Optimization of Mobile Phase for Chiral Separation of Aripiprazole Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mobile phases for the chiral separation of aripiprazole (B633) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating basic compounds like aripiprazole and its metabolites?
A1: Polysaccharide-based CSPs are widely used and often successful for the chiral separation of a broad range of compounds, including basic drugs.[1][2] Columns with chiral selectors such as amylose (B160209) or cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are a good starting point for method development.[2][3] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial during method optimization.[4][5]
Q2: Which mobile phase mode (Normal-Phase, Reversed-Phase, or Polar Organic) is best for the chiral separation of aripiprazole metabolites?
A2: The choice of mobile phase mode is critical and often requires screening.
-
Normal-Phase (NP): Typically employs non-polar solvents like hexane (B92381) or heptane (B126788) with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol).[1] For basic analytes like aripiprazole, a small amount of a basic additive is often required to improve peak shape and resolution.[1]
-
Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol. This mode is often preferred for its compatibility with MS detection. Buffering the aqueous phase is common to control the ionization state of the analyte.[1]
-
Polar Organic (PO): Utilizes polar organic solvents like acetonitrile, methanol, or ethanol, often with additives. This mode can offer different selectivity compared to NP and RP modes and can be advantageous for compounds with poor solubility in typical NP or RP systems.[3]
Q3: Why are additives like acids or bases necessary in the mobile phase for chiral separations?
A3: Additives play a crucial role in improving peak shape, resolution, and analysis time. For basic compounds like aripiprazole, basic additives (e.g., diethylamine, triethylamine) are often added in normal-phase and polar organic modes to minimize undesirable interactions with the stationary phase, which can cause peak tailing.[1][6] In reversed-phase mode, acidic additives (e.g., formic acid, trifluoroacetic acid) are used to control the ionization of the basic analyte, which can significantly impact retention and selectivity.[7] The concentration of the additive is a critical parameter to optimize.[8]
Q4: Can the type of alcohol used as a modifier in normal-phase chromatography affect the separation?
A4: Yes, the choice of alcohol modifier (e.g., isopropanol, ethanol, methanol) can significantly influence chiral recognition and, therefore, the separation.[6] Different alcohols can alter the interactions between the analyte and the CSP. It is recommended to screen different alcohols during method development to find the optimal selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Separation/Co-elution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., amylose-based, cellulose-based).[2] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. In normal-phase, alter the alcohol modifier (isopropanol vs. ethanol) and its percentage.[6] In reversed-phase, adjust the organic modifier-to-buffer ratio. | |
| Incorrect mobile phase mode. | If normal-phase is unsuccessful, try reversed-phase or polar organic modes, as they offer different separation mechanisms.[9] | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | For basic compounds like aripiprazole in normal or polar organic mode, add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase.[1] |
| In reversed-phase, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. | ||
| Poor Resolution | Insufficient selectivity. | Optimize the mobile phase. Try different alcohol modifiers or a combination of them in normal-phase. Adjust the type and concentration of the acidic or basic additive.[8] |
| High temperature. | Decrease the column temperature. Lower temperatures often enhance chiral selectivity.[10] | |
| High flow rate. | Reduce the flow rate. Chiral separations often benefit from lower flow rates.[10] | |
| Long Retention Times | Strong retention on the column. | In normal-phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the percentage of the organic modifier. |
| Irreproducible Results | Column not properly equilibrated. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can take longer for some chiral columns.[10] |
| Mobile phase instability. | Prepare fresh mobile phase daily. |
Experimental Protocols
Below are generalized starting protocols for screening and optimizing the chiral separation of aripiprazole metabolites. These should be adapted based on the specific metabolite and available instrumentation.
Protocol 1: Chiral Screening in Normal-Phase Mode
-
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Screening:
-
Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v) with 0.1% Diethylamine.
-
Mobile Phase B: n-Hexane/Ethanol (90/10, v/v) with 0.1% Diethylamine.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength for the metabolites.
-
Optimization: If partial separation is observed, optimize the ratio of hexane to alcohol and the concentration of the basic additive.
Protocol 2: Chiral Screening in Reversed-Phase Mode
-
Column: Polysaccharide-based CSP designed for reversed-phase use.
-
Mobile Phase Screening:
-
Mobile Phase A: Acetonitrile/10 mM Ammonium Bicarbonate (pH 9.0) (50/50, v/v).
-
Mobile Phase B: Methanol/20 mM Phosphate Buffer (pH 3.0) (50/50, v/v).
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Detection: UV or LC-MS compatible detection.
-
Optimization: Adjust the organic modifier percentage and the pH of the aqueous phase.
Data Presentation
Quantitative data from optimization experiments should be summarized in tables for clear comparison. Below is an example template.
Table 1: Effect of Mobile Phase Composition on Chiral Resolution in Normal-Phase Mode (Illustrative Example)
| Experiment | Mobile Phase Composition (v/v/v) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| 1 | n-Hexane/IPA/DEA (90/10/0.1) | 8.5 | 9.2 | 1.2 |
| 2 | n-Hexane/IPA/DEA (85/15/0.1) | 7.1 | 7.7 | 1.4 |
| 3 | n-Hexane/EtOH/DEA (90/10/0.1) | 10.2 | 11.5 | 1.8 |
| 4 | n-Hexane/EtOH/DEA (85/15/0.1) | 8.9 | 10.0 | 2.1 |
Note: Data presented are for illustrative purposes only.
Visualizations
Experimental Workflow for Chiral Method Development
Caption: Workflow for chiral method development and optimization.
Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting decision tree for poor chiral resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hplc.today [hplc.today]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
reducing ion suppression in ESI-MS for dehydro-aripiprazole analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to ion suppression during the ESI-MS analysis of dehydro-aripiprazole.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the analysis of dehydro-aripiprazole, with a focus on identifying and mitigating ion suppression.
Issue 1: Low or No Signal for Dehydro-aripiprazole
Question: I am not seeing a signal, or the signal for dehydro-aripiprazole is significantly lower than expected. How can I troubleshoot this?
Answer: Low or no signal is a common problem that can often be attributed to ion suppression. Here is a step-by-step approach to diagnose and resolve the issue:
-
Verify Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.
-
Assess Sample Matrix: Biological matrices like plasma and serum contain high concentrations of salts, lipids, and proteins that are known to cause ion suppression.[1][2][3] Phospholipids are a major contributor to matrix-induced ionization suppression.[2]
-
Evaluate Sample Preparation: The chosen sample preparation technique significantly impacts the degree of ion suppression. Protein precipitation is a quick but less specific method that may leave many interfering components in the sample.[4] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at removing matrix components.[4][5]
-
Chromatographic Separation: Co-elution of dehydro-aripiprazole with matrix components is a primary cause of ion suppression.[1] Optimizing the chromatographic method to separate the analyte from the bulk of the matrix is crucial.
-
Use an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS), such as aripiprazole-d8 (B1662822), is the most effective way to compensate for ion suppression.[6][7] The SIL-IS co-elutes with the analyte and experiences similar suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6]
dot
Caption: Troubleshooting workflow for low or no analyte signal.
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Question: My quality control samples for dehydro-aripiprazole analysis are showing high variability. What could be the cause and how can I improve reproducibility?
Answer: Inconsistent results for QC samples often point to variable ion suppression between samples. This can be caused by differences in the matrix composition from one sample to another.
-
Implement Robust Sample Preparation: A consistent and efficient sample cleanup method is critical. Solid-phase extraction (SPE) is highly recommended for removing a broad range of matrix interferences.[5] For plasma or serum samples, techniques that specifically target the removal of phospholipids, such as HybridSPE-Phospholipid, can significantly improve reproducibility.[2]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples.[1] This helps to normalize the effect of ion suppression across the entire analytical run.
-
Utilize a Stable Isotope-Labeled Internal Standard: As mentioned before, a SIL-IS is the best tool to correct for sample-to-sample variations in ion suppression.[6]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte (dehydro-aripiprazole) is reduced by the presence of co-eluting compounds from the sample matrix.[1][6] In electrospray ionization (ESI), a finite amount of charge is available on the droplets formed in the source.[4] When matrix components are present at high concentrations, they compete with the analyte for this charge, leading to a decrease in the analyte's signal intensity.[4][8] This can negatively impact the sensitivity, accuracy, and precision of the analytical method.[4]
Q2: What are the most common sources of ion suppression in bioanalytical samples?
A2: The most common sources of ion suppression in biological matrices such as plasma and serum include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[2]
-
Salts and Buffers: Non-volatile salts and buffers can interfere with the ESI process.[3][9]
-
Proteins and Peptides: Although larger molecules, their high abundance can affect the overall ionization efficiency.[1]
-
Other Endogenous Components: Lipids, urea, and other small molecules can also contribute to ion suppression.[1]
Q3: How can I determine if ion suppression is affecting my dehydro-aripiprazole analysis?
A3: A post-column infusion experiment is a common method to qualitatively assess ion suppression.[10] In this experiment, a constant flow of a dehydro-aripiprazole solution is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal of the infused analyte indicates a region of ion suppression. By comparing the retention time of dehydro-aripiprazole with these suppression zones, you can determine if co-eluting matrix components are affecting its ionization.
Q4: What are the best sample preparation techniques to minimize ion suppression for dehydro-aripiprazole?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:
| Sample Preparation Technique | Advantages | Disadvantages | Efficacy in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[11] | Non-selective, often leaves significant matrix components, including phospholipids.[4][5] | Low |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, can remove many non-polar interferences.[5][11] | Can be labor-intensive and may have lower analyte recovery.[11] | Moderate |
| Solid-Phase Extraction (SPE) | Highly selective, provides excellent sample cleanup, and can be automated.[5][11] | More complex method development and can be more expensive. | High |
| HybridSPE-Phospholipid | Specifically targets the removal of phospholipids, a major source of ion suppression.[2] | Higher cost compared to PPT and LLE. | Very High |
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[6][8] However, this also dilutes the analyte of interest. This approach is only feasible if the concentration of dehydro-aripiprazole in the original sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Dehydro-aripiprazole from Human Plasma
This protocol is a representative method for extracting dehydro-aripiprazole from human plasma.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., aripiprazole-d8 in methanol).
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex for 10 seconds.[7]
-
-
Extraction:
-
Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
dot
Caption: Liquid-liquid extraction workflow for plasma samples.
Protocol 2: Representative LC-MS/MS Parameters for Dehydro-aripiprazole Analysis
These are general starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5-10% B, increase to 95% B over 3-5 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL[7] |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Aripiprazole) | Q1: 448.0 m/z -> Q3: 285.1 m/z[13][14][15] |
| MRM Transition (Dehydro-aripiprazole) | Q1: 446.0 m/z -> Q3: 285.1 m/z (or other optimized fragment) |
| MRM Transition (Aripiprazole-d8 IS) | Q1: 456.0 m/z -> Q3: 285.1 m/z (or other optimized fragment) |
| Source Temperature | Optimize for specific instrument (e.g., 100-150°C)[16] |
| Desolvation Gas Flow | Optimize for specific instrument |
| Cone Voltage/Collision Energy | Optimize for each analyte and internal standard[16] |
References
- 1. longdom.org [longdom.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: High-Throughput Screening of Aripiprazole Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the high-throughput screening (HTS) of aripiprazole (B633) metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of aripiprazole? A1: Aripiprazole is extensively metabolized in the liver through three main pathways: N-dealkylation, hydroxylation, and dehydrogenation.[1] The resulting primary active metabolite is dehydroaripiprazole (B194390), which has pharmacological properties similar to the parent drug.[1][2]
Q2: Which cytochrome P450 (CYP) enzymes are responsible for aripiprazole metabolism? A2: The dehydrogenation and hydroxylation of aripiprazole are primarily catalyzed by CYP2D6 and CYP3A4 enzymes.[3][4][5] N-dealkylation is catalyzed by CYP3A4.[1] Genetic variations in these enzymes, particularly CYP2D6, can significantly impact aripiprazole's plasma concentration and elimination half-life.[3][4]
Q3: What is the clinical significance of dehydroaripiprazole? A3: Dehydroaripiprazole is the main active metabolite of aripiprazole and contributes to the drug's overall therapeutic effect.[2] Its plasma concentration typically reaches about 40% of the parent drug's concentration at a steady state.[6] Due to its activity, therapeutic drug monitoring often considers the sum of both aripiprazole and dehydroaripiprazole concentrations.[1]
Q4: Why is a high-throughput screening approach useful for studying aripiprazole metabolism? A4: High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify potential inhibitors or inducers of aripiprazole's metabolic pathways.[7][8] This is crucial in early drug discovery to predict potential drug-drug interactions and to understand how new chemical entities might affect aripiprazole's efficacy and safety.
Troubleshooting Guides
High-Throughput Screening (HTS) Assay Issues
Q: My HTS assay shows high well-to-well variability. What are the common causes and solutions? A: High variability in HTS assays can stem from several sources. Manual processes are a primary contributor due to inter- and intra-user variability. Automation can significantly reduce this by standardizing liquid handling and other procedures. Other causes include inconsistent cell seeding, reagent instability, or temperature fluctuations across the plate.
-
Solution Checklist:
-
Automate Liquid Handling: Use automated liquid handlers for dispensing cells, compounds, and reagents to ensure precision and consistency.
-
Optimize Cell Seeding: Ensure a homogenous cell suspension and use validated cell counting methods. Check for edge effects and consider leaving outer wells empty if necessary.
-
Reagent Stability: Prepare fresh reagents for each run or validate their stability under storage conditions. Allow all reagents to equilibrate to room temperature before use.
-
Monitor Environment: Ensure consistent temperature and humidity during incubation steps.
-
Q: I am observing a high number of false positives in my screening results. How can I address this? A: False positives are compounds that appear as "hits" due to assay interference rather than true biological activity.[9] This can be caused by compound autofluorescence, light scattering, or non-specific enzyme inhibition.
-
Solution Checklist:
-
Perform Counter-Screens: Use an assay format that helps identify interfering compounds, such as running the assay without the target enzyme or substrate.[9]
-
Use Orthogonal Assays: Confirm initial hits using a secondary assay that relies on a different detection technology (e.g., confirm a fluorescence-based hit with an LC-MS/MS-based assay).[9][10]
-
Analyze Compound Structure: Check for known problematic chemical motifs that are prone to causing assay interference.
-
LC-MS/MS (B15284909) Analysis Issues
Q: My chromatogram for aripiprazole shows poor peak shape (tailing). What should I investigate? A: Peak tailing for basic compounds like aripiprazole is often related to interactions with the stationary phase of the LC column or an inappropriate mobile phase pH.[11]
-
Solution Checklist:
-
Adjust Mobile Phase pH: Aripiprazole is a basic compound. Ensure the mobile phase pH is low enough (e.g., 3-4) to promote its protonation. Adding 0.02% to 0.1% formic acid can significantly improve peak shape.[11]
-
Select Appropriate Column: Use a column specifically designed for basic compounds or one with proper end-capping to minimize secondary interactions with residual silanols. An Aquasil C18 column has been shown to be effective.[11]
-
Match Sample Solvent: Ensure the solvent used to reconstitute the final sample extract is similar in composition to the initial mobile phase to prevent peak distortion.[11]
-
Q: I am having difficulty achieving the required sensitivity for dehydroaripiprazole. How can I improve it? A: Low sensitivity can be a result of suboptimal mass spectrometry parameters, inefficient sample extraction, or matrix effects.
-
Solution Checklist:
-
Optimize MS Parameters: Aripiprazole and its metabolites ionize well in positive electrospray ionization (ESI+) mode.[11] Fine-tune source-dependent parameters (e.g., ion spray voltage, temperature) and compound-dependent parameters for the specific Multiple Reaction Monitoring (MRM) transitions.[11]
-
Improve Sample Cleanup: Matrix effects from biological samples can suppress the analyte signal. Employ an efficient extraction method like liquid-liquid extraction (LLE) with methyl tert-butyl ether or solid-phase extraction (SPE) to achieve high recovery and remove interfering substances.[11]
-
Enhance Chromatographic Separation: Adjust the gradient or mobile phase composition to separate the analyte from co-eluting matrix components that may cause ion suppression.[11]
-
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for Aripiprazole Analysis
| Parameter | Recommended Setting | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [11][12] |
| Ion Spray Voltage | ~2300 - 5500 V | [11][13] |
| Heater Temperature | ~500 °C | [11] |
| Nebulizer Gas | ~12 psi | [11] |
| Collision Gas (CAD) | ~6 psi | [11] |
| Dwell Time | 300-400 ms per transition |[11] |
Table 2: Linearity and Recovery Data from Validated Methods
| Analyte | Calibration Curve Range (ng/mL) | Mean Recovery (%) | Reference |
|---|---|---|---|
| Aripiprazole | 2 - 1000 | 95.2 ± 4.5 | [12][14] |
| Dehydroaripiprazole | 3.5 - 500 | 97.6 ± 7.2 | [12][14] |
| Aripiprazole | 0.10 - 100 | >96 (LLE) |[11][13] |
Experimental Protocols
Protocol 1: High-Throughput CYP450 Inhibition Assay (Luminescence-based)
Objective: To screen compounds for their potential to inhibit CYP3A4 or CYP2D6, the primary enzymes metabolizing aripiprazole.
Materials:
-
Recombinant human CYP3A4 or CYP2D6 supersomes.
-
Luciferin-based CYP substrate (e.g., Luciferin-IPA for CYP3A4).
-
NADPH regenerating system.
-
Test compounds and aripiprazole (as a control inhibitor).
-
Luciferin (B1168401) detection reagent.
-
White, opaque 384-well assay plates.
-
Phosphate (B84403) buffer (pH 7.4).
Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.
-
Enzyme/Substrate Preparation: Prepare a master mix containing the CYP enzyme, the luciferin substrate, and the NADPH regenerating system in phosphate buffer.
-
Incubation: Dispense 10 µL of the enzyme/substrate master mix into each well of the compound plate. Incubate at 37°C for the optimized time (e.g., 30 minutes). This incubation allows the metabolic reaction to occur.
-
Signal Detection: Add 10 µL of the luciferin detection reagent to each well to stop the reaction and generate a luminescent signal. The amount of light produced is proportional to the amount of unmetabolized substrate remaining.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to positive (no inhibitor) and negative (known strong inhibitor) controls. Plot dose-response curves to determine IC50 values for active compounds.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
Objective: To quantify the concentration of aripiprazole and dehydroaripiprazole in a biological matrix (e.g., human plasma, liver microsome incubate).
Materials:
-
Human plasma or microsomal incubation samples.
-
Internal Standard (IS) working solution (e.g., Aripiprazole-d8).
-
Methyl tert-butyl ether (MTBE).
-
Alkaline buffer (e.g., sodium carbonate).
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade).
-
C18 analytical column.
Methodology:
-
Sample Preparation: To 200 µL of plasma, add 25 µL of the internal standard solution.
-
Liquid-Liquid Extraction (LLE): Add 50 µL of alkaline buffer, vortex briefly. Add 1 mL of MTBE, and vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 65:35 v/v methanol/water with 0.02% formic acid).[13]
-
LC-MS/MS Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water with formic acid (A) and methanol/acetonitrile with formic acid (B).
-
Mass Spectrometry: Detect the analytes using an MS/MS system operating in positive ESI and MRM mode. Monitor specific precursor-to-product ion transitions for aripiprazole, dehydroaripiprazole, and the internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of aripiprazole via CYP3A4 and CYP2D6 enzymes.
Caption: Experimental workflow for HTS of aripiprazole metabolism.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Exploring the potential pharmacological mechanism of aripiprazole against hyperprolactinemia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dispendix.com [dispendix.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inter-day variability in aripiprazole metabolite quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inter-day variability in the quantification of aripiprazole (B633) and its primary active metabolite, dehydro-aripiprazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the simultaneous quantification of aripiprazole and dehydro-aripiprazole?
A1: The most prevalent and robust methods are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).[1] LC-MS/MS (B15284909) is generally preferred for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[1]
Q2: Why is it crucial to quantify both aripiprazole and dehydro-aripiprazole simultaneously?
A2: Aripiprazole is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4) into dehydro-aripiprazole, which is also pharmacologically active.[1][2][3] To get a complete picture of the therapeutic exposure, it is essential to measure the "active moiety," which is the sum of both the parent drug and its active metabolite.[1] Dehydro-aripiprazole typically reaches a concentration that is approximately 40% of the aripiprazole concentration at a steady state.[4]
Q3: What is the most suitable internal standard (IS) for this analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as aripiprazole-d8.[1][5] A SIL IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variations in sample preparation and matrix effects.[5][6] Other compounds like papaverine (B1678415) and propranolol (B1214883) have also been successfully used.[1][7]
Q4: What biological matrices are typically used for the analysis of aripiprazole and dehydro-aripiprazole?
A4: Human plasma and serum are the most common matrices for therapeutic drug monitoring and pharmacokinetic studies of aripiprazole.[1] The choice between plasma and serum often depends on the specific clinical protocol and laboratory standard operating procedures.[1]
Troubleshooting Guide
High Inter-Day Variability (%CV)
High coefficient of variation (%CV) between analytical runs is a common challenge that can compromise the reliability of your results. This section provides a systematic approach to identifying and mitigating the sources of this variability.
Potential Cause 1: Inconsistent Sample Preparation
Manual sample preparation steps, particularly pipetting, solvent evaporation, and extraction, are significant sources of variability.[1]
-
Troubleshooting Steps:
-
Verify Pipette Calibration: Ensure all volumetric equipment is properly calibrated.
-
Standardize Procedures: Create and strictly follow a detailed standard operating procedure (SOP) for sample preparation.
-
Internal Standard Addition: Add the internal standard at the earliest possible stage of the sample preparation process to account for variability in subsequent steps.[1]
-
Consider Automation: For high-throughput analysis, consider using automated liquid handling systems to improve precision.
-
Potential Cause 2: Matrix Effects
Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[1][8][9]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment to evaluate the impact of the matrix.[1] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution.
-
Improve Chromatographic Separation: Optimize the LC gradient to better separate the analytes from interfering matrix components.[1]
-
Enhance Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL IS (e.g., aripiprazole-d8) will co-elute with the analyte and experience the same matrix effects, thereby providing better correction.[1][5]
-
Potential Cause 3: Analyte and Metabolite Stability Issues
Aripiprazole and dehydro-aripiprazole can be susceptible to degradation under certain storage and handling conditions.[1]
-
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing.
-
Control Temperature: Keep samples on ice or at a controlled low temperature during processing.
-
Perform Stability Studies: Conduct bench-top, freeze-thaw, and long-term stability experiments as part of your method validation to understand the stability limits of your analytes in the specific matrix.
-
Poor Peak Shape
Poor chromatographic peak shape (e.g., tailing, fronting, or splitting) can negatively impact integration and, consequently, the accuracy and precision of quantification.
Potential Cause 1: Column Degradation or Contamination
The analytical column can degrade or become contaminated over time.
-
Troubleshooting Steps:
-
Flush the Column: Flush the column with a strong solvent to remove potential contaminants.
-
Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained compounds in the sample matrix.[1]
-
Replace the Column: If flushing does not improve the peak shape, the column may need to be replaced.
-
Potential Cause 2: Inappropriate Mobile Phase pH
Aripiprazole is a basic compound, and the pH of the mobile phase can significantly affect its peak shape.[1]
-
Troubleshooting Steps:
Potential Cause 3: Sample Solvent Mismatch
If the solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, it can cause peak distortion.[1]
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Reconstitute the sample in a solvent that is as close in composition as possible to the initial mobile phase.[1]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods used in the quantification of aripiprazole and dehydro-aripiprazole.
Table 1: Linearity and Precision of Aripiprazole Quantification
| Analyte | Linear Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Aripiprazole | 0.1 - 600 | < 15 | < 15 | [7] |
| Aripiprazole | 0.5 - 100 | < 14 | < 14 | [10] |
| Aripiprazole | 0.1 - 100 | Not Reported | Not Reported | [11] |
Table 2: Linearity and Precision of Dehydro-aripiprazole Quantification
| Analyte | Linear Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Dehydro-aripiprazole | 0.01 - 60 | < 15 | < 15 | [7] |
| Dehydro-aripiprazole | 0.1 - 100 | Not Reported | Not Reported | [11] |
Experimental Protocols
Representative LC-MS/MS Protocol
This protocol is a synthesized example based on validated methods from the literature.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., aripiprazole-d8).
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 1.5 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start at 30% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4500 V |
| Heater Temperature | ~550 °C |
| Dwell Time | 200 ms per transition |
MRM Transitions (m/z)
| Compound | Precursor Ion [M+H]⁺ | Product Ion |
| Aripiprazole | 448.0 | 285.1 |
| Dehydro-aripiprazole | 446.0 | 285.1 |
| Aripiprazole-d8 (IS) | 456.0 | 285.1 |
Note: Collision energies and other source parameters must be optimized for the specific instrument used.
Visualizations
Caption: Bioanalytical workflow for aripiprazole quantification.
Caption: Troubleshooting decision tree for high inter-day variability.
Caption: Aripiprazole metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Determination of aripiprazole in rat plasma and brain using ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization for GC-MS Analysis of Hydroxylated Aripiprazole Metabolites
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the derivatization of hydroxylated aripiprazole (B633) metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of hydroxylated aripiprazole metabolites?
A1: Hydroxylated aripiprazole metabolites are polar and have low volatility due to the presence of hydroxyl (-OH) groups. Direct GC-MS analysis of these compounds is challenging as they may not vaporize easily and can interact with the GC column, leading to poor peak shape and low sensitivity. Derivatization replaces the active hydrogen in the hydroxyl groups with a less polar functional group, increasing the volatility and thermal stability of the metabolites, thus making them suitable for GC-MS analysis.
Q2: What are the most common derivatization techniques for hydroxylated compounds like aripiprazole metabolites?
A2: The most common derivatization technique for hydroxylated compounds is silylation. This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Other techniques include acylation and alkylation, but silylation is widely used for its efficiency and the stability of the resulting derivatives.
Q3: Which silylating reagent should I choose for my experiments?
A3: Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being two of the most common and effective choices. MSTFA is often favored for its high reactivity and the volatility of its byproducts, which can lead to cleaner chromatograms. The choice may depend on the specific metabolite and any steric hindrance around the hydroxyl group. It is often recommended to use a catalyst, such as trimethylchlorosilane (TMCS), to enhance the derivatization efficiency.
Q4: How can I ensure my derivatization reaction goes to completion?
A4: To ensure complete derivatization, it is crucial to optimize reaction conditions such as temperature, time, and the ratio of derivatizing reagent to the analyte. For silylation reactions, it is also critical to work under anhydrous (water-free) conditions, as moisture can deactivate the silylating reagent. Using an excess of the derivatizing reagent is also a common practice to drive the reaction to completion.
Q5: What are the expected mass spectral characteristics of silylated aripiprazole metabolites?
A5: The mass spectra of silylated compounds will show a molecular ion peak corresponding to the mass of the original molecule plus the mass of the added silyl (B83357) groups (approximately 72 amu per silyl group). Characteristic fragment ions resulting from the loss of methyl groups (M-15) or the entire silyl group are also commonly observed. For example, a study on the GC-MS analysis of aripiprazole and its metabolite dehydroaripiprazole (B194390) after derivatization with MSTFA reported characteristic ions of m/z 306, 292, and 218 for aripiprazole and m/z 304, 290, and 218 for dehydroaripiprazole[1].
Troubleshooting Guides
This section addresses specific issues you may encounter during the derivatization and GC-MS analysis of hydroxylated aripiprazole metabolites.
Issue 1: Low or No Derivatization Product Peak
| Potential Cause | Troubleshooting Step |
| Moisture in the sample or reagents | Silylating reagents are highly sensitive to moisture. Ensure that all glassware is thoroughly dried. Dry the sample completely under a stream of nitrogen before adding the derivatization reagent. Store derivatization reagents in a desiccator. |
| Inactive derivatization reagent | Use a fresh vial of the derivatization reagent. Reagent activity can decrease over time, especially if not stored properly. |
| Insufficient reaction time or temperature | Optimize the reaction time and temperature. For silylation, a common starting point is 60-80°C for 30-60 minutes. Monitor the reaction progress by analyzing aliquots at different time points. |
| Incorrect reagent-to-analyte ratio | Use a sufficient excess of the derivatization reagent to drive the reaction to completion. A 10- to 100-fold molar excess is often recommended. |
| Steric hindrance of the hydroxyl group | For sterically hindered hydroxyl groups, a stronger silylating reagent or the addition of a catalyst (e.g., TMCS) may be necessary. Increasing the reaction temperature and time can also help. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Incomplete derivatization | If the derivatization is incomplete, the remaining polar hydroxyl groups can interact with active sites in the GC system, causing peak tailing. Re-optimize the derivatization conditions to ensure complete reaction. |
| Active sites in the GC inlet or column | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. A small injection of a derivatizing agent can sometimes help to temporarily passivate the system. |
| Inappropriate GC temperature program | Optimize the initial oven temperature and the temperature ramp rate. A lower initial temperature can improve the focusing of the analytes at the head of the column. |
| Co-elution with matrix components | Improve the sample clean-up procedure to remove interfering matrix components. Adjust the GC temperature program to better separate the analyte from interferences. |
Issue 3: Presence of Extraneous Peaks
| Potential Cause | Troubleshooting Step |
| Derivatization reagent byproducts | Some derivatization reagents produce non-volatile byproducts that can appear as peaks in the chromatogram. Choose a reagent with volatile byproducts, such as MSTFA. |
| Contaminants in the sample or solvent | Use high-purity solvents and reagents. Run a blank sample (solvent and derivatization reagent only) to identify any contaminant peaks. |
| Side reactions | Under certain conditions, side reactions can occur, leading to the formation of unexpected products. Optimize the derivatization conditions (e.g., lower temperature) to minimize side reactions. |
| Septum bleed | Use high-quality, low-bleed septa in the GC inlet. |
Experimental Protocols
The following is a detailed methodology for the derivatization and GC-MS analysis of aripiprazole and its major metabolite, dehydroaripiprazole, adapted from a validated method[2]. This protocol can serve as a starting point for the analysis of other hydroxylated aripiprazole metabolites.
Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
To 0.5 mL of plasma or serum, add an appropriate internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol (Silylation with MSTFA)
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 180°C, hold for 1 min, then ramp to 300°C at 20°C/min, and hold for 5 min. |
| MS System | Agilent 5973N or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 50-550 |
Quantitative Data Summary
The following tables summarize quantitative data from a validated GC-MS method for the analysis of aripiprazole and dehydroaripiprazole in plasma[1][2][3].
Table 1: Method Validation Parameters
| Parameter | Aripiprazole | Dehydroaripiprazole |
| Linearity Range (ng/mL) | 16 - 500 | 8 - 250 |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Limit of Quantification (LOQ) (ng/mL) | 14.4 | 6.9 |
| Extraction Recovery (%) | 75.4 | 102.3 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| Aripiprazole | 25 | 3.2 | 4.5 | 102.1 |
| 250 | 2.8 | 3.9 | 101.5 | |
| Dehydroaripiprazole | 15 | 4.1 | 5.3 | 98.7 |
| 150 | 3.5 | 4.8 | 100.9 |
Visualizations
Aripiprazole Metabolism Pathway
Caption: Metabolic pathways of aripiprazole.
Experimental Workflow for GC-MS Analysis
References
Technical Support Center: Aripiprazole and Dehydro-aripiprazole Bioanalysis
Welcome to the technical support center for the bioanalysis of aripiprazole (B633) and its active metabolite, dehydro-aripiprazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the bioanalysis of aripiprazole and dehydro-aripiprazole.
Q1: What are the recommended analytical methods for the simultaneous quantification of aripiprazole and dehydro-aripiprazole in biological matrices?
The most robust and widely used methods are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).[1] LC-MS/MS is generally the preferred method due to its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[1][2]
Q2: Why is it necessary to measure both aripiprazole and dehydro-aripiprazole?
Aripiprazole is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4) to form dehydro-aripiprazole, which is also pharmacologically active.[1][3] To accurately assess the total therapeutic exposure, it is crucial to measure the "active moiety," which is the sum of the parent drug and its active metabolite.[1]
Q3: I am observing poor or inconsistent chromatographic peak shapes (e.g., tailing, fronting, or splitting). What are the potential causes and solutions?
Poor peak shape is a common issue that can often be resolved by systematically investigating the following:
-
Column Health: The analytical column may be contaminated or degraded.
-
Troubleshooting:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
Using a guard column can help extend the life of your analytical column.[1]
-
-
-
Mobile Phase pH: Aripiprazole is a basic compound, and the pH of the mobile phase can significantly affect its ionization state and, consequently, its peak shape.[1]
-
Troubleshooting:
-
Ensure the mobile phase is adequately buffered to maintain a stable pH.
-
Experiment with slight adjustments to the mobile phase pH to optimize peak symmetry.
-
-
-
Sample Solvent Composition: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.[1]
-
Troubleshooting:
-
Reconstitute the final extract in a solvent that closely matches the initial mobile phase composition.[1]
-
-
Q4: My analyte recovery is low and inconsistent. How can I improve it?
Low and variable recovery is typically linked to the sample preparation process.[1] Consider the following optimization strategies:
-
Extraction Efficiency:
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and adjust the pH to optimize the partitioning of aripiprazole and dehydro-aripiprazole into the organic phase.[1]
-
Solid-Phase Extraction (SPE): Ensure the selected SPE cartridge chemistry is appropriate for the analytes. Optimize the wash and elution steps to prevent breakthrough or incomplete elution.[1]
-
-
Analyte Stability: Aripiprazole and its metabolite may be susceptible to degradation.
Q5: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
Matrix effects, caused by co-eluting endogenous components from the biological sample, can interfere with the ionization of the analytes, leading to inaccurate quantification.[1]
-
Identification:
-
A common method is the post-extraction spike. This involves comparing the analyte response in a spiked blank matrix extract to the response of a pure analyte solution at the same concentration. A significant difference between the two indicates the presence of matrix effects.[1]
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust the chromatographic gradient or use a different column to separate the analytes from interfering matrix components.[1]
-
Enhance Sample Cleanup: A more thorough sample preparation method, such as switching from protein precipitation to SPE or LLE, can remove more interferences.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as aripiprazole-d8, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby correcting for the effect.[1][2]
-
Sample Dilution: If sensitivity permits, diluting the sample can reduce the concentration of interfering components.[1]
-
Experimental Protocols & Data
Detailed Experimental Protocol: LC-MS/MS Bioanalysis of Aripiprazole and Dehydro-aripiprazole in Human Plasma
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and reagents used.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., aripiprazole-d8).[5]
-
Vortex the mixture for 30 seconds to precipitate proteins.[5]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.[5]
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 50mm × 2.1mm, 1.7µm).[6]
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.[7]
-
B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.[7]
-
-
Flow Rate: 0.250 mL/min.[6]
-
Gradient Elution: A representative gradient is: 0-0.5 min (30% B), 0.5-1.5 min (30-95% B), 1.5-2.0 min (95% B), 2.0-2.1 min (95-30% B), 2.1-2.4 min (30% B).[5]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions (Example):
-
Aripiprazole: Optimize based on instrumentation
-
Dehydro-aripiprazole: Optimize based on instrumentation
-
Aripiprazole-d8 (IS): Optimize based on instrumentation
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of aripiprazole and dehydro-aripiprazole.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Aripiprazole | Human Plasma | 0.1 - 600 | 0.1 | [8] |
| Dehydro-aripiprazole | Human Plasma | 0.01 - 60 | 0.01 | [8] |
| Aripiprazole | Rat Plasma | 0.5 - 100 | 0.5 | [9][10] |
| Dehydro-aripiprazole | Human Plasma | 25 - 1500 | 25 | [7] |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| Aripiprazole | 0.60, 30.60, 45.59 | 2.28 - 8.93 | 2.28 - 8.93 | 92.50 - 107.07 | [9] |
| Aripiprazole & Dehydro-aripiprazole | 2-1000 (Ar), 3.5-500 (DHAr) | < 10% | < 10% | Within ±10% | [11] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Aripiprazole | 75.56 - 79.57 | Low | [9] |
| Aripiprazole & Dehydro-aripiprazole | > 85% | Not specified | [8] |
| Aripiprazole | > 72% | Low | [9][10] |
Visualized Workflows and Logic
General Bioanalytical Workflow
This diagram illustrates the typical workflow for the bioanalysis of aripiprazole and dehydro-aripiprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Determination of aripiprazole in rat plasma and brain using ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dehydro-aripiprazole in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of dehydro-aripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole (B633), in human plasma. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines the performance of various techniques, with a focus on supporting experimental data and detailed methodologies.
Methodology Comparison
The quantification of dehydro-aripiprazole in human plasma is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][2][3] These methods offer high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of the analyte often present in clinical samples. Other techniques, such as high-performance liquid chromatography with UV detection (HPLC-UV) and capillary electrophoresis (CE), have also been reported.[4][5]
Below is a summary of the performance characteristics of different validated methods.
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods
| Parameter | Method 1: LC-MS/MS[6] | Method 2: UPLC-MS/MS[3] | Method 3: UPLC-MS/MS[1] | Method 4: UPLC-MS/MS[7] |
| Linearity Range (ng/mL) | 0.01 - 60[6] | 25.0 - 1500.0[3] | 25 - 1000[1] | 0.05 - 80[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.01[6] | 25.0[3] | 25[1] | 0.05[7] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[8] | Protein Precipitation[3] | Protein Precipitation[1] | Solid-Phase Extraction (SPE)[7] |
| Internal Standard (IS) | Papaverine[6] | Not Specified | Aripiprazole-d8[1] | Aripiprazole-d8[7] |
| Intra-day Precision (%CV) | Within assay variability criteria[6] | Satisfactory[3] | Not Specified | 1.20 - 3.72[7] |
| Inter-day Precision (%CV) | Within assay variability criteria[6] | Satisfactory[3] | Not Specified | 1.20 - 3.72[7] |
| Accuracy | Within assay variability criteria[6] | Satisfactory[3] | Not Specified | 97.4 - 101.9%[7] |
| Recovery | > 85%[6] | Not Specified | Not Specified | > 96%[7] |
Table 2: Comparison of Other Analytical Methods
| Parameter | Method 5: HPLC-UV[4] | Method 6: Capillary Electrophoresis[5] |
| Linearity Range (ng/mL) | 2 - 160[4] | 5.0 - 100.0[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2[4] | 5.0[5] |
| Sample Preparation | Not Specified | Liquid-Liquid Extraction (LLE) with diethyl ether[5] |
| Internal Standard (IS) | 7-[5-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]pentyloxy]-3,4-dihydro-2(1H)-quinolinone (OPC-14558)[4] | Amlodipine[5] |
| Intra-day Precision (%CV) | < 9.2[4] | Not Specified |
| Inter-day Precision (%CV) | < 4.5[4] | Not Specified |
| Recovery | 74.7%[4] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key experimental stages.
Sample Preparation
The initial step in the analysis of dehydro-aripiprazole in human plasma involves the extraction of the analyte from the complex biological matrix. The choice of technique significantly impacts the cleanliness of the sample, recovery, and potential for matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. For instance, a method for aripiprazole and its metabolite utilized methyl tert-butyl ether under alkaline conditions.[8]
-
Protein Precipitation (PPT): This is a simpler and faster method where a protein precipitating agent, such as acetonitrile (B52724), is added to the plasma sample to denature and precipitate proteins.[1][3] The supernatant containing the analyte is then collected for analysis. For example, 600 µL of acetonitrile can be added to 200 µL of plasma, vortexed, and centrifuged.[1]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the plasma, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. One validated method employed Phenomenex Strata-X cartridges for the extraction from 100 µL of human plasma.[7]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of dehydro-aripiprazole are typically performed using a combination of liquid chromatography and tandem mass spectrometry.
LC-MS/MS (Representative Conditions):
-
Column: Aquasil C18 (100 × 2.1 mm, 5 µm)[8]
-
Mobile Phase: Methanol and deionized water containing 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid (65:35, v/v)[8]
-
Flow Rate: 0.45 mL/min[8]
-
Ionization Mode: Positive Ion Electrospray (ESI+)[9]
-
Detection: Multiple Reaction Monitoring (MRM)[8]
-
MRM Transition for Dehydro-aripiprazole: m/z 446.04 → 285.02[1]
UPLC-MS/MS (Representative Conditions):
-
Column: ACQUITY UPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm)[1]
-
Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid and 2 mM ammonium acetate.[2][3]
-
Flow Rate: 0.6 mL/min[1]
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Dehydro-aripiprazole: m/z 446.04 → 285.02[1]
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for dehydro-aripiprazole in human plasma, adhering to regulatory guidelines.
Comparison of Sample Preparation Techniques
This diagram provides a high-level comparison of the three primary sample preparation techniques used for dehydro-aripiprazole analysis in human plasma.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in plasma by capillary electrophoresis combining on-column field-amplified sample injection and application in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. akjournals.com [akjournals.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Analysis of Aripiprazole and Dehydro-aripiprazole Pharmacokinetics in Healthy Volunteers
This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic aripiprazole (B633) and its primary active metabolite, dehydro-aripiprazole, in healthy volunteers. The data presented is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, objective overview supported by experimental data.
Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 through dehydrogenation, hydroxylation, and N-dealkylation.[1] The main active metabolite, dehydro-aripiprazole, is formed via dehydrogenation and exhibits a similar pharmacological profile to the parent drug.[2][3] Understanding the distinct pharmacokinetic characteristics of both compounds is crucial for optimizing dosing strategies and predicting clinical outcomes.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for aripiprazole and dehydro-aripiprazole following a single oral dose in healthy volunteers. This allows for a direct comparison of their absorption, distribution, metabolism, and excretion profiles.
| Pharmacokinetic Parameter | Aripiprazole | Dehydro-aripiprazole |
| Cmax (Maximum Plasma Concentration) | 24.66 ng/mL | 3.007 ng/mL |
| Tmax (Time to Cmax) | 3.00 hours | 59.9 hours |
| AUCinf (Area Under the Curve) | 1494 ng·h/mL | 695.9 ng·h/mL |
| t½ (Elimination Half-life) | 85.17 hours | 97.78 hours |
| Data derived from a study in healthy volunteers following a single 5 mg oral dose of aripiprazole.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the metabolic conversion and the process of a typical pharmacokinetic study, the following diagrams are provided.
Experimental Protocols
The presented data is based on a representative single-dose, open-label, randomized, crossover study in healthy volunteers. A detailed description of the methodology is provided below.
Study Design
The study was designed as a single-center, open-label, randomized, two-period, crossover trial. Healthy male and female volunteers were enrolled. A washout period of at least 28 days separated the two treatment periods.
Dosing and Administration
Participants received a single oral dose of a 10 mg aripiprazole tablet with 240 mL of water after an overnight fast of at least 10 hours.
Blood Sampling
Venous blood samples were collected into EDTA-containing tubes at pre-dose and at specified time points post-dose. A typical sampling schedule would include collections at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 144, and 192 hours after drug administration. Plasma was separated by centrifugation and stored at -20°C or lower until analysis.
Analytical Method: LC-MS/MS
The concentrations of aripiprazole and dehydro-aripiprazole in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Sample Preparation : A liquid-liquid extraction or protein precipitation method was employed to extract the analytes and an internal standard (e.g., aripiprazole-d8) from the plasma matrix.
-
Chromatography : Chromatographic separation was achieved on a C18 reversed-phase column with an isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
Mass Spectrometry : Detection was performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The precursor-to-product ion transitions monitored were specific for aripiprazole, dehydro-aripiprazole, and the internal standard. For example, m/z 448.1 → 285.2 for aripiprazole and m/z 446.0 → 285.2 for dehydro-aripiprazole have been used.[1]
Pharmacokinetic Analysis
Non-compartmental analysis was used to determine the pharmacokinetic parameters. The maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the plasma concentration-time data. The area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t) was calculated using the linear trapezoidal rule. The area under the curve extrapolated to infinity (AUC0-inf) was calculated by adding the value of the last quantifiable concentration divided by the terminal elimination rate constant (λz) to AUC0-t. The terminal elimination half-life (t½) was calculated as 0.693/λz.
References
- 1. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. omicsonline.org [omicsonline.org]
Aripiprazole vs. Dehydro-aripiprazole: A Comparative Guide to Dopamine D2 Receptor Occupancy
Introduction
Aripiprazole (B633) is a third-generation atypical antipsychotic distinguished by its unique mechanism of action as a partial agonist at the dopamine (B1211576) D2 receptor.[1] This property allows it to function as a dopamine system stabilizer, reducing dopaminergic neurotransmission in hyperactive states and augmenting it in hypoactive states.[2] Aripiprazole is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes, to its principal active metabolite, dehydro-aripiprazole.[3] Dehydro-aripiprazole shares a similar pharmacological profile with the parent compound, notably its partial agonism at the D2 receptor, and contributes significantly to the overall clinical effect.[4] This guide provides a detailed comparison of aripiprazole and dehydro-aripiprazole, with a focus on dopamine D2 receptor occupancy studies, supported by experimental data for researchers, scientists, and drug development professionals.
Pharmacological Profile Comparison
Both aripiprazole and its metabolite, dehydro-aripiprazole, exhibit high affinity for the D2 receptor. Dehydro-aripiprazole circulates in plasma at concentrations that are approximately 20-40% of the parent drug and significantly contributes to the total D2 receptor occupancy.[4] This combined effect is often referred to as the "active moiety."
| Parameter | Aripiprazole | Dehydro-aripiprazole | Active Moiety (Aripiprazole + Dehydro-aripiprazole) |
| Mechanism of Action | Partial Agonist at D2 Receptors | Partial Agonist at D2 Receptors | Partial Agonist at D2 Receptors |
| D2 Receptor Affinity (Ki) | High (0.34 nM)[5] | Similar to Aripiprazole[4] | N/A |
| Elimination Half-Life | ~75 hours[3] | ~94 hours[3] | N/A |
| Plasma Concentration Contribution | ~60-70% of active moiety | ~20-40% of parent compound[4] | 100% |
| EC50 (Putamen) | ~10 ng/mL[6] | Not individually reported | ~20 ng/mL[4][6] |
| EC50 (Caudate) | ~9 ng/mL[6] | Not individually reported | ~18 ng/mL[4][6] |
Dopamine D2 Receptor Occupancy Studies
Positron Emission Tomography (PET) studies have been pivotal in elucidating the in-vivo relationship between plasma concentrations of aripiprazole and its metabolite and their occupancy of central D2 receptors. These studies consistently demonstrate that clinically effective doses of aripiprazole result in very high D2 receptor occupancy, often exceeding the 80% threshold typically associated with extrapyramidal symptoms (EPS) for D2 antagonists.[5][7][8] The partial agonist nature of aripiprazole and dehydro-aripiprazole is thought to account for the lower incidence of EPS despite this high level of receptor engagement.[7][9]
For partial agonists like aripiprazole, a minimum target engagement of 90% may be necessary for antipsychotic action.[10] D2 receptor occupancy can be achieved with blood concentrations above 90-110 ng/mL for aripiprazole and approximately 180 ng/mL for the active moiety.[10]
| Study (Tracer) | Dose Range | Brain Region | D2 Receptor Occupancy | Key Findings |
| Mamo et al., 2007 ([11C]raclopride)[8] | 10-30 mg/day | Striatum (Putamen, Caudate, Ventral Striatum) | 85% - >90% | Occupancy was very high even at the lowest dose (10 mg led to 85% occupancy). EPS was only seen in patients with >90% occupancy. |
| Kegeles et al., 2008 ([18F]fallypride)[11] | 2-40 mg/day | Striatal & Extrastriatal | 71.6% (at 2mg) to 96.8% (at 40mg) | Occupancy levels were high across all brain regions, with slightly higher levels in extrastriatal than striatal areas. |
| Yokoi et al., 2002 ([11C]raclopride)[7][12] | 0.5-30 mg/day | Striatum | 40% - 95% | A clear dose-dependent receptor occupancy was observed. No EPS was reported even at occupancies above 90%. |
| Ito et al., 2012 ([11C]raclopride)[13] | 3-9 mg (single dose) | Caudate & Putamen | 51% - 79% | A single oral dose produced substantial D2 receptor occupancy. |
Experimental Protocols
Positron Emission Tomography (PET) for D2 Receptor Occupancy
This protocol provides a generalized methodology for quantifying in-vivo dopamine D2 receptor occupancy using PET imaging with a radioligand such as [11C]raclopride or [18F]fallypride.
Objective: To measure the percentage of D2 receptors occupied by aripiprazole and dehydro-aripiprazole in the human brain at steady-state plasma concentrations.
Methodology:
-
Subject Recruitment: Participants (healthy volunteers or patients with schizophrenia) are recruited. For patient studies, a washout period from other antipsychotic medications is required.[14]
-
Drug Administration: Subjects are administered a fixed daily dose of aripiprazole for a period sufficient to reach steady-state plasma concentrations (typically at least 14 days).[8][11]
-
Blood Sampling: On the day of the PET scan, venous blood samples are collected to determine the plasma concentrations of aripiprazole and dehydro-aripiprazole using liquid chromatography-mass spectrometry (LC-MS/MS).[5][13]
-
Radiotracer Administration: A bolus injection of a D2 receptor radioligand (e.g., [11C]raclopride or [18F]fallypride) is administered intravenously.[11][13]
-
PET Scanning: Dynamic PET scans are acquired over a period of approximately 90-120 minutes to measure the time course of radioactivity in the brain.[13]
-
Magnetic Resonance Imaging (MRI): A structural MRI is performed for each subject to allow for accurate anatomical delineation of brain regions of interest (ROIs).[13][14]
-
Image Analysis:
-
PET and MRI images are co-registered.
-
ROIs are drawn on the MRI, typically including the caudate, putamen, and ventral striatum (high D2 receptor density), and a reference region with negligible D2 receptor density, such as the cerebellum.[14]
-
The binding potential (BP_ND) is calculated for each ROI using a reference tissue model. BP_ND is proportional to the density of available D2 receptors.
-
-
Occupancy Calculation: D2 receptor occupancy is calculated for each subject by comparing their BP_ND value to a baseline (drug-free) BP_ND value from either a previous scan of the same individual or from a group of healthy controls. The formula used is:
-
Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline[14]
-
Signaling Pathways and Visualizations
Dopamine D2 Receptor Partial Agonism
Aripiprazole and dehydro-aripiprazole act as partial agonists at the D2 receptor. This means they bind to the receptor and elicit a response that is lower than the endogenous full agonist, dopamine. In a hyperdopaminergic state (as seen in psychosis), they compete with dopamine, thereby reducing overall receptor stimulation (acting as a functional antagonist). In a hypodopaminergic state, their intrinsic activity stimulates the receptor more than the low levels of available dopamine (acting as a functional agonist).
Caption: D2 receptor partial agonism of aripiprazole.
Experimental Workflow for PET D2 Receptor Occupancy Studies
The following diagram outlines the typical workflow for a clinical PET study designed to measure the D2 receptor occupancy of a drug like aripiprazole.
Caption: Experimental workflow for a PET D2 receptor occupancy study.
Conclusion
Aripiprazole and its active metabolite, dehydro-aripiprazole, are both high-affinity partial agonists at the dopamine D2 receptor. PET imaging studies have been crucial in demonstrating that clinically effective doses of aripiprazole lead to very high levels of D2 receptor occupancy (often 85-95%) in both striatal and extrastriatal brain regions.[3][8][11] Dehydro-aripiprazole contributes significantly to this total receptor occupancy, and its long half-life helps maintain stable engagement of D2 receptors.[3][4] The unique partial agonist profile of this active moiety allows for a high degree of receptor interaction while mitigating the risk of extrapyramidal side effects typically associated with high D2 receptor blockade by antagonist drugs. This "dopamine stabilization" is central to the therapeutic efficacy of aripiprazole in treating psychiatric disorders.
References
- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aripiprazole - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by aripiprazole in schizophrenia with PET and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by aripiprazole in schizophrenia measured with [18F]fallypride PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative Guide to HPLC and LC-MS/MS Methods for Aripiprazole Metabolite Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of aripiprazole (B633) and its metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The two most prominent analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed cross-validation and comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
This comparison synthesizes data from various validated methods to provide a comprehensive overview of the performance of each technique. While a direct cross-validation study on the same sample set was not available, the data presented herein is collated from studies employing comparable validation parameters as guided by regulatory bodies like the FDA and EMA.[1][2][3][4][5]
Methodology and Experimental Protocols
The fundamental difference between the two techniques lies in their detection methods. HPLC-UV relies on the analyte's ability to absorb ultraviolet light, while LC-MS/MS offers higher selectivity and sensitivity by measuring the mass-to-charge ratio of the analyte and its fragments.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common approach for HPLC analysis of aripiprazole involves reversed-phase chromatography. The separation is typically achieved on a C18 column.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common sample preparation techniques for plasma or serum samples.
-
Chromatographic Separation:
-
Column: Symmetry C18 (150 x 4.6 mm; 5 µm) or equivalent.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70, v/v), with pH adjusted to 3.0 using o-phosphoric acid.[6] Another described method uses a mobile phase of acetonitrile and sodium acetate (B1210297) buffer (55:45 v/v).[7]
-
Detection: UV detection is commonly performed at 220 nm or 254 nm.[6][7][8]
-
-
Run Time: The separation is typically achieved within 7 to 12 minutes.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer significantly enhanced sensitivity and selectivity, making them suitable for detecting low concentrations of aripiprazole and its metabolites.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Similar to HPLC, sample preparation often involves liquid-liquid extraction or solid-phase extraction. One method describes using methyl tert-butyl ether for extraction from human plasma.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[9][10]
-
Mobile Phase: A typical mobile phase consists of methanol (B129727) and deionized water containing 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid (65:35, v/v) under isocratic conditions.
-
Flow Rate: Maintained to achieve optimal separation and ionization.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is frequently used.[11]
-
Detection: Performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Run Time: LC-MS/MS methods can have shorter run times, with some methods achieving separation in under 10 minutes.[12][13]
Performance Characteristics: A Tabular Comparison
The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of aripiprazole and its primary active metabolite, dehydroaripiprazole (B194390).
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (Aripiprazole) | 5 - 25 µg/mL[8][14] | 0.1 - 600 ng/mL[11] |
| Linearity Range (Dehydroaripiprazole) | Not explicitly stated in reviewed HPLC methods | 0.01 - 60 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | ~5 µg/mL (as inferred from linearity range) | 0.1 ng/mL[9][10] |
| Accuracy (% Bias) | Within acceptable limits (not always explicitly stated) | Within ±15% of the nominal concentration[11] |
| Precision (%RSD) | Intra- and inter-day variation < 2%[14] | Intra- and inter-run precision within regulatory limits[9][11] |
| Recovery | Mean recovery of 103.67%[14] | Average recoveries > 85%[11] |
| Selectivity/Specificity | Good, but susceptible to interference from co-eluting compounds | High, due to mass-based detection and MRM |
| Run Time | 7 - 12 minutes[7][8] | As low as 2.4 - 10 minutes[12][13] |
Table 1: Comparison of Performance Characteristics for Aripiprazole and Dehydroaripiprazole Analysis.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for both HPLC-UV and LC-MS/MS analysis of aripiprazole and its metabolites.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Discussion and Conclusion
The cross-validation comparison reveals distinct advantages for each method.
HPLC-UV is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not a primary requirement. Its linearity range is typically in the µg/mL level, making it adequate for analyzing pharmaceutical formulations or in studies with higher dosage.[7][8][14]
LC-MS/MS stands out for its superior sensitivity and selectivity.[9][11][12][13] With LLOQs in the sub-ng/mL range, it is the method of choice for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where low concentrations of aripiprazole and its metabolites need to be accurately quantified. The use of MRM significantly reduces the risk of interference from matrix components, leading to more reliable and accurate results.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. SIMULTANEOUS ASSAY OF ARIPIPRAZOLE AND ITS ACTIVE METABOLITE IN SERUM BY HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jipbs.com [jipbs.com]
A Comparative Analysis of the Pharmacological Efficacy of Dehydro-aripiprazole and Other Major Antipsychotic Metabolites
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of dehydro-aripiprazole, the primary active metabolite of aripiprazole, alongside other major active metabolites of widely prescribed atypical antipsychotics. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of receptor binding affinities, functional activities, and relevant experimental methodologies to inform preclinical and clinical research.
Introduction
The clinical effects of many atypical antipsychotics are not solely attributable to the parent drug but are significantly influenced by the pharmacological activity of their major metabolites. Dehydro-aripiprazole, the principal active metabolite of aripiprazole, contributes substantially to its therapeutic effect due to its high plasma concentration and long half-life.[1] Similarly, metabolites such as paliperidone (B428) (9-hydroxyrisperidone) from risperidone (B510) and norquetiapine (B1247305) from quetiapine (B1663577) possess distinct and potent pharmacological profiles that are crucial to the overall efficacy and side-effect profile of the parent compound.[2][3][4] This guide compares dehydro-aripiprazole with paliperidone, norquetiapine, and N-desmethylolanzapine, focusing on the key pharmacodynamic parameters that dictate their antipsychotic and potential antidepressant or anxiolytic activities.
Data Presentation: Comparative Pharmacodynamics
The therapeutic and adverse effects of antipsychotic agents are largely dictated by their interaction with a wide array of neurotransmitter receptors. The following tables summarize the in vitro receptor binding affinities (Ki) and functional activities of dehydro-aripiprazole and other key metabolites.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Lower Ki values are indicative of higher binding affinity. Data are compiled from various sources and may exhibit inter-laboratory variability.
| Metabolite (Parent Drug) | Dopamine (B1211576) D2 | Serotonin (B10506) 5-HT1A | Serotonin 5-HT2A | Histamine H1 | Adrenergic α1 | Muscarinic M1 |
| Dehydro-aripiprazole (Aripiprazole) | ~0.34 - 1.5 | ~4.4 | ~8.7 | ~57 | ~55 | >1000 |
| Paliperidone (Risperidone) | ~0.8 - 6.6 | ~230 | ~0.22 - 1.21 | ~11 | ~2.4 | >1000 |
| Norquetiapine (Quetiapine) | ~196 | ~45 | ~48 | ~3.5 | ~144 | >1000 |
| N-desmethylolanzapine (Olanzapine) | Less potent than Olanzapine | Less potent than Olanzapine | Less potent than Olanzapine | Less potent than Olanzapine | Less potent than Olanzapine | Less potent than Olanzapine |
Note: Specific Ki values for N-desmethylolanzapine are not consistently reported in publicly available literature, which generally describes it as being pharmacologically less potent than its parent compound, olanzapine.[5]
Table 2: Comparative Functional Activity at Key Receptors
This table outlines the primary action of each metabolite at critical dopamine and serotonin receptors.
| Metabolite (Parent Drug) | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A | Norepinephrine (B1679862) Transporter (NET) |
| Dehydro-aripiprazole (Aripiprazole) | Partial Agonist | Partial Agonist | Antagonist/Inverse Agonist | - |
| Paliperidone (Risperidone) | Antagonist | Antagonist | Antagonist/Inverse Agonist | - |
| Norquetiapine (Quetiapine) | Antagonist | Partial Agonist | Antagonist | Potent Inhibitor |
| N-desmethylolanzapine (Olanzapine) | Antagonist | Antagonist | Antagonist | - |
Key Pharmacological Distinctions
-
Dehydro-aripiprazole shares a similar profile with its parent drug, aripiprazole, characterized by D2 partial agonism.[6][7] This mechanism is believed to stabilize the dopamine system, acting as a functional antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state. Its long half-life of approximately 94 hours contributes to a stable pharmacokinetic profile at steady state.[1]
-
Paliperidone is a potent D2 and 5-HT2A receptor antagonist, a profile shared with its parent drug, risperidone.[3][4] Its high affinity for these receptors is central to its antipsychotic efficacy. Unlike risperidone, paliperidone undergoes limited hepatic metabolism, which can reduce the potential for certain drug-drug interactions.[4]
-
Norquetiapine possesses a unique pharmacological profile that differs significantly from quetiapine.[2][8][9] Its potent inhibition of the norepinephrine transporter (NET) and partial agonism at 5-HT1A receptors are thought to mediate the antidepressant and anxiolytic effects observed with quetiapine treatment.[2][8]
-
N-desmethylolanzapine , while a major metabolite of olanzapine, generally exhibits lower affinity for relevant receptors compared to the parent compound.[10] However, some research suggests it may have a different impact on metabolic parameters, with studies indicating it may counteract some of the metabolic adverse effects associated with olanzapine.[11][12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the comparative assessment of antipsychotic metabolites.
Caption: Dopamine D2 Receptor Gi-coupled Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Gq-coupled Signaling Pathway.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 6. Aripiprazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Individual Variability in Aripiprazole to Dehydro-aripiprazole Metabolic Ratio: A Comparative Guide
Aripiprazole (B633), an atypical antipsychotic, is widely prescribed for various psychiatric disorders.[1] Its clinical efficacy and safety profile are influenced by its metabolism into an active metabolite, dehydro-aripiprazole. The parent drug and its metabolite contribute to the overall therapeutic effect, with dehydro-aripiprazole representing approximately 40% of the aripiprazole exposure in plasma at steady state.[2][3] The metabolic ratio of aripiprazole to dehydro-aripiprazole exhibits significant inter-individual variability, which can impact treatment outcomes and the incidence of adverse effects. This guide provides a comparative analysis of the factors contributing to this variability, supported by experimental data and methodologies.
Primary Factors Influencing the Metabolic Ratio
The conversion of aripiprazole to dehydro-aripiprazole is primarily mediated by two key cytochrome P450 (CYP) enzymes: CYP2D6 and CYP3A4.[4][5][6] Variability in the activity of these enzymes, arising from genetic polymorphisms and drug-drug interactions, is the principal cause of the wide range observed in the metabolic ratio among patients.[2][7]
1. Genetic Polymorphisms (CYP2D6)
The CYP2D6 gene is highly polymorphic, leading to distinct phenotypes of drug metabolism.[8] These phenotypes are the most significant predictors of the aripiprazole metabolic ratio.
-
Poor Metabolizers (PMs): Individuals with no functional CYP2D6 alleles exhibit significantly reduced metabolism of aripiprazole. This leads to higher plasma concentrations of the parent drug and a lower dehydro-aripiprazole to aripiprazole ratio.[7] The mean elimination half-life of aripiprazole is extended from approximately 75 hours in normal metabolizers to about 146 hours in PMs.[4] Consequently, the FDA recommends that known CYP2D6 poor metabolizers should receive half the standard dose.[4][9]
-
Intermediate Metabolizers (IMs): Patients with reduced CYP2D6 enzyme activity also show increased aripiprazole exposure and a lower metabolic ratio compared to normal metabolizers.[2][10] Studies have shown that the apparent clearance of aripiprazole in IMs is approximately 60% of that in extensive metabolizers.[2]
-
Normal Metabolizers (NMs): These individuals have fully functional CYP2D6 activity and represent the standard reference for metabolism and dosing.
-
Ultrarapid Metabolizers (UMs): Possessing multiple copies of the CYP2D6 gene, UMs metabolize aripiprazole more rapidly. This results in lower plasma concentrations of the parent drug and a higher dehydro-aripiprazole to aripiprazole metabolic ratio.[8][11] This can potentially lead to reduced treatment efficacy at standard doses.[9]
2. Drug-Drug Interactions
Co-administration of drugs that inhibit or induce CYP2D6 and CYP3A4 enzymes can significantly alter the metabolic ratio, a phenomenon known as phenoconversion.[7]
-
CYP2D6 Inhibitors: Strong inhibitors like fluoxetine (B1211875) and paroxetine (B1678475) can block the metabolism of aripiprazole, increasing its plasma levels and mimicking the metabolic profile of a poor metabolizer.[1][12]
-
CYP3A4 Inhibitors: Potent inhibitors such as itraconazole (B105839) and clarithromycin (B1669154) also increase aripiprazole concentrations.[4][9] The FDA recommends reducing the aripiprazole dose to one-quarter of the usual dose in CYP2D6 poor metabolizers who are also taking strong CYP3A4 inhibitors.[4][9]
-
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers like carbamazepine (B1668303) can accelerate aripiprazole metabolism, resulting in substantially lower plasma concentrations of both aripiprazole and dehydro-aripiprazole, potentially compromising therapeutic efficacy.[6][13][14]
Quantitative Data Comparison
The following table summarizes the impact of CYP2D6 metabolizer status and co-medications on aripiprazole and dehydro-aripiprazole levels. The data is presented as relative changes in concentration-to-dose (C/D) ratios or metabolic ratios (MR) compared to Normal Metabolizers (NMs).
| Factor | Group | Aripiprazole C/D Ratio | Dehydro-aripiprazole C/D Ratio | Dehydro-aripiprazole/ Aripiprazole MR | Source |
| CYP2D6 Genotype | Poor Metabolizers (PM) | Increased | - | Decreased by 47% vs. NM | [7] |
| Intermediate Metabolizers (IM) | Increased by 56% vs. NM | - | Decreased by 27% vs. NM | [7] | |
| Ultrarapid Metabolizers (UM) | Decreased | - | Higher than NM & IM | [3][11] | |
| Co-medication | CYP2D6 Inhibitor | Increased by 45% | No significant effect | Decreased | [13][14] |
| CYP3A4 Inducer | Decreased by ~60% | Decreased by ~60% | - | [13][14] |
Experimental Protocols
The quantification of aripiprazole and dehydro-aripiprazole in biological matrices, primarily human plasma or serum, is essential for pharmacokinetic studies and therapeutic drug monitoring. The most robust and commonly used analytical method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification by LC-MS/MS
-
Blood Sample Collection: Venous blood is collected from patients at steady-state, typically into heparinized or EDTA tubes.[2]
-
Plasma/Serum Separation: The blood sample is centrifuged to separate the plasma or serum, which is then stored at low temperatures (e.g., -70°C) until analysis.[11]
-
Sample Preparation:
-
An internal standard (e.g., papaverine (B1678415) or a derivative of aripiprazole) is added to a small volume (e.g., 0.2-0.5 mL) of the plasma sample.[2][15]
-
Analytes are extracted from the plasma matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): The sample is alkalinized, and analytes are extracted using an organic solvent like diethyl ether.[15]
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge that retains the analytes, which are then eluted with a solvent.[16][17]
-
Protein Precipitation (PPP): A solvent like acetonitrile (B52724) is added to precipitate proteins, and the supernatant containing the analytes is collected.[17]
-
-
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 reverse-phase column is typically used to separate aripiprazole, dehydro-aripiprazole, and the internal standard.[16]
-
Mass Spectrometric Detection:
-
The separated compounds are ionized, usually via electrospray ionization (ESI) in positive mode.[2][16]
-
A tandem mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for each compound to ensure high selectivity and sensitivity.[2][18] For aripiprazole, a common transition is m/z 448.1→285.2, and for dehydro-aripiprazole, it is m/z 446.0→285.2.[2]
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a calibration curve prepared with known concentrations. The metabolic ratio is then calculated by dividing the concentration of dehydro-aripiprazole by that of aripiprazole.
Visualizations
References
- 1. Aripiprazole - Wikipedia [en.wikipedia.org]
- 2. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding inter-individual variability in pharmacokinetics/pharmacodynamics of aripiprazole in children with tic disorders: Individualized administration based on physiological development and CYP2D6 genotypes [frontiersin.org]
- 4. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Understanding inter-individual variability in pharmacokinetics/pharmacodynamics of aripiprazole in children with tic disorders: Individualized administration based on physiological development and CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of comedication on serum concentrations of aripiprazole and dehydroaripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytochrome P450 2D6 Phenotype and its Impact on Aripiprazole Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aripiprazole (B633) and its primary active metabolite, dehydro-aripiprazole, in individuals classified as Cytochrome P450 2D6 (CYP2D6) poor metabolizers (PMs) versus extensive metabolizers (EMs). Understanding these pharmacokinetic differences is crucial for dose optimization, minimizing adverse effects, and advancing personalized medicine in the treatment of psychiatric disorders.
Executive Summary
Aripiprazole, an atypical antipsychotic, is extensively metabolized in the liver, primarily by the CYP2D6 and CYP3A4 enzymes.[1] The main active metabolite, dehydro-aripiprazole, contributes significantly to the drug's therapeutic effect. Genetic polymorphisms in the CYP2D6 gene lead to different metabolizer phenotypes, with poor metabolizers exhibiting significantly reduced or absent enzyme activity.[1] Consequently, CYP2D6 PMs display elevated plasma concentrations and a longer elimination half-life of aripiprazole compared to EMs.[1] This altered pharmacokinetic profile in PMs necessitates dose adjustments to avoid potential toxicity and adverse drug reactions. The U.S. Food and Drug Administration (FDA) recommends reducing the standard aripiprazole dose by 50% in known CYP2D6 poor metabolizers.
Quantitative Data Comparison
The following tables summarize key pharmacokinetic parameters of aripiprazole and dehydro-aripiprazole in CYP2D6 poor and extensive metabolizers based on published clinical data.
Table 1: Steady-State Serum Concentrations of Aripiprazole and its Active Moiety
| Parameter | CYP2D6 Extensive Metabolizers (EMs) (n=37) | CYP2D6 Poor Metabolizers (PMs) (n=8) | Fold Difference (PM vs. EM) | p-value | Reference |
| Median Dose-Adjusted Aripiprazole Conc. (nmol/L per mg/day) | 26.3 | 45.5 | 1.7 | < 0.01 | [2] |
| Median Dose-Adjusted Active Moiety* Conc. (nmol/L per mg/day) | 37.0 | 53.9 | 1.5 | < 0.05 | [2] |
*Active Moiety = Aripiprazole + Dehydro-aripiprazole
Table 2: Pharmacokinetic Parameters of Aripiprazole (Single Dose)
| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) | Reference |
| Mean Elimination Half-life (t½) | ~75 hours | ~146 hours | ~2.0 | [1] |
| Mean Aripiprazole Exposure (AUC) | - | ~1.5-fold higher than EMs | 1.5 | [1] |
Table 3: Dehydro-aripiprazole to Aripiprazole Metabolic Ratio
| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | % Decrease in PMs | Reference |
| Dehydro-aripiprazole/Aripiprazole Ratio | Higher | Lower | 47% | [3] |
Experimental Protocols
CYP2D6 Genotyping
A common and reliable method for determining an individual's CYP2D6 genotype is through TaqMan® Real-Time PCR assays. This technique allows for the detection of single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that define different CYP2D6 alleles.
Protocol Outline: TaqMan® Drug Metabolism Genotyping Assay
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit. DNA concentration and purity are assessed.
-
Assay Preparation: TaqMan® genotyping assays for specific CYP2D6 alleles (e.g., *3, *4, *5, *6, *10, *41) and a copy number variation assay are selected.
-
PCR Reaction Setup: A PCR reaction mixture is prepared containing genomic DNA, TaqMan® Universal PCR Master Mix, and the specific CYP2D6 genotyping or CNV assay.[4]
-
Real-Time PCR: The reaction is run on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation and annealing/extension.[4]
-
Data Analysis: The software analyzes the fluorescent signals generated during the PCR to determine the allelic composition for each SNP and the gene copy number. The combination of SNP and CNV results is used to assign the CYP2D6 genotype and predict the metabolizer phenotype (e.g., Poor, Intermediate, Extensive, or Ultrarapid Metabolizer).
Quantification of Aripiprazole and Dehydro-aripiprazole in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of aripiprazole and dehydro-aripiprazole in biological matrices.
Protocol Outline: LC-MS/MS Analysis
-
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
An internal standard (e.g., aripiprazole-d8) is added to the plasma samples, calibrators, and quality control samples.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation to separate the precipitated proteins.
-
The supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer.
-
Ionization is typically achieved using positive electrospray ionization (ESI+).[7]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for aripiprazole, dehydro-aripiprazole, and the internal standard are monitored for quantification.[7]
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratios of the analytes to the internal standard against the nominal concentrations of the calibrators.
-
The concentrations of aripiprazole and dehydro-aripiprazole in the unknown samples are determined from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of aripiprazole.
Caption: A typical experimental workflow.
References
- 1. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impact of the CYP2D6 genotype on steady-state serum concentrations of aripiprazole and dehydroaripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Establishment of CYP2D6 Reference Samples by Multiple Validated Genotyping Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Metabolism of Aripiprazole in Human and Animal Liver Microsomes
Aripiprazole (B633), an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the similarities and differences in its metabolic profile across various species is crucial for preclinical drug development and predicting human pharmacokinetics. This guide provides a comparative analysis of aripiprazole's in vitro metabolism in liver microsomes from humans, monkeys, dogs, and rats.
Comparative Metabolism of Aripiprazole
Aripiprazole is metabolized in the liver via several pathways, including dehydrogenation, hydroxylation, and N-dealkylation.[1][2] The primary enzymes responsible for its metabolism in humans are CYP3A4 and CYP2D6.[1][3][4][5] These enzymes convert aripiprazole into its main active metabolite, dehydro-aripiprazole (OPC-14857), among other metabolites.[4][6][7] Dehydro-aripiprazole exhibits a pharmacological profile similar to the parent drug and contributes to the overall therapeutic effect.
Interspecies differences in CYP enzyme activity can lead to variations in the rate and pathway of aripiprazole metabolism.[8] For instance, the expression and activity of CYP3A4 and CYP2D6 can differ significantly between humans and preclinical animal models such as rats, dogs, and monkeys.[9][10] These differences can affect the plasma concentrations of aripiprazole and its metabolites, influencing both efficacy and potential toxicity.
Quantitative Data on Metabolite Formation
The following table summarizes the key enzymes involved in the primary metabolic pathway of aripiprazole to its active metabolite, dehydro-aripiprazole, across different species.
| Species | Primary Metabolizing Enzymes | Major Active Metabolite |
| Human | CYP3A4, CYP2D6[1][3][4][5] | Dehydro-aripiprazole |
| Monkey | Not explicitly detailed in search results | Dehydro-aripiprazole |
| Dog | Not explicitly detailed in search results | Dehydro-aripiprazole |
| Rat | CYP3A4, CYP2D6[11] | Dehydro-aripiprazole |
Note: While dehydro-aripiprazole is the major active metabolite across these species, the specific rates of its formation and the full profiles of other minor metabolites can vary. Detailed quantitative data comparing the intrinsic clearance and Vmax for dehydro-aripiprazole formation in liver microsomes of different species were not available in the provided search results.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro metabolism of aripiprazole in liver microsomes. This protocol is based on standard methodologies for such assays.[12][13][14][15]
Objective: To determine the rate of formation of dehydro-aripiprazole from aripiprazole when incubated with human, monkey, dog, and rat liver microsomes.
Materials and Reagents:
-
Pooled liver microsomes (human, monkey, dog, rat)
-
Aripiprazole
-
Dehydro-aripiprazole (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
100 mM Phosphate (B84403) buffer (pH 7.4)[12][15]
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination[12][13]
-
96-well plates
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes on ice and dilute with phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[14][15]
-
Prepare a stock solution of aripiprazole in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and aripiprazole solution at 37°C for approximately 5-10 minutes.[12][13]
-
To initiate the metabolic reaction, add the NADPH regenerating system to the wells containing the microsomes and aripiprazole mixture.
-
The final incubation volume is typically around 200 µL.[13]
-
Incubate the plate at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, and 60 minutes).[13]
-
-
Reaction Termination and Sample Processing:
-
At each designated time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13]
-
The "0-minute" time point is prepared by adding the quenching solution before adding the NADPH regenerating system.[13]
-
Centrifuge the plate to precipitate the microsomal proteins.[13]
-
Transfer the supernatant to a new plate for analysis.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of dehydro-aripiprazole formed at each time point.[6][16][17]
-
Use a C18 reversed-phase column for chromatographic separation.[6]
-
Employ a triple quadrupole tandem mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM) for detection.[16]
-
-
Data Analysis:
-
Construct a calibration curve for dehydro-aripiprazole to quantify its concentration in the samples.
-
Plot the concentration of dehydro-aripiprazole formed against time.
-
Determine the initial rate of metabolite formation from the linear portion of the curve.
-
Calculate kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by incubating with a range of aripiprazole concentrations.[14]
-
Visualizations
Caption: Metabolic pathway of aripiprazole.
Caption: Experimental workflow for in vitro metabolism.
References
- 1. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aripiprazole-induced liver injury: a spontaneous reporting database study [frontiersin.org]
- 3. Aripiprazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies comparing in vivo:in vitro metabolism of three pharmaceutical compounds in rat, dog, monkey, and human using cryopreserved hepatocytes, microsomes, and collagen gel immobilized hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of resveratrol on pharmacokinetics of aripiprazole in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Dehydro-aripiprazole's Receptor Affinity Mirrors Parent Drug Aripiprazole: A Comparative Analysis
A comprehensive review of available data indicates that dehydro-aripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole (B633), exhibits a receptor binding affinity profile remarkably similar to its parent compound. This likeness, particularly at key dopamine (B1211576) and serotonin (B10506) receptors, underscores the significant contribution of the metabolite to the overall pharmacological and therapeutic effects of aripiprazole.
Dehydro-aripiprazole is formed in the body through the metabolism of aripiprazole, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. It circulates in the plasma at concentrations reaching approximately 40% of the parent drug at steady state. The pharmacological activity of dehydro-aripiprazole is considered to be equivalent to that of aripiprazole, largely due to its comparable affinity for a range of neurotransmitter receptors.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a compound to a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the available Ki values for both aripiprazole and dehydro-aripiprazole across various G-protein coupled receptors. It is important to note that while a comprehensive set of Ki values for aripiprazole is well-documented, specific Ki values for dehydro-aripiprazole are less consistently reported across all receptors. However, multiple sources confirm a similar binding profile to the parent drug.[1][2]
| Receptor Subtype | Aripiprazole Ki (nM) | Dehydro-aripiprazole Ki (nM) |
| Dopamine Receptors | ||
| D₂ | 0.34[3] | Similar to aripiprazole[1][2] |
| D₃ | 0.8[4] | Data not available |
| D₄ | Moderate affinity[4] | Data not available |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 1.7[5] | Data not available |
| 5-HT₂ₐ | 3.4[5] | Data not available |
| 5-HT₂ₑ | 15[5] | Data not available |
| 5-HT₇ | 19[5] | Data not available |
| Adrenergic Receptors | ||
| α₁ₐ | 57[5] | Data not available |
| Histamine Receptors | ||
| H₁ | 61[5] | Data not available |
Experimental Protocols
The receptor binding affinities for aripiprazole and dehydro-aripiprazole are determined using in vitro radioligand binding assays. These experiments are crucial for characterizing the pharmacological profile of new chemical entities and comparing them to existing drugs.
Radioligand Binding Assay
Principle: This assay measures the affinity of a test compound (aripiprazole or dehydro-aripiprazole) for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Materials:
-
Cell membranes prepared from cell lines genetically engineered to express a high density of the target receptor (e.g., CHO-K1 cells expressing human D₂ receptors).
-
A specific radioligand for the target receptor (e.g., [³H]-spiperone for D₂ receptors).
-
The unlabeled test compound (aripiprazole or dehydro-aripiprazole) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically near its dissociation constant, Kd), and varying concentrations of the test compound is incubated in a multi-well plate.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Metabolic Relationship
The following diagrams illustrate the metabolic conversion of aripiprazole to its active metabolite, dehydro-aripiprazole, and a simplified representation of the experimental workflow for determining receptor binding affinity.
Caption: Metabolic pathway of aripiprazole.
References
- 1. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 2. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape: A Guide to Interpreting Aripiprazole and Dehydro-aripiprazole Plasma Concentration Ratios
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of plasma concentration data for aripiprazole (B633) and its active metabolite, dehydro-aripiprazole, is crucial for optimizing therapeutic strategies and informing clinical trial design. This guide provides a comprehensive overview of their pharmacokinetic relationship, factors influencing their plasma concentration ratios, and the clinical implications for therapeutic drug monitoring (TDM).
Aripiprazole, an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] This process leads to the formation of its main active metabolite, dehydro-aripiprazole.[3][4] Dehydro-aripiprazole exhibits pharmacological properties similar to the parent drug, and therefore, the combined plasma concentration of both is often considered clinically relevant for therapeutic efficacy.[3][5] The concentration of dehydro-aripiprazole typically reaches about 40% of the aripiprazole concentration at a steady state.[1][5][6] However, this ratio is subject to significant inter-individual variability, making the interpretation of plasma concentrations a critical aspect of personalized medicine.
Quantitative Analysis of Plasma Concentrations
Therapeutic drug monitoring of aripiprazole and dehydro-aripiprazole is recommended to ensure efficacy and minimize adverse effects, especially given the high variability in their plasma levels among individuals.[1][7] The following tables summarize key quantitative data from various studies, providing a comparative look at therapeutic ranges and observed concentrations.
Table 1: Therapeutic Reference Ranges for Aripiprazole and Active Moiety
| Analyte | Therapeutic Range (ng/mL) | Population/Notes |
| Aripiprazole | 150 - 300 | Suggested range for optimal clinical improvement.[1][5] |
| Aripiprazole | 120 - 270 | Suggested for the treatment of schizophrenia and related disorders.[7] |
| Dehydro-aripiprazole | 60 - 120 | Suggested range (12 h post-dose sample).[6] |
| Active Moiety (Aripiprazole + Dehydro-aripiprazole) | 150 - 500 | Proposed by international guidelines for TDM.[7] |
| Active Moiety (Aripiprazole + Dehydro-aripiprazole) | 180 - 380 | Suggested for the treatment of schizophrenia and related disorders.[7] |
Table 2: Observed Plasma Concentrations and Ratios in Clinical Studies
| Patient Population | Mean Aripiprazole Dose (mg/day) | Mean Aripiprazole Concentration (ng/mL) | Mean Dehydro-aripiprazole Concentration (ng/mL) | Dehydro-aripiprazole/ Aripiprazole Ratio | Key Findings |
| Psychiatric Patients | 20 ± 8 | 214 ± 140 | ~40% of aripiprazole | ~0.4 | Serum levels correlated significantly with the dose.[1] |
| Adolescent Patients with Schizophrenia | 12.9 ± 6.4 | 142.0 ± 122.7 | 51.6 ± 22.3 | ~0.36 | Positive correlation between oral dose and serum concentrations of both compounds.[8] |
| Responders (Schizophrenia) | 15.0 ± 5.9 | 234.4 ± 156.7 | 101.6 ± 58.0 | ~0.43 | Responders showed significantly higher plasma concentrations of dehydro-aripiprazole.[9] |
| Non-responders (Schizophrenia) | 12.9 ± 6.9 | 163.5 ± 77.2 | 66.0 ± 48.4 | ~0.40 |
Factors Influencing the Aripiprazole to Dehydro-aripiprazole Ratio
The ratio of aripiprazole to its active metabolite is not static and can be influenced by a variety of factors, which are critical to consider during clinical interpretation.
-
Genetic Polymorphisms: The genetic makeup of a patient, particularly variations in the CYP2D6 gene, significantly impacts the metabolism of aripiprazole.[4] Individuals who are CYP2D6 poor metabolizers exhibit an approximate 80% increase in aripiprazole plasma concentrations and a 30% decrease in dehydro-aripiprazole plasma concentrations.[4]
-
Co-medication: The concurrent use of other drugs can alter the metabolic pathway of aripiprazole.[10]
-
CYP3A4 and CYP2D6 Inducers: Co-administration with inducers of these enzymes can lead to a decrease in aripiprazole serum levels by up to 51%.[1]
-
CYP3A4 and CYP2D6 Inhibitors: Conversely, inhibitors of these enzymes can increase aripiprazole serum concentrations.[1] For instance, combining aripiprazole with a CYP2D6 inhibitor can result in a 45% higher mean concentration-to-dose ratio of aripiprazole.[10]
-
-
Patient Demographics: While some studies have found no significant influence of age, sex, or body mass index on aripiprazole concentrations, these factors can contribute to the observed inter-individual variability.[8]
Experimental Protocols
Accurate quantification of aripiprazole and dehydro-aripiprazole is paramount for reliable therapeutic drug monitoring. The most common and robust analytical method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Methodology for Plasma Concentration Analysis via LC-MS/MS
-
Sample Collection: Collect whole blood samples from patients, preferably pre-dose ('trough' sample), in EDTA tubes.[6]
-
Sample Preparation:
-
Separate plasma by centrifugation.
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the plasma sample to remove larger protein molecules.
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant containing the analytes (aripiprazole and dehydro-aripiprazole) to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
Chromatographic Separation (LC):
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system.
-
Utilize a C18 analytical column to separate aripiprazole and dehydro-aripiprazole from other plasma components based on their physicochemical properties.
-
Employ a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
Detection (MS/MS):
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in positive ionization mode using an electrospray ionization (ESI) source.
-
Specific precursor-to-product ion transitions are monitored for aripiprazole (e.g., m/z 448.1 → 285.2) and dehydro-aripiprazole (e.g., m/z 446.0 → 285.2) for highly selective and sensitive quantification.[11]
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of aripiprazole and dehydro-aripiprazole.
-
Calculate the concentrations of the analytes in the patient samples by comparing their peak areas to the calibration curve.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of aripiprazole and a typical experimental workflow for its analysis.
References
- 1. Serum levels of aripiprazole and dehydroaripiprazole, clinical response and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]
- 7. Therapeutic Reference Range for Aripiprazole in Schizophrenia Revised: a Systematic Review and Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large variability of aripiprazole and dehydroaripiprazole serum concentrations in adolescent patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aripiprazole and dehydroaripiprazole plasma concentrations and clinical responses in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Dehydro-aripiprazole Plasma Levels and Clinical Response in Schizophrenia: A Comparative Guide
For researchers and drug development professionals navigating the complexities of antipsychotic therapy in schizophrenia, understanding the relationship between plasma drug concentrations and clinical efficacy is paramount. This guide provides a comparative analysis of the correlation between plasma levels of dehydro-aripiprazole, the primary active metabolite of aripiprazole (B633), and clinical response in schizophrenia. To offer a broader context, this analysis is presented alongside data from two other widely used atypical antipsychotics: risperidone (B510) (and its active metabolite, 9-hydroxyrisperidone or paliperidone) and olanzapine (B1677200).
Quantitative Data Summary
The following tables summarize key findings from studies investigating the correlation between plasma concentrations of dehydro-aripiprazole, risperidone/paliperidone, and olanzapine, and their respective clinical outcomes in patients with schizophrenia.
Table 1: Dehydro-aripiprazole Plasma Levels and Clinical Response
| Study Population | Key Findings on Correlation | Dehydro-aripiprazole Plasma Concentration in Responders (mean ± SD) | Dehydro-aripiprazole Plasma Concentration in Non-responders (mean ± SD) | Clinical Assessment |
| 45 patients with schizophrenia[1][2] | Responders had significantly higher plasma concentrations of dehydro-aripiprazole.[1][2] | 101.6 ± 58.0 ng/mL[1][2] | 66.0 ± 48.4 ng/mL[1][2] | Positive and Negative Syndrome Scale (PANSS) |
| 32 male patients with schizophrenia[3] | A combined determination of aripiprazole and dehydro-aripiprazole is advisable for correct assessment.[3] | Not specified | Not specified | PANSS, UKU Side Effect Rating Scale |
| Psychiatric patients | Mean concentrations of dehydro-aripiprazole were about 40% of the parent compound, aripiprazole.[4] | Not specified | Not specified | Not specified |
Table 2: Risperidone and 9-Hydroxyrisperidone (Active Moiety) Plasma Levels and Clinical Response
| Study Population | Key Findings on Correlation | Active Moiety Plasma Concentration in Responders (mean ± SD) | Active Moiety Plasma Concentration in Non-responders (mean ± SD) | Clinical Assessment |
| 42 patients with schizophrenia[3] | No significant correlation was found between plasma levels of the active moiety and the degree of clinical improvement.[3] | Not specified | Not specified | PANSS |
| 82 patients with schizophrenia | Non-responders showed significantly higher active moiety plasma levels than responders.[5] | 38.2 ± 17.0 ng/mL[5] | 49.9 ± 30.7 ng/ml[5] | PANSS, Clinical Global Impression (CGI) |
| 252 patients with schizophrenia | The therapeutic effect of risperidone was correlated with the concentration-to-dose ratio.[6] | Not specified | Not specified | Not specified |
| Review of studies | A therapeutic range of 20-60 ng/mL for the combined levels of risperidone and 9-OH-risperidone is recommended.[7] | Not specified | Not specified | Not specified |
Table 3: Olanzapine Plasma Levels and Clinical Response
| Study Population | Key Findings on Correlation | Olanzapine Plasma Concentration in Responders | Olanzapine Plasma Concentration in Non-responders | Clinical Assessment |
| 84 acutely ill patients with schizophrenia[1] | A 12-hour plasma concentration of >23.2 ng/mL was a predictor of therapeutic response.[1] | 52% of patients with concentrations ≥23.2 ng/mL responded.[1] | 25% of patients with concentrations <23.2 ng/mL responded.[1] | Brief Psychiatric Rating Scale (BPRS), CGI |
| 79 inpatients with schizophrenia[8] | A minimum effective therapeutic concentration of 9 ng/mL was suggested.[8] | 45% of patients with concentrations >9.3 ng/mL responded.[8] | 13% of patients with concentrations <9.3 ng/mL responded.[8] | BPRS, PANSS |
| 54 inpatients with schizophrenia[9][10] | A significant curvilinear correlation was observed between olanzapine plasma levels and clinical improvement.[9][10] | Not specified | Not specified | BPRS, PANSS, Hamilton Rating Scale for Depression (HRS-D) |
| Systematic Review | A therapeutic reference range of 20–40 ng/mL is suggested for optimal treatment response.[6] | Not specified | Not specified | Not specified |
Experimental Protocols
The methodologies employed in the cited studies share common principles, focusing on patient diagnosis, standardized clinical assessments, and robust analytical techniques for plasma concentration measurement.
Patient Population and Dosing
Studies typically enroll adult patients diagnosed with schizophrenia according to established criteria (e.g., DSM-IV-TR or ICD-10). Dosing regimens for the antipsychotics are often flexible to allow for individualized treatment, though some studies utilize fixed doses. A washout period for previous antipsychotic medications is common before initiating the study drug.
Clinical Assessment
The clinical response is predominantly measured using validated rating scales. The Positive and Negative Syndrome Scale (PANSS) is a frequently used tool to assess the severity of positive, negative, and general psychopathology symptoms. The Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale are also commonly employed. A positive clinical response is often defined as a specific percentage reduction in the total score of these scales from baseline.
Blood Sampling and Analysis
Blood samples are typically collected at steady-state, which is usually after several weeks of consistent dosing. The timing of the blood draw in relation to the last dose is critical and is often standardized (e.g., trough concentrations before the morning dose). Plasma concentrations of the parent drug and its active metabolites are quantified using sensitive and specific analytical methods, most commonly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).
Visualizations
Metabolic Pathway of Aripiprazole
Caption: Metabolic conversion of aripiprazole to its active metabolite, dehydro-aripiprazole.
Experimental Workflow for Correlational Studies
Caption: General workflow for studies investigating drug plasma levels and clinical response.
References
- 1. Olanzapine plasma concentrations and clinical response: acute phase results of the North American Olanzapine Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of olanzapine: Easy and reliable method for clinical correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between plasma risperidone and 9-hydroxyrisperidone concentrations and clinical response in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone in schizophrenia: is there a role for therapeutic drug monitoring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone plasma levels, clinical response and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Olanzapine plasma concentrations and clinical response in acutely ill schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical outcome and olanzapine plasma levels in acute schizophrenia | European Psychiatry | Cambridge Core [cambridge.org]
- 10. Clinical outcome and olanzapine plasma levels in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aripiprazole Metabolites: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of aripiprazole (B633) and its pharmacologically active metabolites is critical for maintaining laboratory safety and environmental protection. As a trusted partner in laboratory safety and chemical handling, this document provides immediate, operational, and procedural information for researchers, scientists, and drug development professionals. The primary recommendation for the disposal of aripiprazole and its metabolites is incineration by a licensed hazardous waste facility. This ensures the complete destruction of these pharmacologically active compounds.
Immediate Safety and Handling
While aripiprazole is not classified as a hazardous chemical under the OSHA Hazard Communication Standard, it is a potent, pharmacologically active compound.[1] Therefore, its metabolites, particularly the active metabolite dehydro-aripiprazole, should be handled with care to prevent accidental exposure and environmental contamination.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these compounds.
Disposal Procedures
The preferred and most secure method for the disposal of aripiprazole and its metabolites is incineration at a licensed hazardous material disposal facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredients (APIs).
For laboratory settings, the following step-by-step procedure should be followed:
-
Waste Identification and Segregation:
-
All waste containing aripiprazole or its metabolites (e.g., unused compounds, contaminated labware, spill cleanup materials) must be segregated from general laboratory waste.
-
Waste should be classified as non-hazardous pharmaceutical waste, unless otherwise dictated by local regulations or the presence of other hazardous materials.
-
-
Waste Collection and Labeling:
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.
-
Containers should be labeled as "Pharmaceutical Waste for Incineration" and include the name of the compounds.
-
-
Storage:
-
Store waste containers in a secure, designated area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.
-
Alternative Disposal Considerations (For Laboratory Use Only)
It is crucial to note that these are not standard disposal protocols and require careful execution and validation.
-
Acid Hydrolysis: Aripiprazole has been shown to degrade under acidic conditions. Treatment with a strong acid could be a potential method for breaking down the molecule.
-
Oxidation: Degradation of aripiprazole has been observed with the use of peroxides. Advanced oxidation processes, such as the Fenton reaction, are known to degrade various pharmaceutical compounds.
Data on Aripiprazole and its Major Metabolites
The following table summarizes key information about aripiprazole and its primary metabolites relevant to their handling and disposal.
| Compound | Molar Mass ( g/mol ) | Key Characteristics |
| Aripiprazole | 448.38 | Parent drug; pharmacologically active. |
| Dehydro-aripiprazole | 446.36 | Major active metabolite, contributing to the overall therapeutic effect. |
| OPC-3373 | 249.25 | Another major metabolite. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of aripiprazole metabolites in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Aripiprazole Metabolite
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
Aripiprazole and its active metabolites, such as Dehydroaripiprazole, are pharmacologically active compounds that necessitate careful handling to minimize exposure and mitigate potential risks.[1] Adherence to stringent safety protocols is crucial for protecting laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of Aripiprazole metabolites in a research setting.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with Aripiprazole and its metabolites include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some sources also classify these compounds as harmful or toxic if swallowed.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory for all handling activities.
Table 1: Personal Protective Equipment (PPE) for Handling Aripiprazole Metabolite
| Activity | Required PPE | Additional Recommendations |
| Receiving and Unpacking | Chemotherapy gloves (double-gloving recommended).[1] | If packaging is damaged, an elastomeric half-mask with a multi-gas cartridge and P100 filter is advised.[1] |
| Weighing and Aliquoting (in a containment primary engineering control - C-PEC) | Chemotherapy gloves (ASTM D6978 compliant), disposable impermeable gown (long-sleeved, back-closing), hair cover, shoe covers.[1] | --- |
| Compounding and Handling Solutions | Chemotherapy gloves (double-gloving), impermeable gown, eye and face protection (goggles and face shield or full face-piece respirator).[1] | Work should be performed in a well-ventilated area, preferably a chemical fume hood.[1][3] |
| Spill Cleanup | Two pairs of chemotherapy gloves, impermeable gown, respiratory protection (fit-tested N95 or higher), eye protection (goggles).[1] | A spill kit must be readily available.[1] |
| Waste Disposal | Chemotherapy gloves, disposable gown.[1] | --- |
Operational Plan: Step-by-Step Handling Procedures
All handling of powdered this compound should be conducted in a certified chemical fume hood or other containment primary engineering control (C-PEC) to minimize inhalation exposure.[1]
1. Receiving and Inspection:
-
Upon receipt, inspect the external packaging for any signs of damage.[1]
-
Wear chemotherapy gloves when unpacking.[1]
2. Donning PPE:
-
Before handling the compound, don the appropriate PPE as outlined in Table 1. This includes double-gloving, an impermeable gown, and eye protection.[1]
3. Weighing and Compounding:
-
Perform all manipulations, such as weighing and compounding, within a chemical fume hood or a biosafety cabinet to control exposure.[1][4]
-
Use dedicated equipment for handling the compound.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[5]
-
Don the appropriate PPE for spill cleanup, including respiratory protection.[1]
-
Contain the spill using a spill kit and collect the material with an absorbent.[1][6]
-
Place the collected waste into a designated hazardous waste container.[6]
-
Clean the spill area thoroughly with a suitable detergent and water.[7]
5. Storage:
-
Store the this compound in a tightly-closed, properly labeled container in a cool, dry, and well-ventilated area.[1][3]
-
The storage area should be secure and away from incompatible substances.[1] For long-term storage, temperatures of -20°C to -80°C are often recommended.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
1. Waste Segregation:
-
All materials that come into contact with the this compound, including gloves, gowns, and disposable labware, should be considered cytotoxic waste.[7]
-
Segregate this waste from regular laboratory trash.[8]
2. Waste Collection:
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.[6][9]
-
For liquid waste, use secondary containment to prevent spills.[6]
3. Disposal Method:
-
The primary and recommended method for the disposal of Aripiprazole and its metabolites is incineration by a licensed hazardous material disposal facility.[6] This process should include an afterburner and scrubber to minimize environmental release.[6]
-
Under no circumstances should this waste be disposed of in standard trash or discharged into drains.[3][6]
4. Empty Containers:
-
Thoroughly empty original containers. The first rinse should be collected as hazardous waste.[6] Subsequent rinses can be managed according to institutional protocols.[6]
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. qualia-bio.com [qualia-bio.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medprodisposal.com [medprodisposal.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
